molecular formula C10H22 B12657962 3,4,4-Trimethylheptane CAS No. 20278-88-0

3,4,4-Trimethylheptane

Cat. No.: B12657962
CAS No.: 20278-88-0
M. Wt: 142.28 g/mol
InChI Key: BLNBSBLKPFFJKQ-UHFFFAOYSA-N
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Description

3,4,4-Trimethylheptane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

20278-88-0

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3,4,4-trimethylheptane

InChI

InChI=1S/C10H22/c1-6-8-10(4,5)9(3)7-2/h9H,6-8H2,1-5H3

InChI Key

BLNBSBLKPFFJKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3,4,4-trimethylheptane, a branched alkane with significance in fuel research and as a reference compound in analytical chemistry. This document collates its physical and chemical properties, spectroscopic data, synthesis methodologies, and safety information. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its molecular characteristics and synthetic pathways to facilitate a deeper understanding for researchers and professionals in chemistry and related fields.

Core Properties of this compound

This compound is a saturated hydrocarbon and an isomer of decane.[1] Its branched structure imparts specific physical properties that are of interest in various applications.

Physical and Chemical Data

The core quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 20278-88-0[1]
IUPAC Name This compound[1]
Boiling Point 161.11 °C
Density 0.7530 g/cm³
Refractive Index 1.4212
Kovats Retention Index 932 (Standard non-polar column)[1]
Molecular Structure

The structure of this compound consists of a seven-carbon heptane (B126788) backbone with three methyl group substitutions. Two methyl groups are attached to the fourth carbon atom, and one is attached to the third.

Key Structural Identifiers:

  • SMILES: CCCC(C)(C)C(C)CC[1]

  • InChI: InChI=1S/C10H22/c1-6-8-10(4,5)9(3)7-2/h9H,6-8H2,1-5H3[1]

  • InChIKey: BLNBSBLKPFFJKQ-UHFFFAOYSA-N[1]

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through several organic chemistry methods, with Friedel-Crafts alkylation being a common approach.

  • Alkylation: This method involves the reaction of heptane or a related hydrocarbon with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst facilitates the formation of a carbocation, which then alkylates the heptane backbone.

  • Catalytic Cracking: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process breaks down long-chain hydrocarbons into smaller, more branched alkanes at high temperatures and in the presence of a catalyst.

Chemical Reactivity

As a saturated alkane, this compound exhibits relatively low reactivity. Its primary reactions include:

  • Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. This is a characteristic reaction for all alkanes and is the basis for their use as fuels.

  • Halogenation: this compound will react with halogens (e.g., chlorine, bromine) under ultraviolet (UV) light or at high temperatures. This free-radical substitution reaction replaces one or more hydrogen atoms with a halogen atom.

Experimental Protocols

Representative Synthesis: Friedel-Crafts Alkylation

Objective: To synthesize a branched alkane via Lewis acid-catalyzed alkylation of a smaller alkane with an alkyl halide.

Materials:

  • Anhydrous heptane (or appropriate precursor)

  • Methyl chloride (or other suitable alkylating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (solvent)

  • Ice-cold 2 N hydrochloric acid

  • Pentane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the flask in an ice bath and slowly add the anhydrous heptane.

  • Add the methyl chloride to the dropping funnel and add it dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • The reaction is quenched by carefully and slowly pouring the reaction mixture over ice-cold 2 N hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation.

Determination of Kovats Retention Index

The Kovats retention index is a crucial parameter for identifying compounds in gas chromatography.

Objective: To determine the Kovats retention index of this compound.

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a standard non-polar column (e.g., DB-1, SE-30).

  • Sample of this compound.

  • A homologous series of n-alkanes (e.g., C₈ to C₁₂).

Procedure:

  • Inject the n-alkane mixture into the gas chromatograph under isothermal conditions.

  • Record the retention times of each n-alkane.

  • Inject the sample of this compound under the same isothermal conditions and record its retention time.

  • The Kovats retention index (I) is calculated using the following formula:

    • I = 100 * [n + (log(t_x) - log(t_n)) / (log(t_{n+1}) - log(t_n))]

    • Where:

      • t_x is the retention time of this compound.

      • t_n is the retention time of the n-alkane eluting just before the sample.

      • t_{n+1} is the retention time of the n-alkane eluting just after the sample.

      • n is the carbon number of the n-alkane eluting just before the sample.

Applications and Biological Significance

The primary applications of this compound are in the field of fuel science and as a reference standard.

  • Fuel Research: As a highly branched alkane, it is a component of gasoline and jet fuels. Its combustion properties are studied to understand and model the behavior of complex fuel mixtures.

  • Analytical Standard: Due to its well-defined structure and properties, it is used as a reference compound in gas chromatography and mass spectrometry for the identification of other compounds.

There is no significant evidence to suggest that this compound has any specific biological activity or is involved in any signaling pathways. As a simple, non-polar hydrocarbon, it is generally considered to be biologically inert, though like other alkanes, it can have anesthetic effects at high concentrations and can cause irritation upon contact.

Safety Information

This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, flame-resistant lab coat, and appropriate gloves.

  • Handling: Handle in a well-ventilated area, away from ignition sources.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse with plenty of water.

    • Ingestion: Do not induce vomiting. Seek medical attention.

Visualizations

The following diagrams illustrate the key properties and a generalized synthetic workflow for this compound.

G substance This compound (C10H22) properties Physical Properties - Boiling Point: 161.11 °C - Density: 0.7530 g/cm³ - Refractive Index: 1.4212 substance->properties exhibits structure Molecular Structure - Branched Alkane - Heptane Backbone - Three Methyl Groups substance->structure is defined by synthesis Synthesis Methods - Friedel-Crafts Alkylation - Catalytic Cracking substance->synthesis is produced by reactions Chemical Reactions - Combustion - Halogenation substance->reactions undergoes applications Applications - Fuel Research - Analytical Standard substance->applications is used in

Fig. 1: Core properties and relationships of this compound.

G start Reactants (Heptane, Methyl Chloride, AlCl3) reaction Friedel-Crafts Alkylation start->reaction quench Quenching (Ice-cold HCl) reaction->quench extraction Extraction (Pentane) quench->extraction drying Drying (MgSO4) extraction->drying purification Purification (Fractional Distillation) drying->purification product This compound (Pure Product) purification->product

Fig. 2: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,4,4-trimethylheptane, a branched alkane of interest in various fields of chemical research. This document details the proposed synthetic route, including a thorough experimental protocol, and presents relevant physicochemical and spectroscopic data in a clear and accessible format. The synthesis involves a two-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by the reduction of a tertiary alcohol intermediate to yield the final alkane.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₀H₂₂
Molecular Weight142.28 g/mol
CAS Number20278-88-0
Boiling Point161.11°C[1]
Melting Point-53.99°C[1]
Density0.7530 g/cm³[1]
Refractive Index1.4212[1]

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the tertiary alcohol, 3,4,4-trimethyl-3-heptanol, via a Grignard reaction. The subsequent step is the reduction of this alcohol to the target alkane.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction of Tertiary Alcohol 3,3-Dimethyl-2-pentanone (B1585287) 3,3-Dimethyl-2-pentanone 3,4,4-Trimethyl-3-heptanol 3,4,4-Trimethyl-3-heptanol 3,3-Dimethyl-2-pentanone->3,4,4-Trimethyl-3-heptanol 1. Propylmagnesium bromide 2. H₃O⁺ work-up Propylmagnesium bromide Propylmagnesium bromide This compound This compound 3,4,4-Trimethyl-3-heptanol->this compound Triethylsilane, Lewis Acid

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,4,4-Trimethyl-3-heptanol via Grignard Reaction

This procedure outlines the synthesis of the tertiary alcohol intermediate, 3,4,4-trimethyl-3-heptanol, from 3,3-dimethyl-2-pentanone and propylmagnesium bromide.

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Propylmagnesium bromide):

    • All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • A solution of 1-bromopropane in anhydrous diethyl ether is prepared and placed in the dropping funnel.

    • A small portion of the 1-bromopropane solution is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, the remaining 1-bromopropane solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3,3-Dimethyl-2-pentanone:

    • The Grignard reagent solution is cooled to 0°C in an ice bath.

    • A solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Purification:

    • The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,4,4-trimethyl-3-heptanol.

    • The crude product can be purified by vacuum distillation.

Grignard_Workflow start Start: Dry Glassware prep_grignard Prepare Propylmagnesium bromide start->prep_grignard react_ketone React with 3,3-Dimethyl-2-pentanone prep_grignard->react_ketone workup Aqueous Work-up (NH₄Cl) react_ketone->workup extract Extract with Diethyl Ether workup->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify product Product: 3,4,4-Trimethyl-3-heptanol purify->product

Caption: Experimental workflow for the synthesis of 3,4,4-trimethyl-3-heptanol.

Step 2: Reduction of 3,4,4-Trimethyl-3-heptanol to this compound

This procedure describes the deoxygenation of the tertiary alcohol to the final alkane product using a silane-based reducing agent. The reduction of tertiary alcohols can be achieved using triethylsilane in the presence of a strong Lewis acid or Brønsted acid.[2]

Materials:

  • 3,4,4-Trimethyl-3-heptanol

  • Triethylsilane

  • Anhydrous dichloromethane (B109758) (DCM)

  • Boron trifluoride etherate (BF₃·OEt₂) or Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under a dry nitrogen or argon atmosphere, dissolve 3,4,4-trimethyl-3-heptanol in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylsilane to the solution.

  • Reduction:

    • Slowly add the Lewis acid (e.g., boron trifluoride etherate) or a strong Brønsted acid (e.g., trifluoroacetic acid) to the stirred solution.[1]

    • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

    • The resulting crude this compound can be purified by fractional distillation.

Reduction_Workflow start Start: Dry Glassware dissolve Dissolve Alcohol in Anhydrous DCM start->dissolve add_reagents Add Triethylsilane and Lewis Acid at 0°C dissolve->add_reagents react Stir and Monitor Reaction Progress add_reagents->react quench Quench with NaHCO₃ Solution react->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Solvent Removal dry->evaporate purify Fractional Distillation evaporate->purify product Product: This compound purify->product

Caption: Experimental workflow for the reduction of 3,4,4-trimethyl-3-heptanol.

Quantitative Data

StepReactantsProductTheoretical YieldEstimated Actual Yield
13,3-Dimethyl-2-pentanone, Propylmagnesium bromide3,4,4-Trimethyl-3-heptanolBased on limiting reagent75-85%
23,4,4-Trimethyl-3-heptanol, TriethylsilaneThis compoundBased on starting alcohol80-90%

Note: Estimated yields are based on typical outcomes for these types of reactions and may vary depending on experimental conditions and scale.

Spectroscopic Data of this compound

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show complex overlapping signals in the aliphatic region (δ 0.8-1.5 ppm) corresponding to the various methyl, methylene, and methine protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide distinct signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton.

IR (Infrared) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the alcohol intermediate would confirm the completion of the reduction.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of this compound. The fragmentation pattern will be characteristic of a branched alkane, showing losses of alkyl fragments.

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and isomerism of 3,4,4-trimethylheptane, a saturated acyclic alkane with the molecular formula C₁₀H₂₂. The document delves into its structural isomers, stereoisomerism arising from its single chiral center, and a summary of its physicochemical properties. Detailed experimental protocols for the characterization of this compound and its isomers using modern analytical techniques are presented. Furthermore, this guide includes visualizations of its molecular structure and logical relationships to facilitate a deeper understanding of its chemical nature.

Molecular Structure of this compound

This compound is a branched-chain alkane. Its systematic IUPAC name indicates a heptane (B126788) backbone, which is a seven-carbon straight chain, with three methyl group substituents. Two methyl groups are attached to the fourth carbon atom, and one methyl group is attached to the third carbon atom.

Molecular Formula: C₁₀H₂₂[1][2]

Condensed Formula: CH₃CH₂CH(CH₃)C(CH₃)₂CH₂CH₂CH₃

Skeletal Structure:

Skeletal structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight142.28 g/mol [2]
CAS Registry Number20278-88-0[1]
Boiling Point165-167 °C[1]
Kovats Retention Index932 (non-polar column)[2]

Isomerism of this compound

Isomers are molecules that have the same molecular formula but different arrangements of atoms. This compound exhibits both constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but differ in the connectivity of their atoms. The molecular formula C₁₀H₂₂ has a total of 75 constitutional isomers. These isomers can be broadly categorized based on their parent alkane chain and the nature of their branching.

Some examples of constitutional isomers of this compound include:

  • n-decane: A straight-chain alkane.

  • Other trimethylheptanes: e.g., 2,2,3-trimethylheptane, 2,2,4-trimethylheptane, etc.

  • Dimethyl- and ethyl- substituted octanes: e.g., 2,2-dimethyloctane, 3-ethyl-3-methyloctane.

  • Propyl- and isopropyl- substituted heptanes: e.g., 4-propylheptane.

The structural diversity among these isomers leads to variations in their physical and chemical properties, such as boiling points, melting points, and viscosity.

G C10H22 C₁₀H₂₂ (75 Isomers) Decane n-Decane C10H22->Decane Trimethylheptanes Trimethylheptanes C10H22->Trimethylheptanes Dimethyloctanes Dimethyloctanes C10H22->Dimethyloctanes Ethyloctanes Ethyloctanes C10H22->Ethyloctanes Propylheptanes Propylheptanes C10H22->Propylheptanes 344TMH This compound Trimethylheptanes->344TMH

Constitutional Isomerism of C₁₀H₂₂.
Stereoisomerism

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound possesses a single chiral center at the third carbon atom (C3). A chiral center is a carbon atom that is attached to four different groups.

The four different groups attached to the C3 atom in this compound are:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • A tert-pentyl group (-C(CH₃)₂CH₂CH₂CH₃)

The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-3,4,4-trimethylheptane and (S)-3,4,4-trimethylheptane based on the Cahn-Ingold-Prelog priority rules.

Enantiomers of this compound.

Experimental Protocols for Characterization

The structural elucidation and differentiation of this compound from its isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. For the analysis of this compound and its isomers, a high-resolution capillary GC system is employed.

Methodology:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used. For the separation of enantiomers, a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is necessary.[3]

  • Injector: A split/splitless injector is used at a temperature of approximately 250 °C.

  • Oven Temperature Program: A temperature program is essential to achieve good separation of the various C₁₀H₂₂ isomers. A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Detector: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons due to its high sensitivity.

G Sample Sample Injection GC_Column Capillary GC Column (Non-polar or Chiral) Sample->GC_Column Oven Temperature Programmed Oven GC_Column->Oven Detector FID Detector Oven->Detector Chromatogram Chromatogram (Separated Isomers) Detector->Chromatogram G Molecule This compound Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion [C₁₀H₂₂]⁺˙ Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIons Fragment Ions (e.g., loss of CH₃, C₂H₅) Fragmentation->FragmentIons MassAnalyzer Mass Analyzer FragmentIons->MassAnalyzer MassSpectrum Mass Spectrum MassAnalyzer->MassSpectrum

References

An In-Depth Technical Guide to 3,4,4-Trimethylheptane (CAS Number: 20278-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

3,4,4-Trimethylheptane is a branched-chain alkane with the chemical formula C10H22.[1][2] It is a constitutional isomer of decane, meaning it shares the same molecular formula but has a different structural arrangement of atoms.[3] This saturated hydrocarbon is primarily of interest in fuel research and as a reference compound in analytical chemistry, particularly in gas chromatography.[1]

Nomenclature and Identifiers
IdentifierValue
CAS Number 20278-88-0
IUPAC Name This compound[4]
Synonyms Heptane (B126788), 3,4,4-trimethyl-[4]
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][4]
InChI Key BLNBSBLKPFFJKQ-UHFFFAOYSA-N[1][4]
Canonical SMILES CCCC(C)(C)C(C)CC[1][4]
Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource
Boiling Point 164 °C[5]
Critical Temperature 336 °C[5]
Critical Pressure 19.8 atm[5]
Kovats Retention Index (Standard non-polar) 932[4][6]

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common conceptual approach involves the alkylation of a heptane derivative or the coupling of smaller alkyl fragments.[1] Below is a detailed, plausible experimental protocol for its synthesis via a Grignard reaction followed by dehydration and hydrogenation, a common method for creating highly branched alkanes.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a three-step synthesis to produce this compound.

Step 1: Grignard Reagent Formation and Reaction with a Ketone

  • Apparatus Setup: A 500 mL three-necked, round-bottomed flask is oven-dried and equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.

  • Grignard Reagent Preparation: In the flask, place 2.4 g (0.1 mol) of magnesium turnings. Add 50 mL of anhydrous diethyl ether. In the dropping funnel, dissolve 12.3 g (0.1 mol) of 2-bromobutane (B33332) in 50 mL of anhydrous diethyl ether.

  • Initiation: Add a small portion of the 2-bromobutane solution to the magnesium turnings. If the reaction does not initiate (as evidenced by bubbling), gently warm the flask or add a crystal of iodine.

  • Grignard Reagent Formation: Once the reaction starts, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C using an ice bath. In the dropping funnel, dissolve 8.6 g (0.1 mol) of 3,3-dimethyl-2-butanone in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, carefully pour the mixture over 200 g of crushed ice and add 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude tertiary alcohol, 3,4,4-trimethyl-3-heptanol.

Step 2: Dehydration of the Tertiary Alcohol

  • Apparatus Setup: Place the crude 3,4,4-trimethyl-3-heptanol in a 250 mL round-bottomed flask with a stir bar. Add 50 mL of concentrated sulfuric acid.

  • Reaction: Gently heat the mixture to 100 °C and stir for 1 hour. The dehydration will produce a mixture of isomeric alkenes.

  • Isolation: Cool the reaction mixture and carefully add 100 mL of cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing and Drying: Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous calcium chloride.

  • Purification: Distill the crude alkene mixture to obtain the purified product.

Step 3: Hydrogenation of the Alkene Mixture

  • Apparatus Setup: In a hydrogenation vessel, dissolve the purified alkene mixture from the previous step in 100 mL of ethanol (B145695).

  • Catalyst Addition: Add 0.1 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Final Purification: Remove the ethanol by distillation. The remaining liquid is crude this compound. Purify by fractional distillation to obtain the final product.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 2-bromobutane 2-bromobutane Grignard_Reagent sec-butylmagnesium bromide 2-bromobutane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Tertiary_Alcohol 3,4,4-trimethyl-3-heptanol (crude) Grignard_Reagent->Tertiary_Alcohol Ketone 3,3-dimethyl-2-butanone Ketone->Tertiary_Alcohol Alkene_Mixture Alkene Mixture (crude) Tertiary_Alcohol->Alkene_Mixture H2SO4 H2SO4, Heat Alkene_Mixture->H2SO4 Purified_Alkene Purified Alkene Mixture H2SO4->Purified_Alkene H2_PdC H2, Pd/C Purified_Alkene->H2_PdC Final_Product This compound H2_PdC->Final_Product GCMS_Workflow Sample_Prep Sample Preparation (Dissolve in Hexane) Injection GC Injection (1 µL, Splitless) Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum & Retention Time) Detection->Data_Analysis

References

Spectroscopic Profile of 3,4,4-Trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 3,4,4-trimethylheptane.

Table 1: Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
-CH₃ (C1 & C7)0.85 - 0.95Triplet
-CH₃ (on C3)0.80 - 0.90Doublet
-CH₃ (on C4)0.80 - 0.90Singlet
-CH₂- (C2, C5, C6)1.15 - 1.40Multiplet
-CH- (C3)1.45 - 1.60Multiplet
Table 2: Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (ppm)
Primary (-CH₃)10 - 20
Secondary (-CH₂-)20 - 45
Tertiary (-CH-)30 - 50
Quaternary (-C-)30 - 40
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850 - 2970C-H StretchAlkane
1450 - 1470C-H BendAlkane
1370 - 1380C-H RockAlkane (Methyl)
Table 4: Predicted Mass Spectrometry (MS) Data
Mass-to-Charge (m/z)FragmentationRelative Abundance
142Molecular Ion [M]⁺Very Low / Absent
113Loss of -C₂H₅Moderate
99Loss of -C₃H₇Moderate
85Loss of -C₄H₉High
71Loss of -C₅H₁₁High
57[C₄H₉]⁺Very High (Base Peak)
43[C₃H₇]⁺High

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A dilute solution of the analyte (typically 1-5 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to an NMR tube.

  • ¹H NMR Spectroscopy: Data is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard one-pulse sequence is used with a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Data is acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time or a higher sample concentration may be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities.

  • Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample is bombarded with electrons at a standard energy of 70 eV.

  • Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each fragment. For branched alkanes, the molecular ion peak is often weak or absent due to the high propensity for fragmentation at the branching points.[5][6]

Mandatory Visualization

The logical flow for the spectroscopic analysis and structure confirmation of an unknown compound like this compound is illustrated below.

cluster_0 Initial Analysis cluster_1 Data Interpretation MS Mass Spectrometry mol_weight Molecular Weight & Fragmentation MS->mol_weight IR IR Spectroscopy func_groups Functional Groups IR->func_groups NMR NMR Spectroscopy connectivity Connectivity & Environment NMR->connectivity structure Structure Elucidation mol_weight->structure func_groups->structure connectivity->structure

References

A Technical Guide to the Thermodynamic Properties of 3,4,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known thermodynamic properties of the branched-chain alkane, 3,4,4-trimethylheptane. It includes critically evaluated data, descriptions of experimental and computational methodologies for property determination, and visualizations of key relationships and workflows.

Compound Identification

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. As an isomer of decane, its molecular structure influences its physical and thermodynamic behavior.

IdentifierValueReference
Chemical Formula C₁₀H₂₂[1][2]
Molecular Weight 142.28 g/mol [1][3]
CAS Registry Number 20278-88-0[1][2]
IUPAC Standard InChIKey BLNBSBLKPFFJKQ-UHFFFAOYSA-N[1][2]

Thermodynamic Data

The following tables summarize key thermodynamic data for this compound. The data primarily pertains to the substance in its ideal gas state at standard temperature and pressure (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpy and Entropy Data

Property Value Units State Reference
Standard Enthalpy of Formation (ΔfH°) -257.1 kJ/mol Gas (at 298 K) [4]
Heat of Evaporation (ΔvapH) 46.7 kJ/mol Liquid (at 298 K) [4]

| Standard Entropy (S°) | 501.8 | J/(K·mol) | Gas (at 298 K) |[4] |

Table 2: Heat Capacity and Physical Properties

Property Value Units State/Condition Reference
Heat Capacity (Cp) 234.2 J/(K·mol) Gas (at 298 K) [4]
Boiling Point 434 K At 1 atm [4]

| Boiling Point | 164 | °C (437.15 K) | Not specified |[5] |

Note: Critically evaluated data across a wide range of temperatures for properties such as density, enthalpy, entropy, and thermal conductivity for both gas and liquid phases are available through the NIST/TRC Web Thermo Tables, a subscription-based service.[6]

Experimental and Computational Protocols

Detailed, step-by-step experimental protocols for this compound are not available in the public domain. However, the properties of alkanes are typically determined using a combination of well-established experimental techniques and computational methods.

Experimental Methodologies:

  • Calorimetry: This is the primary method for measuring energy changes.

    • Combustion Calorimetry: Used to determine the enthalpy of formation (ΔfH°). The compound is burned in an excess of oxygen in a bomb calorimeter, and the heat released is precisely measured. This, combined with the known enthalpies of formation for CO₂ and H₂O, allows for the calculation of the compound's enthalpy of formation.

    • Low-Temperature Calorimetry: Measures heat capacity (Cp) and entropy (S°) by quantifying the heat required to raise the temperature of a sample by a specific amount, often starting from near absolute zero.

    • Vapor-Flow Calorimetry: Can be used to measure the heat capacity of gases and vapors.

  • Vapor Pressure Measurement: The enthalpy of vaporization (ΔvapH) can be determined by measuring a compound's vapor pressure at different temperatures. The data is then analyzed using the Clausius-Clapeyron equation, where the slope of a ln(P) vs. 1/T plot is proportional to the enthalpy of vaporization.[7]

  • Correlation-Gas Chromatography: This is a comparative technique used to determine vaporization enthalpies. The retention time of the target compound is compared against standards (like n-alkanes) for which the vaporization enthalpies are already known with high accuracy.[7]

Computational Methodologies:

  • Group Additivity Methods: Techniques like the Benson Group Additivity Method are used to estimate thermodynamic properties.[8][9] This method assumes that the properties of a larger molecule can be calculated by summing the contributions of its constituent functional groups. It is a powerful predictive tool when experimental data is unavailable.

  • Statistical Mechanics: For smaller molecules, statistical mechanical calculations based on molecular structure and vibrational frequencies can be used to compute thermodynamic functions with high precision.[9][10]

Logical and Experimental Workflows

As a simple, non-polar hydrocarbon, this compound is not known to be involved in biological signaling pathways. The following diagrams illustrate the generalized experimental workflow for thermodynamic characterization and the fundamental logical relationship between core thermodynamic properties.

G cluster_0 Sample Preparation & Purity Analysis cluster_1 Calorimetric Measurements cluster_2 Phase Change Analysis cluster_3 Final Data Compilation synthesis Synthesis or Purification gcms Purity Check (GC-MS) synthesis->gcms >99% purity bomb Bomb Calorimetry gcms->bomb ltc Low-Temp Calorimetry gcms->ltc vp Vapor Pressure vs. Temperature Measurement gcms->vp d_hf ΔfH° (Enthalpy of Formation) bomb->d_hf s_cp S°, Cp (Entropy, Heat Capacity) ltc->s_cp report Comprehensive Thermodynamic Profile d_hf->report s_cp->report d_vaph ΔvapH (Enthalpy of Vaporization) vp->d_vaph Clausius-Clapeyron Analysis d_vaph->report G G Gibbs Free Energy (ΔG) Predicts spontaneity of a process H Enthalpy (ΔH) Heat absorbed or released at constant pressure H->G Contributes directly S Entropy (ΔS) Measure of disorder or randomness S->G Contributes inversely (via -TΔS term) T Temperature (T) Amplifies the effect of entropy T->S Multiplies rel ΔG = ΔH - TΔS

References

An In-depth Technical Guide to the Chemical Reactivity of 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 3,4,4-trimethylheptane, a highly branched aliphatic hydrocarbon. Due to its saturated and sterically hindered structure, this compound exhibits relatively low reactivity under normal conditions. This document details its primary reactions, including combustion, free-radical halogenation, and pyrolysis, with a focus on reaction mechanisms, expected product distributions, and relevant quantitative data. Detailed experimental protocols for representative reactions are provided to facilitate laboratory investigation. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows to aid in the understanding of the chemical behavior of this compound. While not a conventional pharmacophore, understanding the stability and potential degradation pathways of such branched alkane structures can be relevant in the context of drug formulation, as excipients, or as fragments in larger drug molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the prediction of its chemical behavior. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
CAS Number 90341-76-1
Appearance Colorless liquid
Boiling Point 164 °C
Melting Point -
Density 0.751 g/cm³ at 20 °C
Solubility Insoluble in water; soluble in nonpolar organic solvents
Vapor Pressure 2.8 hPa at 20 °C

Functional Groups and General Reactivity

This compound is a saturated hydrocarbon, also known as an alkane. Its structure consists solely of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. These bonds are strong and nonpolar, which accounts for the compound's general inertness. The molecule does not possess traditional functional groups such as hydroxyl, carbonyl, or amino moieties. The reactivity of this compound is therefore limited to reactions that can overcome the high activation energy required to break the strong C-C and C-H bonds. The key reactive sites are the various hydrogen atoms, which can be classified as primary (1°), secondary (2°), or tertiary (3°) based on the carbon atom to which they are attached. The presence of a tertiary hydrogen at the C-3 position and a quaternary carbon at the C-4 position introduces steric hindrance and influences the regioselectivity of certain reactions.

The principal reactions that this compound undergoes are:

  • Combustion: Rapid oxidation in the presence of an oxidant, typically oxygen, to produce carbon dioxide and water.

  • Free-Radical Halogenation: Substitution of hydrogen atoms with halogen atoms (e.g., Cl₂, Br₂) under UV light or high temperatures.

  • Pyrolysis (Cracking): Thermal decomposition at high temperatures in the absence of oxygen, leading to the formation of smaller hydrocarbons.

Detailed Analysis of Chemical Reactivity

Combustion

Combustion is a highly exothermic reaction and is the most common reaction for alkanes, forming the basis of their use as fuels. The complete combustion of this compound yields carbon dioxide and water.

Reaction Equation: 2 C₁₀H₂₂ + 31 O₂ → 20 CO₂ + 22 H₂O + Heat

The significant amount of heat released during this reaction is a key characteristic. Incomplete combustion, which occurs in the presence of insufficient oxygen, can lead to the formation of carbon monoxide (CO) and soot (elemental carbon). Branched alkanes like this compound generally have higher octane (B31449) ratings and are desirable components of gasoline due to their resistance to knocking.[1]

Experimental Protocol: Determination of Heat of Combustion using Bomb Calorimetry

This protocol outlines the determination of the heat of combustion of a liquid hydrocarbon like this compound using a bomb calorimeter.

Materials:

  • Bomb calorimeter

  • Oxygen cylinder with regulator

  • Crucible

  • Ignition wire

  • Benzoic acid (for calibration)

  • This compound sample

  • Distilled water

Procedure:

  • Calibration:

    • Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.

    • Place the crucible in the bomb, and attach the ignition wire.

    • Seal the bomb and pressurize it with oxygen to approximately 25-30 atm.

    • Place the bomb in the calorimeter bucket containing a known volume of distilled water.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Analysis:

    • Thoroughly clean and dry the bomb and crucible.

    • Accurately weigh approximately 0.8 g of this compound into the crucible.

    • Repeat the procedure from step 3 of the calibration.

    • Calculate the heat of combustion of this compound based on the temperature change and the heat capacity of the calorimeter.

Free-Radical Halogenation

Free-radical halogenation involves the substitution of a hydrogen atom on the alkane with a halogen atom. This reaction is typically initiated by ultraviolet (UV) light or high temperatures. The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. Fluorination is often explosive, while iodination is typically too slow and reversible. Therefore, chlorination and bromination are the most common laboratory and industrial halogenation reactions for alkanes.

The reaction proceeds via a free-radical chain mechanism involving three stages: initiation, propagation, and termination.

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ two_X_rad 2 X• X2->two_X_rad UV light or heat RH R-H R_rad R• RH->R_rad X_rad1 X• X_rad1->R_rad Hydrogen Abstraction RX R-X R_rad->RX HX H-X X2_prop X₂ X2_prop->RX X_rad2 X• RX->X_rad2 two_X_rad_term 2 X• X2_term X₂ two_X_rad_term->X2_term two_R_rad_term 2 R• RR_term R-R two_R_rad_term->RR_term R_rad_term R• RX_term R-X R_rad_term->RX_term X_rad_term X• X_rad_term->RX_term

Figure 1: General mechanism of free-radical halogenation.

Regioselectivity: The halogenation of this compound can occur at any of the C-H bonds, leading to a mixture of isomeric products. The regioselectivity of the reaction is determined by the relative stability of the resulting alkyl radical (tertiary > secondary > primary). Bromination is highly selective for the formation of the most stable radical, while chlorination is less selective.

For this compound, the possible sites for hydrogen abstraction are:

  • Primary (1°): -CH₃ groups at C1, C7, and the methyl groups at C3 and C4.

  • Secondary (2°): -CH₂- groups at C2, C5, and C6.

  • Tertiary (3°): -CH- group at C3.

Due to the high stability of the tertiary radical, bromination of this compound is expected to yield predominantly 3-bromo-3,4,4-trimethylheptane. Chlorination will produce a mixture of products, with a preference for the tertiary position, but with significant amounts of secondary and primary chlorides as well.

Expected Product Distribution for Monobromination:

Product NameStructureExpected %
3-Bromo-3,4,4-trimethylheptaneCH₃CH₂CH(C(CH₃)₂)CH(Br)CH₂CH₃>90%
Other isomers-<10%

Experimental Protocol: Free-Radical Bromination of a Branched Alkane

This protocol describes a general procedure for the free-radical bromination of a branched alkane, which can be adapted for this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄, solvent)

  • UV lamp

  • Round-bottom flask with a reflux condenser

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (to quench excess bromine)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

  • In a round-bottom flask, dissolve this compound in CCl₄.

  • Slowly add a solution of bromine in CCl₄ to the flask while irradiating the mixture with a UV lamp. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue the reaction until the bromine color persists, indicating the consumption of the alkane.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with a sodium thiosulfate solution to remove excess bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

Pyrolysis (Cracking)

Pyrolysis is the thermal decomposition of organic compounds at elevated temperatures in the absence of oxygen. For alkanes, this process, also known as cracking, involves the breaking of C-C and C-H bonds to form a complex mixture of smaller, more volatile hydrocarbons, including alkanes and alkenes.

The pyrolysis of this compound will proceed through a free-radical chain mechanism. The initiation step involves the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond. The resulting radicals can then undergo a series of propagation steps, including hydrogen abstraction and β-scission, to form a variety of smaller molecules.

Pyrolysis_Workflow start This compound pyrolysis High Temperature (e.g., 600-900 °C) start->pyrolysis products Mixture of Smaller Alkanes and Alkenes pyrolysis->products separation Gas Chromatography (GC) products->separation identification Mass Spectrometry (MS) separation->identification end Product Distribution Data identification->end

Figure 2: Experimental workflow for pyrolysis and product analysis.

Expected Products: The product distribution from the pyrolysis of this compound will be complex and highly dependent on the reaction conditions (temperature, pressure, residence time). However, some of the expected major products include:

  • Methane

  • Ethane and Ethene

  • Propane and Propene

  • Butane and Butenes (including isobutene)

  • Pentanes and Pentenes

The formation of a stable tertiary carbocation intermediate during catalytic cracking can lead to a higher proportion of branched products.

Experimental Protocol: Micro-pyrolysis Coupled with GC-MS

This protocol provides a general outline for the analysis of pyrolysis products of a liquid hydrocarbon using a micro-pyrolyzer coupled with a GC-MS system.

Materials:

  • Micro-pyrolyzer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Sample of this compound

  • Microsyringe

Procedure:

  • Sample Preparation: Load a small, accurately measured amount of this compound into a sample cup for the pyrolyzer.

  • Pyrolysis: Place the sample cup in the pyrolyzer. Set the desired pyrolysis temperature (e.g., 700 °C) and time.

  • GC-MS Analysis: The volatile pyrolysis products are directly transferred to the GC column.

    • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the different components of the pyrolysis mixture.

    • MS Detection: The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

  • Data Analysis: Identify the individual components by comparing their mass spectra with a library (e.g., NIST). Quantify the relative amounts of each product based on the peak areas in the chromatogram.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the study of its reactivity is relevant to the pharmaceutical industry in several ways:

  • Excipient Stability: Branched alkanes can be used as non-polar solvents or emollients in topical formulations. Understanding their stability and potential degradation products under various storage conditions (e.g., exposure to light and heat) is crucial for ensuring product quality and safety.

  • Metabolic Fate of Alkyl Moieties: Many drug molecules contain alkyl chains. While highly functionalized, the basic principles of alkane reactivity can provide insights into the potential metabolic pathways of these fragments, particularly oxidative metabolism mediated by cytochrome P450 enzymes, which can be viewed as a controlled combustion process.

  • Forced Degradation Studies: In forced degradation studies of drug substances and products, understanding the potential for degradation of alkyl side chains under harsh conditions (e.g., high temperature, oxidative stress) is important for identifying potential degradants.

Conclusion

This compound, as a representative highly branched alkane, is characterized by its chemical inertness due to the presence of strong, nonpolar C-C and C-H bonds. Its reactivity is primarily confined to high-energy processes such as combustion, free-radical halogenation, and pyrolysis. The regioselectivity of these reactions is influenced by the stability of the resulting radical intermediates, with a preference for reaction at the tertiary C-H bond. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working with or encountering such structures in various scientific and industrial contexts, including the pharmaceutical sciences.

References

An In-Depth Technical Guide to 3,4,4-Trimethylheptane and its Role as a Decane Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C10H22) is an alkane hydrocarbon with 75 constitutional isomers, each varying in their structural arrangement while sharing the same molecular formula.[1][2] These isomers exhibit distinct physical and chemical properties influenced by their degree of branching.[1] This guide provides a detailed examination of a specific branched isomer, 3,4,4-trimethylheptane, exploring its chemical properties, its relationship within the decane isomer family, and generalized experimental protocols for its synthesis and characterization. While branched alkanes are significant in materials science and fuel technology, their direct role in drug development is limited due to their general lack of chemical functionality and biological activity. However, understanding their properties and synthesis is fundamental to organic chemistry, a cornerstone of drug discovery.

This compound: A Decane Isomer

This compound is a saturated hydrocarbon with the molecular formula C10H22.[3] Its structure consists of a seven-carbon heptane (B126788) backbone with three methyl group substitutions: one at the third carbon and two at the fourth carbon. This arrangement results in a compact, branched structure that influences its physicochemical properties compared to its linear counterpart, n-decane, and other isomers.

dot

Caption: Relationship of this compound to decane isomers.

Physicochemical Properties: A Comparative Analysis

The degree of branching in decane isomers significantly affects their physical properties. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to the linear isomer, n-decane.[1]

PropertyThis compoundn-Decane2,2,3,3-Tetramethylhexane4-Ethyloctane
Molecular Formula C10H22C10H22C10H22C10H22
Molecular Weight ( g/mol ) 142.28142.28142.28142.28
Boiling Point (°C) ~161-166174.1[4]158[1]163.6[1]
Density (g/cm³ at 20°C) ~0.750.730[5]~0.76Not Available
Melting Point (°C) -53.99-29.7[5]Not AvailableNot Available
CAS Number 20278-88-0[3]124-18-51186-53-415869-86-0

Experimental Protocols

Due to the limited specific literature on this compound, the following protocols are generalized for the synthesis and analysis of branched alkanes and can be adapted for this specific isomer.

Synthesis of a Branched Alkane (e.g., via Grignard Reaction)

A common method for constructing branched alkanes involves the formation of a tertiary alcohol through a Grignard reaction, followed by dehydration and hydrogenation.[6]

dot

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Ketone Ketone Tertiary Alcohol Tertiary Alcohol Ketone->Tertiary Alcohol Grignard Reaction Grignard Reagent Grignard Reagent Grignard Reagent->Tertiary Alcohol Alkene Alkene Tertiary Alcohol->Alkene Dehydration Branched Alkane Branched Alkane Alkene->Branched Alkane Hydrogenation Distillation Distillation Branched Alkane->Distillation

Caption: General workflow for the synthesis of a branched alkane.

1. Materials and Reagents:

  • A suitable ketone (e.g., 4-methyl-3-heptanone)

  • An appropriate Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether

  • Sulfuric acid (for dehydration)

  • Palladium on carbon (Pd/C) catalyst (for hydrogenation)

  • Hydrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

2. Procedure:

  • Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), the ketone is dissolved in anhydrous diethyl ether. The Grignard reagent is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration: The crude alcohol is heated with a catalytic amount of sulfuric acid, and the resulting alkene is distilled from the reaction mixture.

  • Hydrogenation: The collected alkene is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a Pd/C catalyst under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude branched alkane is purified by fractional distillation.

Analytical Characterization

dot

Analytical_Workflow Crude Product Crude Product GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Crude Product->NMR Spectroscopy Purity Assessment Purity Assessment GC-MS Analysis->Purity Assessment Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation

Caption: Analytical workflow for identification and characterization.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:

GC-MS is a powerful technique for separating and identifying volatile compounds like alkanes.[7]

  • Sample Preparation: A dilute solution of the purified alkane is prepared in a volatile solvent such as hexane.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer is used.[7]

  • GC Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and a final hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

  • Data Analysis: The retention time from the gas chromatogram provides information on the purity of the sample. The mass spectrum will show a molecular ion peak (m/z 142 for C10H22) and a characteristic fragmentation pattern that can be compared to spectral libraries for confirmation of the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

NMR spectroscopy is essential for the unambiguous structural determination of organic molecules.[8][9]

  • Sample Preparation: The purified alkane is dissolved in a deuterated solvent (e.g., CDCl3).

  • ¹H NMR: The proton NMR spectrum of a branched alkane will show signals typically in the 0.7-1.5 ppm range.[10] The chemical shift and multiplicity of each signal provide information about the electronic environment and neighboring protons, respectively. For this compound, distinct signals for the different methyl, methylene, and methine protons would be expected.

  • ¹³C NMR and DEPT: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.[10] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for complex structures.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for assembling the carbon skeleton.

Conclusion

This compound serves as a representative example of a branched decane isomer, illustrating how structural variations impact physicochemical properties. While not directly applicable in drug development, the principles of its synthesis and the analytical techniques used for its characterization are fundamental to the broader field of organic chemistry. The provided generalized protocols offer a framework for the preparation and detailed analysis of such branched alkanes, which is essential for any research involving hydrocarbon chemistry.

References

An In-depth Technical Guide to the Synthesis of Trimethylheptanes via Acid-Catalyzed Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylheptanes, a group of branched-chain alkanes, are significant components in high-octane fuels and find applications as specialty solvents and chemical intermediates. Their synthesis is primarily achieved through the acid-catalyzed alkylation of isoparaffins with olefins, a cornerstone process in the petrochemical industry. This guide provides a comprehensive overview of the synthesis of trimethylheptanes, focusing on the underlying chemical principles, experimental methodologies, and analytical techniques. While the term "Friedel-Crafts alkylation" is often associated with aromatic compounds, the synthesis of branched alkanes like trimethylheptanes proceeds via a related but distinct carbocation-mediated mechanism. This document details the reaction pathways, summarizes key quantitative data from the literature, and provides representative experimental protocols for their laboratory-scale synthesis.

Introduction to Alkane Alkylation

The industrial production of highly branched alkanes, including trimethylheptanes, relies on the alkylation of light isoparaffins, such as isobutane (B21531) and isopentane (B150273), with olefins like propylene, butenes, and pentenes. This process is catalyzed by strong acids, most commonly sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). In recent years, solid acid catalysts like zeolites have been investigated as more environmentally benign alternatives.

The primary objective of this alkylation is to produce "alkylate," a complex mixture of high-octane number hydrocarbons. The formation of specific trimethylheptane isomers is dependent on the choice of feedstock. For instance, the reaction of isopentane (a C5 isoparaffin) with a C5 olefin can yield C10 isomers, including various trimethylheptanes.

Reaction Mechanisms

The acid-catalyzed alkylation of isoparaffins with olefins is a complex process involving a series of carbocation intermediates. The generally accepted mechanism involves the following key steps:

  • Carbocation Formation: The reaction is initiated by the protonation of an olefin by the strong acid catalyst to form a carbocation.

  • Chain Propagation: The newly formed carbocation can then react with another olefin molecule (oligomerization) or, more desirably, undergo a hydride transfer with an isoparaffin.

  • Hydride Transfer: A crucial step for the formation of the desired saturated branched alkanes is the hydride transfer from an isoparaffin (e.g., isobutane or isopentane) to the carbocation formed from the olefin. This step regenerates a carbocation from the isoparaffin, which continues the chain reaction.

  • Isomerization: The carbocation intermediates can undergo rearrangements (isomerization) to form more stable carbocations, leading to a variety of branched alkane products.

  • Chain Termination: The reaction chain can be terminated through various side reactions, including polymerization and the formation of acid-soluble oils.

A simplified representation of the core reaction pathway is illustrated in the diagram below.

ReactionMechanism Olefin Olefin (e.g., Pentene) Carbocation Carbocation Intermediate Olefin->Carbocation H_plus H+ (from Acid Catalyst) H_plus->Carbocation Protonation Alkylate_Carbocation Larger Carbocation (C10 Intermediate) Carbocation->Alkylate_Carbocation Isoparaffin Isoparaffin (e.g., Isopentane) Isoparaffin->Alkylate_Carbocation Reaction with Carbocation Trimethylheptane Trimethylheptane Alkylate_Carbocation->Trimethylheptane Hydride Transfer New_Carbocation New Isoparaffin Carbocation Alkylate_Carbocation->New_Carbocation Olefin_2 Olefin New_Carbocation->Olefin_2 Reacts with another olefin molecule (Chain Propagation)

Core reaction pathway for acid-catalyzed alkylation.

Experimental Protocols

Detailed experimental procedures for the synthesis of specific trimethylheptane isomers are not abundantly available in a standardized format due to the industrial and complex nature of the process. However, a representative laboratory-scale batch reaction can be extrapolated from the existing literature. The following protocol describes a hypothetical synthesis of trimethylheptanes from isopentane and a mixed pentene feed using sulfuric acid as a catalyst.

4.1. Representative Laboratory Synthesis of Trimethylheptanes

Objective: To synthesize a mixture of C10 branched alkanes, including trimethylheptanes, via the sulfuric acid-catalyzed alkylation of isopentane with pentenes.

Materials:

  • Isopentane (high purity)

  • Mixed pentenes (e.g., 2-methyl-2-butene (B146552) and 2-methyl-1-butene)

  • Concentrated sulfuric acid (96-98%)

  • Ice-salt bath

  • Pressurized batch reactor or a robust sealed flask equipped with a magnetic stirrer, thermocouple, and a pressure gauge

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Setup: A 500 mL jacketed glass reactor equipped with a powerful overhead stirrer, a thermocouple, a cooling coil, and separate inlet lines for isopentane and pentenes is assembled. The reactor is cooled to 0-5 °C using a circulating coolant.

  • Charging Reactants: 150 mL of concentrated sulfuric acid (96-98%) is charged into the reactor and cooled to the reaction temperature. 100 mL of chilled isopentane is then added to the reactor.

  • Reaction Initiation: The stirring is initiated at a high rate (e.g., 1000 rpm) to ensure good mixing of the hydrocarbon and acid phases.

  • Olefin Addition: 20 mL of the mixed pentenes is fed into the reactor at a slow, controlled rate over a period of 30-60 minutes, while maintaining the reaction temperature between 0-10 °C. The high isopentane-to-olefin ratio is crucial to minimize olefin polymerization.

  • Reaction Period: After the addition of the olefin is complete, the mixture is stirred vigorously for an additional 30 minutes at the same temperature.

  • Reaction Quenching and Separation: The stirring is stopped, and the reaction mixture is allowed to settle into two phases. The upper hydrocarbon layer is carefully decanted from the lower acid layer.

  • Neutralization and Drying: The hydrocarbon layer is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water. The organic layer is then dried over anhydrous magnesium sulfate.

  • Product Analysis: The final product is analyzed by GC-MS to identify and quantify the distribution of trimethylheptane isomers and other alkylation products.

The logical workflow for this experimental procedure is depicted below.

ExperimentalWorkflow Start Start Reactor_Prep Prepare and Cool Reactor (0-5 °C) Start->Reactor_Prep Add_Acid Charge Sulfuric Acid Reactor_Prep->Add_Acid Add_Isopentane Add Isopentane Add_Acid->Add_Isopentane Start_Stirring Initiate Vigorous Stirring Add_Isopentane->Start_Stirring Add_Pentenes Slowly Add Pentenes (0-10 °C) Start_Stirring->Add_Pentenes React Continue Stirring (30 min) Add_Pentenes->React Settle Stop Stirring and Allow Phase Separation React->Settle Separate Decant Hydrocarbon Layer Settle->Separate Wash_Bicarb Wash with NaHCO3 Solution Separate->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Dry Dry with Anhydrous MgSO4 Wash_Water->Dry Analyze GC-MS Analysis Dry->Analyze End End Analyze->End

A logical workflow for the laboratory synthesis of trimethylheptanes.

Quantitative Data and Product Distribution

The product of alkane alkylation, known as alkylate, is a complex mixture of isomers. The distribution of these isomers is highly dependent on the reaction conditions. While specific yields for individual trimethylheptane isomers are not always reported, general trends can be summarized. The analysis of these complex hydrocarbon mixtures is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 1: Influence of Reaction Parameters on Alkylate Composition

ParameterEffect on Product DistributionRationale
Temperature Lower temperatures (0-10 °C) favor the formation of higher-octane isomers and reduce side reactions.At higher temperatures, olefin polymerization and cracking reactions become more prominent, leading to a wider range of products and lower selectivity for desired isomers.
Isoparaffin/Olefin Ratio A high ratio (e.g., >10:1) is crucial for maximizing the yield of desired alkylate and minimizing polymerization.A high concentration of isoparaffin ensures that the carbocation intermediates are more likely to undergo hydride transfer rather than reacting with another olefin molecule.
Acid Strength Higher acid concentration (e.g., 96-98% H₂SO₄) generally leads to better alkylate quality.Stronger acid more effectively protonates the olefin and catalyzes the subsequent reactions. Diluted acid can lead to increased side reactions.
Mixing/Agitation Vigorous mixing is essential for creating a large interfacial area between the hydrocarbon and acid phases.The reaction occurs at the interface of the two immiscible phases, and efficient mixing improves the mass transfer of reactants.

Table 2: Representative Product Distribution from Isobutane/Butene Alkylation

The alkylation of isobutane with butenes primarily yields C8 isomers, but serves as a well-studied model for the alkylation process. The principles are applicable to the formation of C10 isomers from different feedstocks.

Product ComponentTypical Weight % in C8 FractionResearch Octane Number (RON)
Trimethylpentanes (TMPs)50-80%100-112
Dimethylhexanes (DMHs)15-40%40-80
Other C8 Isomers5-15%Variable
Note: The exact distribution is highly dependent on the specific butene isomers used and the reaction conditions.

Conclusion

The synthesis of trimethylheptanes via acid-catalyzed alkylation is a vital process for the production of high-octane fuels. While conceptually related to Friedel-Crafts chemistry through its reliance on carbocation intermediates, the alkylation of isoparaffins with olefins represents a distinct and industrially significant class of reactions. The successful synthesis of specific trimethylheptane isomers with high selectivity requires careful control of reaction parameters, including temperature, reactant ratios, and catalyst activity. Further research into solid acid catalysts holds the promise of developing more sustainable and environmentally friendly processes for the production of these valuable branched alkanes. The experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers and professionals working in the fields of catalysis, fuel science, and organic synthesis.

References

Catalytic Cracking of C10H22 Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic cracking of C10H22 isomers, a fundamental process in petroleum refining and a relevant area of study for understanding hydrocarbon transformations. This document details the products generated, experimental methodologies, and the underlying reaction mechanisms.

Introduction to Catalytic Cracking

Catalytic cracking is a vital process used to break down large, high-boiling hydrocarbon molecules into smaller, more valuable products such as gasoline and light olefins.[1] Unlike thermal cracking, which relies solely on high temperatures, catalytic cracking employs a catalyst, typically a solid acid like a zeolite, to facilitate the reaction at lower temperatures and pressures, leading to a different and more desirable product distribution.[1] The mechanism proceeds through the formation of carbocation intermediates, which allows for greater control over the products formed.[2]

The catalytic cracking of decane (B31447) (C10H22) and its isomers is of particular interest as these molecules are representative of the hydrocarbons found in various refinery feedstocks. The structure of the C10H22 isomer significantly influences the distribution of the resulting products.[3][4] Generally, branched alkanes tend to produce a higher proportion of branched and aromatic products, which are desirable for high-octane gasoline.[1]

Product Distribution from Catalytic Cracking of C10H22 Isomers

The product slate from the catalytic cracking of C10H22 isomers is a complex mixture of alkanes, alkenes, and in some cases, aromatic compounds. The distribution of these products is highly dependent on the specific isomer being cracked, the type of catalyst used, and the reaction conditions.

Quantitative Data Presentation
Product Yield (wt%) at 500°C Yield (wt%) at 600°C Yield (wt%) at 700°C
Methane (CH4)1.52.54.0
Ethylene (C2H4)5.08.012.0
Ethane (C2H6)2.03.55.0
Propylene (B89431) (C3H6)15.020.025.0
Propane (C3H8)5.07.09.0
Butenes (C4H8)20.025.020.0
Butanes (C4H10)10.012.010.0
C5+ Gasoline41.522.015.0
Total 100.0 100.0 100.0

Table 1: Representative Product Distribution from Catalytic Cracking of n-Decane over H-ZSM-5. Data is synthesized from trends observed in publicly available research.

Product Category General Trend with Increased Branching of C10H22 Feedstock
Light Olefins (C2-C4)Yield of propylene and butenes often increases.
Branched Alkanes (in C5+ fraction)Significantly increases, leading to higher octane (B31449) gasoline.[1]
Aromatic Compounds (e.g., Benzene, Toluene)Tends to increase, also contributing to higher octane.[1]
Methane and EthaneGenerally lower compared to thermal cracking.[2]

Table 2: Qualitative Influence of C10H22 Isomer Branching on Product Distribution.

Experimental Protocols

This section outlines a detailed methodology for the laboratory-scale catalytic cracking of C10H22 isomers.

Catalyst Preparation and Activation

Catalyst: H-ZSM-5 zeolite is a commonly used catalyst for this process.[5]

Preparation:

  • The H-ZSM-5 catalyst is typically prepared from its sodium form (Na-ZSM-5) via ion exchange with an ammonium (B1175870) salt solution (e.g., NH4NO3).[6]

  • The ammonium-exchanged zeolite is then calcined in air at a high temperature (e.g., 550°C) to decompose the ammonium ions and form the acidic protonic sites (H-ZSM-5).[6]

Activation:

  • Prior to the reaction, the H-ZSM-5 catalyst is activated in situ in the reactor.

  • This is achieved by heating the catalyst under a flow of inert gas (e.g., nitrogen or argon) to a high temperature (e.g., 500-600°C) for a specified period (e.g., 1-2 hours) to remove any adsorbed water and other impurities.[7]

Experimental Setup and Procedure

A fixed-bed reactor is a common setup for laboratory-scale catalytic cracking experiments.[8]

Apparatus:

  • High-pressure syringe pump for liquid feed delivery.

  • Vaporizer to convert the liquid C10H22 isomer into a gaseous feed.

  • Fixed-bed quartz or stainless steel reactor housed in a furnace.

  • Temperature controller for the furnace.

  • Mass flow controllers for carrier gas.

  • Condenser to cool the reactor effluent.

  • Gas-liquid separator to collect liquid products.

  • Gas collection system (e.g., gas bags) for gaseous products.

  • Online Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis.[9]

Procedure:

  • A known weight of the activated H-ZSM-5 catalyst is loaded into the reactor.

  • The reactor is heated to the desired reaction temperature under a continuous flow of inert gas.

  • The liquid C10H22 isomer is fed into the vaporizer at a constant flow rate using the syringe pump.

  • The vaporized feed, mixed with the inert carrier gas, is passed through the catalyst bed.

  • The reactor effluent is cooled in the condenser, and the liquid products are collected in the gas-liquid separator.

  • The gaseous products are collected and analyzed using an online GC-MS.

  • The liquid products are also analyzed using GC-MS to determine their composition.[9]

Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A capillary column suitable for hydrocarbon analysis (e.g., DB-5MS) is used.[10]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A programmed temperature ramp is used to separate the various hydrocarbon products based on their boiling points.[10]

  • Mass Spectrometer: Operates in electron ionization (EI) mode to identify the compounds based on their mass spectra.

  • Quantification: The amount of each product is determined by comparing its peak area to that of known standards.

Reaction Mechanisms and Pathways

The catalytic cracking of alkanes over zeolite catalysts proceeds via a carbenium ion mechanism. The key steps are initiation, propagation (which includes isomerization and β-scission), and termination.

Signaling Pathway Diagram

The following diagram illustrates the general reaction pathway for the catalytic cracking of a branched C10H22 isomer, 2-methylnonane.

CatalyticCrackingMechanism Feed 2-Methylnonane (C10H22) Carbocation_Formation Initial Carbocation Formation Feed->Carbocation_Formation Hydride Abstraction (on Zeolite Acid Site) Isomerization Isomerization Carbocation_Formation->Isomerization Rearrangement to more stable carbocation Beta_Scission β-Scission Carbocation_Formation->Beta_Scission Direct Cracking Isomerization->Beta_Scission C-C bond cleavage Products Cracked Products (Alkanes + Alkenes) Beta_Scission->Products

Caption: General reaction pathway for the catalytic cracking of a branched C10H22 isomer.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for a laboratory-scale catalytic cracking experiment.

ExperimentalWorkflow Start Start Catalyst_Prep Catalyst Preparation (Ion Exchange & Calcination) Start->Catalyst_Prep Catalyst_Activation Catalyst Activation (In-situ heating) Catalyst_Prep->Catalyst_Activation Reaction Catalytic Cracking Reaction (Fixed-Bed Reactor) Catalyst_Activation->Reaction Product_Collection Product Collection (Condensation & Separation) Reaction->Product_Collection Gas_Analysis Gaseous Product Analysis (GC-MS) Product_Collection->Gas_Analysis Liquid_Analysis Liquid Product Analysis (GC-MS) Product_Collection->Liquid_Analysis Data_Analysis Data Analysis (Yield & Selectivity Calculation) Gas_Analysis->Data_Analysis Liquid_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for laboratory-scale catalytic cracking.

Conclusion

The catalytic cracking of C10H22 isomers is a complex process influenced by the molecular structure of the feedstock, the properties of the catalyst, and the reaction conditions. This guide has provided an overview of the expected product distributions, detailed experimental protocols for laboratory-scale studies, and the fundamental reaction mechanisms. The provided diagrams and data tables serve as a valuable resource for researchers and professionals in the fields of chemistry, chemical engineering, and drug development who are interested in the principles of hydrocarbon conversion. Further research into the cracking of a wider range of C10H22 isomers would provide a more complete understanding of the structure-reactivity relationships in this important class of reactions.

References

Methodological & Application

Application Note: Gas Chromatography Analysis of 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the analysis of 3,4,4-trimethylheptane using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This compound, a branched-chain alkane, is a component of various complex hydrocarbon mixtures such as gasoline.[1] Its accurate identification and quantification are crucial in petrochemical analysis, environmental monitoring, and quality control processes. This document outlines the necessary sample preparation techniques, instrumental parameters, and expected quantitative performance for the analysis of this compound.

Introduction

Gas chromatography is the premier analytical technique for the separation and analysis of volatile and semi-volatile organic compounds.[2] this compound (C10H22) is a volatile hydrocarbon that, along with its isomers, is found in gasoline and other fuel products.[1] The separation of such branched-chain alkane isomers can be challenging due to their similar boiling points and polarities, necessitating the use of high-resolution capillary columns and optimized chromatographic conditions.[2] This note details a robust method for the analysis of this compound, applicable to both pure standards and complex matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For liquid samples such as organic solvents or fuel mixtures, a direct injection following dilution is often sufficient. For more complex matrices like soil or water, headspace or purge and trap techniques are recommended to isolate the volatile analyte.

Protocol 1: Direct Injection for Liquid Samples

  • Accurately prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile organic solvent such as hexane (B92381) or pentane.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dilute with the same solvent to ensure the analyte concentration falls within the calibration range.

  • If quantitative analysis is required, add an appropriate internal standard (e.g., n-decane or other non-interfering alkane) to all standards and samples.

  • Transfer the final solutions to 2 mL autosampler vials for GC analysis.

Protocol 2: Static Headspace for Solid or Aqueous Samples

  • Place a known amount of the solid or aqueous sample into a headspace vial (e.g., 20 mL).

  • Seal the vial with a septum and crimp cap.

  • Place the vial in the headspace autosampler and allow it to equilibrate at a set temperature (e.g., 85°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[3]

  • A heated syringe or a sample loop is used to automatically transfer a known volume of the headspace gas into the GC injector.[3]

Gas Chromatography (GC) Method

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and application.

Table 1: GC-FID/MS Instrumental Conditions

ParameterRecommended Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Injector Split/Splitless
Injector Temperature250°C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Column Non-polar: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program
Initial Temperature40°C, hold for 4 minutes
Ramp 15°C/min to 150°C
Ramp 220°C/min to 250°C, hold for 5 minutes
Detector (FID)
Temperature280°C
H2 Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Detector (MS)
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-300
Scan ModeFull Scan

Quantitative Data

Quantitative analysis of this compound relies on the correlation between the peak area and the concentration of the analyte. The use of an internal standard is recommended for improved accuracy and precision.

Table 2: Retention and Identification Data

AnalyteCAS NumberMolecular FormulaKovats Retention Index (Non-polar column)Key Mass Fragments (m/z)
This compound20278-88-0C10H2293243, 57, 71, 85, 99 (representative for branched C10 alkanes)

Table 3: Typical Method Performance (Based on Gasoline Range Organics Analysis)

ParameterTypical Value
Linearity (R²)≥ 0.999[3]
Precision (%RSD, n=7)< 5%[3]
Method Detection Limit (MDL)5 - 30 µg/L (for headspace analysis of water)[3]
Recovery90 - 110%[3]

Data Presentation and Visualization

Experimental Workflow

The overall workflow for the GC analysis of this compound is depicted below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Headspace Prep Sample->Dilution Vial Transfer to Vial Dilution->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph (Separation on Column) Autosampler->GC Detector Detection (FID or MS) GC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

GC Analysis Workflow
Analyte Identification Logic

The identification of this compound is a two-step process involving retention time matching and mass spectral confirmation.

Identification_Logic Unknown_Peak Unknown Peak Detected RT_Match Retention Time Match with Standard? Unknown_Peak->RT_Match MS_Match Mass Spectrum Match with Library/Standard? RT_Match->MS_Match  Yes Not_Identified Compound Not Identified RT_Match->Not_Identified  No Identified Compound Identified: This compound MS_Match->Identified  Yes MS_Match->Not_Identified  No

References

Application Notes and Protocols for the Use of 3,4,4-Trimethylheptane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of gas chromatography (GC), the accuracy of quantitative analysis hinges on the use of reliable reference standards. 3,4,4-trimethylheptane, a branched-chain alkane, serves as an excellent internal standard for the quantification of various volatile and semi-volatile organic compounds. Its chemical inertness, thermal stability, and well-defined chromatographic behavior make it a suitable choice for a range of applications, particularly in the analysis of complex hydrocarbon mixtures and in matrices where analytes of similar volatility are present.

These application notes provide detailed protocols for the use of this compound as both an internal and external reference standard in GC analysis, complete with guidelines for determining response factors and assessing method linearity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for method development.

PropertyValueReference
Molecular Formula C10H22[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 20278-88-0[1]
Kovats Retention Index (Standard Non-Polar Column) 932[1]

Application: this compound as an Internal Standard

The internal standard method is a powerful technique in quantitative chromatography. It involves adding a constant, known amount of a non-interfering compound—the internal standard—to all calibration standards and unknown samples. This approach compensates for variations in injection volume, sample preparation, and instrument response, thereby improving the precision and accuracy of the analysis.

Key Advantages of Using an Internal Standard:
  • Minimizes the impact of injection volume variability.

  • Corrects for sample loss during preparation and extraction.

  • Compensates for fluctuations in detector response.

Protocol for Using this compound as an Internal Standard

This protocol outlines the steps for quantitative analysis using this compound as an internal standard.

1. Selection of a Suitable Solvent: Choose a high-purity solvent that is compatible with both the analyte(s) of interest and this compound. The solvent should not co-elute with either the analyte or the internal standard. Common choices include hexane, heptane, or dichloromethane.

2. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Preparation of Calibration Standards: Prepare a series of at least five calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the internal standard stock solution to volumetric flasks and diluting to volume with the solvent.

Example Calibration Standard Preparation:

Calibration Level Volume of Analyte Stock (µL) Volume of IS Stock (µL) Final Volume (mL) Analyte Concentration (µg/mL) IS Concentration (µg/mL)
1 10 100 10 1 10
2 25 100 10 2.5 10
3 50 100 10 5 10
4 75 100 10 7.5 10

| 5 | 100 | 100 | 10 | 10 | 10 |

4. Preparation of Sample Solutions: Accurately weigh or measure the unknown sample and add the same constant amount of the internal standard stock solution as used in the calibration standards. Dilute with the solvent to a final volume.

5. GC Analysis: Inject the calibration standards and sample solutions into the GC system. Ensure that the chromatographic conditions provide good separation between the analyte, internal standard, and any other matrix components.

Suggested GC Conditions (Illustrative Example):

Parameter Setting
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (Split or Splitless, depending on concentration)
Oven Temperature Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Ion Source Temp. 230 °C

| MS Quadrupole Temp. | 150 °C |

6. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

  • Calculate the Response Factor (RF) for the analyte relative to the internal standard using the data from the calibration standards. RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Calculate the average RF from the calibration standards.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) against the concentration of the analyte.

  • Determine the concentration of the analyte in the unknown sample using the calibration curve and the peak area ratio from the sample chromatogram.

Data Presentation: Example Linearity Study

The linearity of the method should be assessed by analyzing the calibration standards. The relationship between the peak area ratio and the analyte concentration should be linear, with a correlation coefficient (r²) typically ≥ 0.995.

Analyte Concentration (µg/mL)IS Concentration (µg/mL)Peak Area AnalytePeak Area ISArea Ratio (Analyte/IS)
1.01050,000510,0000.098
2.510126,000515,0000.245
5.010255,000512,0000.498
7.510380,000513,0000.741
10.010505,000511,0000.988
Correlation Coefficient (r²) 0.9998

Experimental Workflows

Workflow for Quantitative Analysis using an Internal Standard

internal_standard_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_analyte->prep_cal prep_is Prepare IS Stock Solution (this compound) prep_is->prep_cal prep_sample Prepare Unknown Sample + IS prep_is->prep_sample gc_analysis GC Analysis prep_cal->gc_analysis prep_sample->gc_analysis integrate Integrate Peak Areas gc_analysis->integrate calc_rf Calculate Response Factor integrate->calc_rf plot_curve Plot Calibration Curve integrate->plot_curve quantify Quantify Analyte in Sample calc_rf->quantify plot_curve->quantify

Caption: Workflow for GC quantitative analysis using an internal standard.

Application: this compound as an External Standard

The external standard method is simpler but can be less precise if injection volumes are not highly reproducible. It involves creating a calibration curve from standards containing only the analyte of interest.

Protocol for Using this compound as an External Standard

This protocol is suitable for the direct quantification of this compound or for use as a performance standard.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

2. Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to different concentrations.

3. GC Analysis: Inject the calibration standards and the unknown sample(s) into the GC system under the same conditions.

4. Data Analysis:

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration in the unknown sample from the calibration curve.

Data Presentation: Example External Standard Calibration
Concentration (µg/mL)Peak Area
151,000
5258,000
10515,000
201,030,000
502,560,000
Correlation Coefficient (r²) 0.9999

Logical Relationship for Standard Selection

standard_selection start Need for Quantitative GC Analysis q_precision High Precision Required? start->q_precision q_sample_prep Complex Sample Preparation? q_precision->q_sample_prep Yes use_es Use External Standard (this compound) q_precision->use_es No use_is Use Internal Standard (this compound) q_sample_prep->use_is Yes q_sample_prep->use_es No

Caption: Decision tree for selecting between internal and external standard methods.

Conclusion

This compound is a versatile and reliable reference standard for quantitative gas chromatography. The choice between an internal and external standard method depends on the specific requirements of the analysis, including the desired level of precision and the complexity of the sample matrix. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound in a research, development, or quality control setting. Adherence to these guidelines will contribute to the generation of accurate and reproducible chromatographic data.

References

Protocol for the Identification of 3,4,4-Trimethylheptane in Fuel by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: GC-MS Identification of 3,4,4-Trimethylheptane in Fuel Samples

This document outlines a detailed protocol for the qualitative identification of this compound, a C10 branched alkane, in complex fuel matrices such as gasoline. The methodology leverages gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[1][2][3] This protocol is intended for researchers, scientists, and professionals in the fields of fuel analysis, petrochemistry, and drug development who require a robust method for compound-specific identification.

Introduction

This compound is one of many hydrocarbon isomers present in fuel formulations.[4] Its identification is crucial for detailed hydrocarbon analysis (DHA), which is essential for fuel quality control, process optimization, and regulatory compliance. Gas chromatography provides the necessary separation of complex hydrocarbon mixtures, while mass spectrometry offers definitive identification based on a compound's unique mass spectrum and retention characteristics.

Principle

The method is based on the separation of volatile components of a fuel sample by gas chromatography, followed by detection and identification using mass spectrometry. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column.[2] The separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is used for identification by comparing it to reference spectra and by utilizing its characteristic retention index.

Materials and Reagents

  • Solvent: Pentane (B18724) or Hexane (GC grade or higher)

  • Internal Standard (optional, for quantitative analysis): Decane or other suitable n-alkane not expected to be in high concentration in the sample.[4]

  • Reference Standard: this compound (if available, for retention time and mass spectrum confirmation)

  • n-Alkane Standard Mix: A mixture of n-alkanes (e.g., C8-C20) for the determination of the Kovats Retention Index.

  • Fuel Sample: Gasoline or other relevant fuel matrix.

Experimental Protocol

Sample Preparation

For qualitative identification, a simple dilution of the fuel sample is typically sufficient.

  • Accurately dilute a known volume of the fuel sample in a suitable volatile solvent (e.g., pentane or hexane). A dilution factor of 1:100 (v/v) is a good starting point, but may need to be optimized based on the expected concentration of the analyte and the sensitivity of the instrument.

  • If an internal standard is used, add a known concentration to the diluted sample.

  • Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of C10 isomers in a fuel matrix. These may be adapted based on the specific instrumentation and column used.

Parameter Value Notes
Gas Chromatograph
Column Non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent)A 30 m x 0.25 mm ID x 0.25 µm film thickness column is recommended for good resolution of hydrocarbon isomers.
Injector Temperature 250 °CTo ensure complete vaporization of the sample.[4]
Injection Volume 1 µL
Injection Mode SplitA split ratio of 50:1 or 100:1 is recommended to avoid column overloading with the complex fuel matrix.[5]
Carrier Gas HeliumAt a constant flow rate of approximately 1.0 - 1.5 mL/min.
Oven Temperature Program Initial temperature: 40 °C, hold for 5 minutesThis initial hold allows for the elution of very volatile components.
Ramp to 240 °C at 5 °C/minA controlled temperature ramp is crucial for the separation of isomers.[4]
Final hold at 240 °C for 5 minutesTo ensure all components of interest have eluted.
Mass Spectrometer
Ion Source Temperature 230 °C
Interface Temperature 240 °C[5]
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Range m/z 35-500To cover the expected mass range of fuel components.[5]
Scan Mode Full ScanFor qualitative identification and spectral matching.

Data Analysis and Identification

The identification of this compound is based on two key parameters: its Kovats Retention Index (RI) and its mass spectrum.

Kovats Retention Index (RI)

The Kovats Retention Index is a system that normalizes retention times to a scale based on the elution of n-alkanes. This allows for inter-laboratory comparison of retention data.

  • Inject the n-alkane standard mixture under the same GC conditions as the fuel sample.

  • Determine the retention times of the n-alkanes that bracket the peak of interest.

  • Calculate the Kovats Retention Index using the following formula:

    I = 100[n + (N - n) * (log(t′unk) - log(t′n)) / (log(t′N) - log(t′n))]

    Where:

    • I is the Kovats Retention Index

    • n is the carbon number of the n-alkane eluting before the unknown

    • N is the carbon number of the n-alkane eluting after the unknown

    • t′unk is the adjusted retention time of the unknown peak

    • t′n is the adjusted retention time of the n-alkane with carbon number n

    • t′N is the adjusted retention time of the n-alkane with carbon number N

The experimentally determined Kovats Retention Index for this compound on a standard non-polar column is approximately 932 .[6]

Mass Spectrum Analysis

Quantitative Data Summary

The following table summarizes the key identification parameters for this compound.

Compound Molecular Formula CAS Number Kovats Retention Index (Non-polar column) Key Mass Fragments (m/z)
This compoundC10H2220278-88-0[7]932[6]Expected to include 43, 57, 71, 85, and a weak or absent 142 (M+).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Fuel Sample Dilution Dilute with Solvent (e.g., 1:100 in Pentane) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Identify_Peak Identify Peak of Interest Chromatogram->Identify_Peak Extract_MS Extract Mass Spectrum Identify_Peak->Extract_MS Calc_RI Calculate Kovats RI Identify_Peak->Calc_RI Compare Compare RI and MS with Reference Data Extract_MS->Compare Calc_RI->Compare Result Identification of This compound Compare->Result

Caption: Workflow for GC-MS Identification of this compound in Fuel.

Conclusion

This protocol provides a comprehensive framework for the identification of this compound in fuel samples using GC-MS. By combining retention index data with mass spectral analysis, a high degree of confidence in the identification can be achieved. It is recommended to use a certified reference standard for this compound to confirm its retention time and mass spectrum under the specific laboratory conditions for unambiguous identification.

References

Application Note: 1H and 13C NMR Spectral Interpretation of 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a compound. This application note presents a detailed interpretation of the ¹H and ¹³C NMR spectra of 3,4,4-trimethylheptane, a saturated aliphatic hydrocarbon. The data presented herein is based on predicted spectral information, which serves as a robust guide for the analysis of this and structurally related molecules. Furthermore, standardized protocols for sample preparation and data acquisition are provided to ensure high-quality, reproducible results.

Predicted Spectral Data

The structural complexity of this compound, including a chiral center at C3 and a quaternary center at C4, results in a nuanced NMR spectrum where chemically similar protons and carbons can exhibit distinct signals. The presence of the chiral center at C3 renders the two methyl groups at C4 and the two protons on C5 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

Below is the molecular structure of this compound with IUPAC numbering for clear atom assignment in the subsequent data tables.

Figure 1. Structure of this compound with atom numbering.
¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound shows several overlapping signals in the upfield region (0.8-1.6 ppm), which is characteristic of saturated alkanes.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
H70.85Triplet (t)3H7.1
C4-CH₃ (a)0.86Singlet (s)3H-
C3-CH₃0.87Doublet (d)3H6.8
C4-CH₃ (b)0.88Singlet (s)3H-
H10.90Triplet (t)3H7.4
H61.20Multiplet (m)2H-
H51.25Multiplet (m)2H-
H21.35Multiplet (m)2H-
H31.55Multiplet (m)1H-
¹³C NMR Spectral Data (Predicted)

Due to the molecular asymmetry, all ten carbon atoms in this compound are chemically non-equivalent and are expected to produce ten distinct signals in the proton-decoupled ¹³C NMR spectrum.

Assignment Predicted Chemical Shift (δ, ppm)
C714.5
C114.8
C3-CH₃15.2
C4-CH₃ (a)24.0
C4-CH₃ (b)25.5
C626.0
C229.0
C535.0
C438.0
C342.0

Experimental Protocols

The quality of NMR spectra is highly dependent on proper sample preparation and instrument setup. The following protocols provide a standardized methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample for analysis.

  • Sample Weighing: Accurately weigh the required amount of the compound. For ¹H NMR of small molecules (<1000 g/mol ), 5-25 mg is typically sufficient.[1][2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like this compound.

  • Dissolution: Dissolve the weighed sample in a small vial with approximately 0.6-0.7 mL of the deuterated solvent.[3]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. Alternatively, the residual solvent signal can be used as a secondary reference.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels on the body of the tube as this can interfere with the sample spinning in the spectrometer.[3][5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-25 mg (¹H) or 50-100 mg (¹³C) of sample dissolve 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Filter solution into a clean 5 mm NMR tube dissolve->transfer cap 4. Cap and label the NMR tube transfer->cap insert 5. Insert tube into spinner and place in magnet cap->insert To Spectrometer lock 6. Lock on deuterium (B1214612) signal of the solvent shim 7. Shim the magnetic field for homogeneity acquire 8. Acquire ¹H and ¹³C spectra ft 9. Fourier Transform (FT) of the FID acquire->ft To Analysis phase 10. Phase correction baseline 11. Baseline correction integrate 12. Integrate signals and assign chemical shifts

Figure 2. General workflow for NMR sample preparation, data acquisition, and processing.
Protocol 2: NMR Data Acquisition (General Procedure)

This protocol describes the fundamental steps for setting up a standard NMR spectrometer for ¹H and ¹³C data collection.

  • Sample Insertion: Wipe the outside of the NMR tube clean and place it into a spinner turbine.[4] Adjust the depth using a gauge and insert it into the NMR magnet.

  • Locking: The spectrometer's field frequency can drift over time. The "lock" system uses the deuterium signal from the solvent to maintain a constant field/frequency ratio.[6]

  • Shimming: The magnetic field must be perfectly homogeneous across the sample volume. The process of "shimming" involves adjusting a series of shim coils to optimize the field homogeneity, which results in sharp, symmetrical spectral lines.[6]

  • Tuning and Matching: The NMR probe must be tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

  • Setting Acquisition Parameters:

    • For ¹H NMR: Set the appropriate spectral width, acquisition time, relaxation delay, and number of scans. For a moderately concentrated sample, a few scans are often sufficient.

    • For ¹³C NMR: Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is standard to simplify the spectrum and improve signal-to-noise.

  • Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.

  • Data Processing: Perform a Fourier transform on the FID to convert the time-domain signal into the frequency-domain spectrum. Apply phase and baseline corrections to obtain the final, interpretable spectrum.

References

Application of 3,4,4-Trimethylheptane in Octane Rating Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous pursuit of enhancing internal combustion engine efficiency and performance, the characterization of fuel antiknock properties is paramount. The octane (B31449) rating of a fuel is a standard measure of its ability to resist autoignition, or "knocking," in a spark-ignition engine. Highly branched alkanes are known to exhibit superior antiknock characteristics compared to their linear counterparts. This document provides detailed application notes and experimental protocols on the use of 3,4,4-trimethylheptane, a branched C10 alkane, in octane rating studies. Its molecular structure contributes to a higher octane number, making it a valuable component for research and in the formulation of high-performance fuels.

Data Presentation

Table 1: Octane Numbers of Primary Reference Fuels and this compound

CompoundIUPAC NameMolecular FormulaResearch Octane Number (RON)Motor Octane Number (MON)
Iso-octane2,2,4-TrimethylpentaneC₈H₁₈100100
n-HeptaneHeptaneC₇H₁₆00
This compound This compound C₁₀H₂₂ Data Not Available Data Not Available

Note: While the exact RON and MON for this compound are not publicly documented in the searched literature, its highly branched structure strongly indicates a high octane rating, making it a subject of interest in fuel research.

Experimental Protocols

The determination of RON and MON is conducted using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio. The following are detailed protocols based on the ASTM D2699 and ASTM D2700 standard test methods.

Protocol 1: Determination of Research Octane Number (RON) - ASTM D2699

This method determines the knock rating of spark-ignition engine fuels under mild operating conditions.[1]

1. Apparatus:

  • Standard CFR engine with a variable compression ratio.[1]

  • Knock-detection equipment.[1]

  • Fuel handling and blending equipment.

2. Reference Materials:

  • Primary Reference Fuels (PRFs): Iso-octane (ASTM grade) and n-heptane (ASTM grade).

  • Toluene Standardization Fuels (TSFs) for engine calibration.

3. Engine Operating Conditions:

  • Engine Speed: 600 ± 6 rpm.[2]

  • Intake Air Temperature: Dependent on barometric pressure, typically around 52°C (125°F).

  • Spark Timing: Fixed at 13° before top dead center (BTDC).[2]

4. Procedure: a. Engine Calibration and Standardization: i. Warm up the engine for approximately one hour to ensure stable operating conditions.[3] ii. Calibrate the engine using the appropriate TSF blend for the expected octane range of the sample.[3] This is performed at least once every 12 hours of operation.[3]

5. Reporting:

  • Report the result as the Research Octane Number (RON).

Protocol 2: Determination of Motor Octane Number (MON) - ASTM D2700

This method determines the knock rating of spark-ignition engine fuels under more severe operating conditions than the RON test.[4]

1. Apparatus:

  • Standard CFR engine with a variable compression ratio.[4]

  • Knock-detection equipment.[4]

  • Fuel handling and blending equipment.

2. Reference Materials:

  • Primary Reference Fuels (PRFs): Iso-octane (ASTM grade) and n-heptane (ASTM grade).

  • Toluene Standardization Fuels (TSFs) for engine calibration.

3. Engine Operating Conditions:

  • Engine Speed: 900 ± 9 rpm.[5]

  • Intake Mixture Temperature: 149°C (300°F).[6]

  • Spark Timing: Varies with the compression ratio.

4. Procedure: a. Engine Calibration and Standardization: i. Warm up the engine for approximately one hour to ensure stable operating conditions.[6] ii. Calibrate the engine using the appropriate TSF blend for the expected octane range of the sample.[6] This is performed at least once every 12 hours of operation.[6]

5. Reporting:

  • Report the result as the Motor Octane Number (MON).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the octane number of a test fuel like this compound using the bracketing method in a CFR engine.

Octane_Rating_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis & Result P1 Engine Warm-up & Stabilization P2 Select TSF for Calibration P1->P2 P3 Calibrate Engine with TSF P2->P3 T1 Run Engine on Test Sample (this compound) P3->T1 T2 Adjust Compression Ratio for Standard Knock Intensity T1->T2 T3 Record Knockmeter Reading T2->T3 T4 Select Bracketing PRFs (PRF1 & PRF2) T3->T4 T5 Run Engine on PRF1 & PRF2 T4->T5 T6 Record Knockmeter Readings for PRFs T5->T6 A1 Interpolate Sample ON from PRF ONs and Knock Readings T6->A1 A2 Report Final Octane Number (RON or MON) A1->A2 Octane_Scale_Relationship cluster_scale Octane Number Scale n_Heptane n-Heptane (ON = 0) Test_Fuel This compound (High ON Expected) n_Heptane->Test_Fuel Increasing Antiknock Quality Iso_Octane Iso-octane (ON = 100) Test_Fuel->Iso_Octane

References

Application Notes & Protocols: 3,4,4-Trimethylheptane in Surrogate Fuel Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers and scientists in combustion, chemical kinetics, and fuel development.

Abstract: This document provides a framework for evaluating 3,4,4-trimethylheptane as a potential component in surrogate fuel mixtures. Due to a lack of published experimental combustion data for this specific isomer, this guide outlines the fundamental importance of highly branched alkanes in surrogate fuel formulation and presents standardized protocols for measuring key combustion properties. Methodologies for determining ignition delay time and laminar flame speed are detailed, accompanied by illustrative data for n-decane, a well-characterized straight-chain alkane.

Introduction: The Role of Branched Alkanes in Surrogate Fuels

Real-world fuels like gasoline and jet fuel are complex blends of hundreds of hydrocarbon compounds. Surrogate fuels, which are simpler mixtures of a few well-characterized components, are essential for computational fluid dynamics (CFD) simulations and fundamental combustion research. These surrogates are designed to emulate the physical and chemical properties of the real fuel, such as density, volatility, heating value, and combustion characteristics.

Highly branched alkanes are a critical class of compounds for inclusion in surrogate mixtures, particularly for gasoline. Their molecular structure, featuring significant branching, leads to higher research octane (B31449) numbers (RON) and motor octane numbers (MON). This imparts anti-knock characteristics, which are crucial for modern internal combustion engines. This compound (C₁₀H₂₂), as a highly branched decane (B31447) isomer, is a compound of interest for representing the branched paraffinic fraction of gasoline or jet fuel. Its inclusion in a surrogate could help match the autoignition properties (i.e., octane rating) of a target fuel.

Note: A thorough review of scientific literature reveals no published experimental data for the ignition delay time or laminar flame speed of this compound. The following sections provide the standard experimental protocols that would be used to characterize this molecule and offer example data for a related, well-studied alkane.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This data is essential for preparing experimental mixtures and for initializing kinetic models.

PropertyValueSource
Molecular FormulaC₁₀H₂₂[PubChem]
Molecular Weight142.28 g/mol [PubChem]
IUPAC NameThis compound[PubChem]
CAS Number20278-88-0[PubChem]
Boiling Point161.11°C[ChemBook]
Density0.7530 g/cm³[ChemBook]
Refractive Index1.4212[ChemBook]

Experimental Protocols for Combustion Characterization

To evaluate this compound as a surrogate component, its fundamental combustion properties must be measured under controlled conditions. The following protocols describe standard methods for determining ignition delay time (IDT) and laminar flame speed (Sₗ).

Ignition delay time is a critical measure of a fuel's autoignition propensity. A shock tube is a common apparatus for measuring IDT at high temperatures and pressures relevant to engine conditions.

Objective: To measure the time between the rapid compression and heating of a fuel/oxidizer mixture by a shock wave and the onset of combustion.

Apparatus:

  • High-pressure and low-pressure shock tube sections separated by a diaphragm.

  • Vacuum pumps for evacuating the tube.

  • Gas mixing system for preparing precise fuel/air mixtures.

  • Pressure transducers along the driven section to measure shock speed.

  • Optical access (windows) at the endwall of the driven section.

  • Photodetectors (e.g., photomultiplier tubes with filters for OH* or CH* chemiluminescence) and pressure sensors at the endwall.

  • Data acquisition system.

Procedure:

  • Mixture Preparation: Prepare a homogenous mixture of this compound vapor, an oxidizer (e.g., synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon) in a mixing tank. The mole fractions are calculated based on the desired equivalence ratio (Φ).

  • Shock Tube Preparation: Evacuate both the high-pressure (driver) and low-pressure (driven) sections of the shock tube to a high vacuum (<10⁻⁵ torr).

  • Filling: Introduce the prepared fuel/oxidizer mixture into the driven section to a specific initial pressure (P₁). Fill the driver section with a high-pressure driver gas (e.g., Helium).

  • Initiation: Increase the pressure in the driver section until the diaphragm ruptures. This generates a primary shock wave that travels through the quiescent gas mixture in the driven section.

  • Shock Reflection: The primary shock wave reflects off the endwall of the driven section, creating a region of stagnant, high-temperature (T₅) and high-pressure (P₅) gas. These conditions are calculated from the measured shock speed and initial conditions using the normal shock relations.

  • Data Acquisition: The ignition delay time is the interval between the arrival of the reflected shock wave at the endwall (detected by a sharp pressure rise) and the onset of ignition (detected by a subsequent, rapid increase in pressure and emission of light from excited radicals like OH*).

  • Repeatability: Repeat the experiment under the same conditions to ensure data reproducibility and vary T₅ and P₅ to map the fuel's ignition behavior.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Prepare Fuel/Air Mixture in Tank C Fill Driven Section (Mixture, P1) A->C B Evacuate Shock Tube Sections B->C D Fill Driver Section (Helium) B->D E Rupture Diaphragm C->E D->E F Primary Shock Wave Propagation E->F G Shock Reflection at Endwall (T5, P5) F->G J Calculate T5, P5 from Shock Speed F->J Measure Speed H Onset of Ignition (Pressure & Light Spike) G->H I Record Pressure & Emission Time-Histories G->I Start Timer (t=0) H->I Stop Timer (t=IDT) K Determine Ignition Delay Time (IDT) I->K J->K L Repeat for Different Conditions K->L

Workflow for Ignition Delay Time Measurement using a Shock Tube.

Laminar flame speed is a fundamental property that quantifies the propagation rate of a flame through a premixed, quiescent gas. It is crucial for validating chemical kinetic models.

Objective: To measure the speed of a spherically expanding flame in a constant-volume vessel.

Apparatus:

  • Spherical or cylindrical high-pressure, constant-volume combustion vessel with optical access (quartz windows).

  • Gas handling and mixing system.

  • Ignition system (e.g., two tungsten electrodes with a high-voltage spark generator).

  • High-speed Schlieren imaging system to visualize the flame front.

  • Dynamic pressure transducer to record the pressure rise in the vessel.

  • Data acquisition system synchronized with the ignition and camera.

Procedure:

  • Mixture Preparation: Prepare a homogenous mixture of this compound, oxidizer, and diluent to the desired equivalence ratio.

  • Vessel Preparation: Evacuate the combustion vessel to a high vacuum.

  • Filling: Fill the vessel with the prepared gas mixture to a specified initial pressure (P₀) and temperature (T₀). Allow the mixture to become quiescent.

  • Ignition: Generate a spark at the center of the vessel to ignite the mixture, creating a spherically expanding flame kernel.

  • Data Acquisition: Simultaneously record the pressure inside the vessel and capture high-speed images of the growing flame ball using the Schlieren system.

  • Image Processing: From the Schlieren images, determine the flame radius (rƒ) as a function of time.

  • Calculation: The stretched flame propagation speed (Sₙ) is the time derivative of the flame radius (Sₙ = drƒ/dt). The stretch rate (α) is calculated as α = (2/rƒ) * (drƒ/dt).

  • Extrapolation: Plot the stretched flame speed against the stretch rate for various flame radii. Extrapolate this relationship linearly to zero stretch (α = 0) to obtain the unstretched flame propagation speed (Sₙ⁰).

  • Laminar Flame Speed: Calculate the unstretched laminar flame speed (Sₗ⁰) using the relationship Sₗ⁰ = Sₙ⁰ * (ρᵤ/ρᵦ), where ρᵤ and ρᵦ are the densities of the unburned and burned gas, respectively. The unburned gas density is known, and the burned gas density is calculated assuming adiabatic, isobaric combustion.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Prepare Fuel/Air Mixture B Evacuate & Fill Combustion Vessel A->B C Ignite Mixture at Center with Spark B->C D Record Pressure Rise & High-Speed Schlieren Images C->D E Extract Flame Radius (rf) vs. Time from Images D->E F Calculate Stretched Flame Speed (Sn) and Stretch (α) E->F G Plot Sn vs. α and Extrapolate to α=0 F->G H Calculate Laminar Flame Speed (SL) G->H

Workflow for Laminar Flame Speed Measurement via Spherical Propagation.

Illustrative Combustion Data (n-decane)

The following tables present typical experimental data for n-decane, a C₁₀ alkane. This data is provided to illustrate the expected format and trends for a potential surrogate fuel component.

Table 1: Example Ignition Delay Time Data for n-Decane/Air Mixtures Data is illustrative and compiled from trends seen in published shock tube experiments.[1][2]

Pressure (atm)Equivalence Ratio (Φ)Temperature (K)Ignition Delay Time (µs)
201.01200150
201.01100350
201.01000800
201.09001600
401.0120080
401.01100190
401.01000450
401.0900950

Table 2: Example Laminar Flame Speed Data for n-Decane/Air Mixtures Data is illustrative and compiled from trends seen in published combustion vessel experiments at an initial temperature of 400 K.[3][4]

Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
10.855
10.965
11.070
11.168
11.262
21.052
51.035

Conclusion

While this compound is a theoretically valuable component for surrogate fuel mixtures due to its highly branched structure, a lack of foundational combustion data currently prevents its inclusion in kinetic models and surrogate formulations. The protocols outlined in this document provide a standard pathway for researchers to acquire the necessary experimental data. By measuring ignition delay times and laminar flame speeds across a range of conditions, the combustion behavior of this compound can be thoroughly characterized, enabling its potential use in the development of next-generation surrogate fuels for advanced combustion simulations.

References

Application Note & Protocol: Quantitative Analysis of 3,4,4-Trimethylheptane in Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of specific branched alkanes, such as 3,4,4-trimethylheptane, within complex hydrocarbon matrices is crucial for various applications, including petroleum analysis, environmental monitoring, and potentially in the characterization of raw materials for drug development. Due to the vast number of structurally similar isomers in these mixtures, achieving high-resolution separation and accurate quantification presents a significant analytical challenge.[1] This application note provides a detailed protocol for the quantitative analysis of this compound using high-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS). The methodology covers sample preparation, instrumental analysis, and data processing.

Principle

This method utilizes the high separation efficiency of capillary gas chromatography to resolve this compound from other hydrocarbon isomers.[2] The identification and quantification are achieved using a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) data. For accurate quantification, an internal standard method is recommended to compensate for variations in sample injection and instrument response.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix. The primary objective is to obtain a representative sample of the hydrocarbon fluid.[3]

For Liquid Hydrocarbon Matrices (e.g., fuels, crude oil fractions):

  • Homogenization: Thoroughly mix the bulk sample to ensure homogeneity.

  • Dilution: Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated alkane or a branched alkane not present in the sample).

  • Final Dilution: Dilute to the mark with a suitable solvent such as n-hexane or toluene.

For Solid or Semi-Solid Matrices (e.g., contaminated soil, heavy waxes):

Solvent extraction is a common method for preparing soil samples for hydrocarbon analysis.[4]

  • Sample Weighing: Weigh approximately 5 g of the homogenized sample into a beaker.

  • Solvent Addition: Add 20 mL of a 1:1 mixture of heptane (B126788) and acetone.

  • Extraction: Shake the mixture at room temperature for several hours.

  • Phase Separation: Allow the solid particles to settle.

  • Water Removal: Transfer the extract to a separatory funnel and wash several times with water to remove the acetone. The remaining heptane layer contains the hydrocarbons.

  • Drying: Pass the heptane extract through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Internal Standard Spiking & Concentration: Add the internal standard and concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

Instrumental Analysis: GC-MS

Instrumentation: A high-resolution gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (GC-MS).

Table 1: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnNon-polar capillary column (e.g., Petrocol DH, HP-1MS)[1]
Column Dimensions50 m x 0.21 mm ID, 0.5 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio100:1
Oven ProgramInitial temperature 40 °C, hold for 5 min, ramp to 280 °C at 5 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Source Temperature230 °C
Quadrupole Temperature150 °C
Data AcquisitionFull Scan and Selected Ion Monitoring (SIM)
Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in the same solvent used for sample dilution.

  • Analysis: Analyze the calibration standards using the GC-MS method described above.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the prepared samples and use the generated calibration curve to determine the concentration of this compound in the samples. The use of response factors is crucial for accurate quantification, especially when using a flame ionization detector (FID).[2]

Data Presentation

The quantitative results for this compound should be summarized in a clear and structured table for easy comparison.

Table 2: Quantitative Analysis of this compound in Hydrocarbon Samples

Sample IDMatrixConcentration (µg/g)Relative Standard Deviation (%) (n=3)
Sample ACrude Oil Fraction15.24.8
Sample BContaminated Soil5.86.2
Sample CNaphtha Stream21.73.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification sample Complex Hydrocarbon Mixture homogenize Homogenization sample->homogenize spike Internal Standard Spiking homogenize->spike dilute Dilution / Extraction spike->dilute gcms GC-MS Analysis dilute->gcms data_acq Data Acquisition (Full Scan & SIM) gcms->data_acq peak_id Peak Identification (Retention Time & Mass Spectrum) data_acq->peak_id integration Peak Integration peak_id->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship for Analyte Identification

analyte_identification cluster_criteria Identification Criteria cluster_confirmation Confirmation analyte This compound in Sample rt Matching Retention Time with Standard analyte->rt ms Matching Mass Spectrum with Library/Standard analyte->ms identified Positive Identification rt->identified ms->identified

References

Application Note: Experimental Determination of the Boiling Point of 3,4,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. This physical constant is a crucial parameter in the characterization and identification of substances, providing an indication of their purity. For researchers, scientists, and professionals in drug development, an accurate determination of the boiling point is essential for process control, quality assurance, and the synthesis of novel compounds. This document outlines the protocol for the experimental determination of the boiling point of 3,4,4-trimethylheptane, a branched alkane. The literature value for the boiling point of this compound is 164 °C[1].

Principle of the Method

The most common and efficient method for determining the boiling point of a small liquid sample is the Siwoloboff method, often carried out using a Thiele tube.[2][3] This technique involves heating a small sample of the liquid in a fusion tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and is expelled.[4] Upon reaching the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles will emerge from the capillary tube. The boiling point is then recorded as the temperature at which the liquid re-enters the capillary tube upon cooling.[2][5]

Experimental Protocol: Micro-Boiling Point Determination using a Thiele Tube

This protocol details the steps for determining the boiling point of this compound using the Thiele tube method. This method is advantageous as it requires a small amount of the sample.[4]

Materials and Equipment

  • This compound sample

  • Thiele tube filled with mineral oil[3]

  • Thermometer (-10 to 200 °C)

  • Small fusion tube (or test tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Bunsen burner or other heat source

  • Stand and clamp

  • Safety goggles and lab coat

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

  • This compound is a flammable liquid. Keep it away from open flames and ensure adequate ventilation.

  • The mineral oil in the Thiele tube will be heated to high temperatures. Avoid direct contact with the hot apparatus to prevent burns.

  • Handle glassware with care to prevent breakage.

Procedure

  • Sample Preparation: Fill the fusion tube with the this compound sample to a depth of about 1-2 cm.[6]

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.[7]

  • Apparatus Assembly: Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the bottom of the fusion tube is level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a stand and carefully insert the thermometer and fusion tube assembly into the Thiele tube. Adjust the position so that the sample is located in the main body of the Thiele tube and the rubber band is above the level of the mineral oil.[8]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner, using a back-and-forth motion.[4] The shape of the Thiele tube is designed to allow for convection currents to ensure uniform heating of the oil bath.[3][8]

  • Observation of Bubbles: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[8]

  • Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles is observed.[9] This indicates that the sample has reached its boiling point. At this point, remove the heat source and allow the apparatus to cool.

  • Recording the Boiling Point: The stream of bubbles will slow down and eventually stop as the apparatus cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[2][5] Record this temperature.

  • Repeat Measurements: For accuracy, it is advisable to repeat the determination at least two more times. Allow the apparatus to cool sufficiently before reheating.

Data Presentation

The experimental data should be recorded and compared with the literature value.

MeasurementTrial 1 (°C)Trial 2 (°C)Trial 3 (°C)Average (°C)Literature Value (°C)
Observed Boiling Point164[1]
Barometric Pressure (mmHg)760 (Standard)

Note: The observed boiling point may need to be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Experimental Workflow Diagram

BoilingPointDetermination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Analysis A Fill fusion tube with This compound B Insert inverted capillary tube A->B C Attach fusion tube to thermometer B->C E Insert thermometer assembly into Thiele tube C->E D Mount Thiele tube on stand D->E F Gently heat side arm of Thiele tube E->F G Observe rapid stream of bubbles F->G H Remove heat and allow to cool G->H I Record temperature when liquid enters capillary H->I J Repeat measurement for accuracy I->J K Calculate average boiling point J->K L Compare with literature value K->L

Caption: Workflow for the experimental determination of boiling point.

References

Application Notes and Protocols for High-Purity 3,4,4-Trimethylheptane as a Calibration Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-purity 3,4,4-trimethylheptane is a branched-chain alkane that serves as a valuable calibration standard in various analytical applications, particularly in gas chromatography (GC) and mass spectrometry (MS).[1] Its well-defined chemical structure and physical properties make it an excellent reference compound for the qualitative and quantitative analysis of complex hydrocarbon mixtures. This document provides detailed application notes and experimental protocols for the effective use of high-purity this compound as a calibration standard in research, quality control, and drug development environments. Its stability and predictable chromatographic behavior are essential for ensuring the accuracy and reliability of analytical data.[1]

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper application as a calibration standard. The following table summarizes key data for this compound.

PropertyValueReference
Chemical Formula C₁₀H₂₂[2][3]
Molecular Weight 142.28 g/mol [2][3]
CAS Number 20278-88-0[2][3]
Boiling Point 161.11°C
Density 0.7530 g/cm³
Refractive Index 1.4212
Kovats Retention Index (Standard Non-Polar Column) 932[2]

Typical Certificate of Analysis for High-Purity this compound

For use as a calibration standard, this compound should be of high purity. Below is a representative Certificate of Analysis detailing typical specifications.

TestSpecificationResult
Purity (by GC-FID) ≥ 99.5%99.8%
Identity (by MS) Conforms to structureConforms
Water Content (Karl Fischer) ≤ 0.05%0.02%
Residue on Evaporation ≤ 0.001%< 0.001%
Appearance Clear, colorless liquidConforms

Applications in Calibration

High-purity this compound is primarily used in the following calibration applications:

  • Retention Time and Retention Index Calibration in GC: As a component in a mixture of alkanes, it is used to calibrate retention times and calculate Kovats retention indices, which aids in the identification of unknown compounds in complex mixtures like petroleum products or biological extracts.[4][5]

  • Quantitative Analysis: It can be used as an internal or external standard for the quantification of other hydrocarbons and volatile organic compounds.

  • System Performance Verification: Regular injection of a this compound standard solution can be used to monitor the performance of a GC or GC-MS system, including parameters like peak shape, resolution, and sensitivity.

Experimental Protocols

The following protocols are provided as a guide for the use of high-purity this compound in GC-FID and GC-MS applications. These should be adapted and validated for specific instrumentation and analytical requirements.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for reliable calibration.

Workflow for Standard Solution Preparation

cluster_prep Standard Solution Preparation Start Start Weigh_Standard Accurately weigh high-purity This compound Start->Weigh_Standard Dissolve Dissolve in a volatile solvent (e.g., hexane) Weigh_Standard->Dissolve Volumetric_Flask Transfer to a Class A volumetric flask Dissolve->Volumetric_Flask Dilute Dilute to volume with the solvent Volumetric_Flask->Dilute Mix Mix thoroughly Dilute->Mix Serial_Dilutions Perform serial dilutions to create a calibration curve Mix->Serial_Dilutions Store Store appropriately (e.g., refrigerated, sealed vials) Serial_Dilutions->Store End End Store->End

Caption: Workflow for preparing calibration standard solutions.

Protocol for a 1000 µg/mL Stock Solution:

  • Accurately weigh approximately 100 mg of high-purity this compound into a clean, dry weighing boat.

  • Quantitatively transfer the weighed standard into a 100 mL Class A volumetric flask.

  • Add a small amount of a suitable volatile solvent (e.g., n-hexane, isooctane) to dissolve the standard.

  • Once dissolved, dilute to the mark with the same solvent.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at 4°C when not in use.

Preparation of Calibration Curve Standards:

Prepare a series of calibration standards by serial dilution of the stock solution. For example, to prepare 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL standards, dilute the appropriate volume of the stock solution in volumetric flasks.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for the general analysis and quantification of hydrocarbons.

GC-FID Experimental Workflow

cluster_gcfid GC-FID Analysis Workflow Sample_Prep Prepare calibration and sample solutions GC_Setup Set up GC-FID instrument parameters Sample_Prep->GC_Setup Inject_Standards Inject calibration standards GC_Setup->Inject_Standards Generate_Curve Generate calibration curve (Peak Area vs. Conc.) Inject_Standards->Generate_Curve Inject_Sample Inject unknown sample Generate_Curve->Inject_Sample Quantify Quantify analyte using the calibration curve Inject_Sample->Quantify Data_Review Review and report results Quantify->Data_Review

Caption: Workflow for quantitative analysis using GC-FID.

GC-FID Parameters:

ParameterRecommended Value
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) 25 mL/min
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of this compound.

GC-MS Experimental Workflow

cluster_gcms GC-MS Analysis Workflow Sample_Prep Prepare calibration and sample solutions GCMS_Setup Set up GC-MS instrument parameters Sample_Prep->GCMS_Setup Acquire_Data Acquire data in full scan and/or SIM mode GCMS_Setup->Acquire_Data Identify_Peak Identify this compound by retention time and mass spectrum Acquire_Data->Identify_Peak Quantify_Peak Quantify using a characteristic ion Identify_Peak->Quantify_Peak Data_Analysis Analyze and report results Quantify_Peak->Data_Analysis

Caption: Workflow for identification and quantification using GC-MS.

GC-MS Parameters:

ParameterRecommended Value
GC System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
Characteristic Ions m/z 43, 57, 71, 85, 99

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6][7]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Always consult the Safety Data Sheet (SDS) for the specific product before use.[6][8]

Conclusion

High-purity this compound is a reliable and versatile calibration standard for GC and GC-MS applications. By following the protocols outlined in this document and adhering to good laboratory practices, researchers, scientists, and drug development professionals can achieve accurate and reproducible results in their analytical workflows. Proper preparation of standards, optimization of instrument parameters, and adherence to safety guidelines are paramount for the successful implementation of this calibrant.

References

Application Notes and Protocols for Combustion Research: The Role of 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance of branched alkanes, specifically 3,4,4-trimethylheptane, in the field of combustion research. This document outlines their application as surrogate fuel components, protocols for key combustion experiments, and an analysis of their combustion chemistry. While specific experimental data for this compound is limited in publicly available literature, the following protocols and data for structurally similar and relevant alkanes serve as a valuable reference for researchers.

Introduction to Branched Alkanes in Combustion

Branched alkanes are crucial components of gasoline and diesel fuels, significantly influencing their combustion properties. Unlike their straight-chain counterparts, branched alkanes exhibit higher octane (B31449) ratings, which is a measure of a fuel's ability to resist auto-ignition, or "knocking," in spark-ignition engines. This characteristic is attributed to their molecular structure, which is more resistant to the low-temperature oxidation reactions that lead to knocking. In diesel engines, the presence and degree of branching of alkanes affect the ignition delay period—the time between fuel injection and the start of combustion.

This compound, a C10 branched alkane, serves as a representative molecule for studying the complex combustion behavior of iso-alkanes found in practical fuels. Its study contributes to the development of more accurate surrogate fuel models, which are simplified mixtures of a few well-characterized components designed to mimic the combustion behavior of real, complex fuels like gasoline, diesel, and jet fuel.[1]

Key Combustion Parameters and Their Significance

Understanding the following parameters is essential for characterizing the combustion performance of this compound and other branched alkanes:

  • Ignition Delay Time (IDT): The time lag between the attainment of high temperature and pressure in a combustible mixture and the onset of ignition.[2] For gasoline surrogates, a longer IDT at engine-relevant conditions is desirable to prevent knocking. For diesel surrogates, IDT is a critical parameter for engine timing and performance.

  • Laminar Flame Speed (SL): The velocity at which a laminar (non-turbulent) flame front propagates through a stationary combustible mixture. It is a fundamental property of a fuel-oxidizer mixture that influences engine performance and stability.[3]

  • Combustion Products: The analysis of stable intermediate and final combustion products provides insights into the reaction pathways and the completeness of combustion. Key products include carbon monoxide (CO), carbon dioxide (CO2), unburned hydrocarbons (UHCs), and various oxygenated species.

Quantitative Combustion Data

Due to the limited availability of specific experimental data for this compound, this section presents representative data for n-heptane, a well-studied isomer, to illustrate typical values for key combustion parameters. It is important to note that the branching in this compound would lead to a longer ignition delay time and a slightly lower laminar flame speed compared to n-heptane under similar conditions.

ParameterFuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Value
Ignition Delay Time (ms) n-Heptane800401.0~10
n-Heptane1000401.0~1
n-Heptane1200401.0~0.2
Laminar Flame Speed (cm/s) n-Heptane45011.1~75
n-Heptane45051.1~40
n-Heptane450101.1~25

Note: The data presented above is compiled from various sources studying n-heptane combustion and should be considered as illustrative. Actual values for this compound will differ.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the combustion of liquid fuels like this compound.

Ignition Delay Time Measurement using a Shock Tube

Objective: To measure the auto-ignition delay time of a this compound/air mixture over a range of temperatures and pressures.

Apparatus: A high-pressure shock tube equipped with pressure transducers and optical diagnostics for detecting the onset of ignition.[2]

Methodology:

  • Mixture Preparation: A gaseous mixture of this compound, an oxidizer (e.g., synthetic air), and a diluent (e.g., argon) is prepared in a mixing tank. The liquid fuel is typically vaporized and introduced into the tank. The composition is determined by partial pressures.

  • Shock Tube Operation:

    • The driven section of the shock tube is filled with the prepared combustible mixture to a specific initial pressure.

    • The driver section is filled with a high-pressure driver gas (e.g., helium).

    • A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas.

  • Ignition Detection: The ignition delay time is the interval between the passage of the reflected shock wave over a measurement location and the subsequent sharp increase in pressure or light emission from radical species (e.g., OH* chemiluminescence) indicating ignition.[2][4]

  • Data Analysis: The ignition delay time is measured for a range of post-shock temperatures and pressures, which are controlled by the initial conditions and the shock wave velocity.

G Shock Tube Experimental Workflow cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_acq Data Acquisition & Analysis A Vaporize Liquid Fuel (this compound) B Mix with Oxidizer (Air) and Diluent (Ar) A->B C Fill Driven Section with Mixture B->C E Rupture Diaphragm & Generate Shock Wave C->E D Fill Driver Section with High-Pressure Gas D->E F Shock Wave Compresses & Heats Test Gas E->F G Detect Ignition (Pressure/Light Emission) F->G H Measure Ignition Delay Time G->H I Analyze Data vs. Temperature & Pressure H->I

Workflow for Ignition Delay Time Measurement
Laminar Flame Speed Measurement using a Constant Volume Combustion Chamber

Objective: To determine the laminar flame speed of a this compound/air mixture at various equivalence ratios, temperatures, and pressures.

Apparatus: A spherical or cylindrical constant volume combustion chamber equipped with a high-speed imaging system (e.g., Schlieren photography) and a pressure transducer.[5][6]

Methodology:

  • Mixture Preparation: A homogeneous mixture of vaporized this compound and air is introduced into the combustion chamber to a desired initial pressure and temperature.

  • Ignition: The mixture is centrally ignited by a spark, creating a spherically expanding flame front.

  • Data Acquisition: The propagation of the flame front is recorded using the high-speed imaging system, and the pressure rise inside the chamber is recorded by the pressure transducer.

  • Data Analysis:

    • The flame radius as a function of time is extracted from the images.

    • The stretched flame speed is calculated from the rate of change of the flame radius.

    • The unstretched laminar flame speed is determined by extrapolating the stretched flame speed to zero stretch (i.e., a perfectly spherical flame).

    • The pressure-time data is used to calculate the burned gas properties needed for the analysis.

G Laminar Flame Speed Measurement Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Homogeneous Fuel/Air Mixture B Fill Combustion Chamber to Initial T & P A->B C Central Spark Ignition B->C D Record Spherical Flame Propagation (High-Speed Camera) C->D E Record Pressure Rise C->E F Extract Flame Radius vs. Time D->F I Analyze Pressure Data E->I G Calculate Stretched Flame Speed F->G H Extrapolate to Unstretched Laminar Flame Speed G->H

Workflow for Laminar Flame Speed Measurement
Combustion Product Analysis using Gas Chromatography

Objective: To identify and quantify the stable species present in the exhaust of a this compound combustion process.

Apparatus: A combustion reactor (e.g., jet-stirred reactor, flow reactor) coupled to a gas chromatograph (GC) with appropriate detectors (e.g., Flame Ionization Detector - FID, Thermal Conductivity Detector - TCD).[7][8]

Methodology:

  • Sampling: A sample of the combustion products is extracted from the reactor at a specific location and time. The sample may need to be cooled and diluted to prevent further reactions.

  • GC Separation: The gas sample is injected into the GC, where different components are separated based on their interaction with the stationary phase in the GC column.

  • Detection and Quantification: As the separated components elute from the column, they are detected by the FID (for hydrocarbons) and TCD (for permanent gases like CO, CO2, O2, N2). The area of each peak in the chromatogram is proportional to the concentration of the corresponding species.

  • Calibration: The GC is calibrated using standard gas mixtures of known concentrations to convert peak areas into mole fractions.

Combustion Chemistry of Branched Alkanes

The combustion of alkanes proceeds through a complex network of elementary reactions. The reaction pathways are highly dependent on temperature.

  • High-Temperature Combustion (>1000 K): At high temperatures, the fuel molecule rapidly breaks down into smaller radical species. The reaction mechanism is dominated by the H2/O2 reaction chemistry, with the primary fuel decomposition pathways involving C-C bond fission to form smaller alkyl radicals.

  • Low-Temperature Combustion (600-900 K): This regime is critical for understanding auto-ignition phenomena. The reaction pathways are characterized by the addition of molecular oxygen to alkyl radicals, followed by a series of isomerization and decomposition reactions that can lead to chain branching and ignition.[9][10] The presence of tertiary C-H bonds in branched alkanes like this compound influences the specific radical pool and subsequent reaction pathways, generally leading to a higher resistance to auto-ignition compared to n-alkanes.

G Generalized Alkane Combustion Pathways cluster_low_temp Low-Temperature Pathways cluster_high_temp High-Temperature Pathways A Alkane (RH) B Alkyl Radical (R) A->B +OH, O2 C Alkylperoxy Radical (RO2) B->C +O2 D Hydroperoxyalkyl Radical (QOOH) C->D Isomerization E Chain Branching D->E +O2, Decomposition J CO2, H2O E->J F Alkane (RH) G Smaller Alkyl Radicals F->G Thermal Decomposition H Olefins G->H β-scission I CO, H2 H->I I->J Oxidation

Simplified Alkane Combustion Pathways

Conclusion

The study of branched alkanes such as this compound is fundamental to advancing combustion science and developing next-generation fuels and engines. While experimental data for this specific molecule may not be abundant, the established protocols for similar compounds provide a robust framework for its characterization. By investigating the ignition delay, laminar flame speed, and combustion products, researchers can contribute valuable data for the validation and refinement of chemical kinetic models, ultimately leading to the design of more efficient and cleaner combustion systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure 3,4,4-trimethylheptane. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Pathway Overview:

The synthesis of this compound is typically achieved through a multi-step process involving the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene, and subsequent hydrogenation to the desired alkane.

Q1: I am experiencing a very low yield or no reaction during the initial Grignard reaction step. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Grignard reaction is a frequent issue, primarily due to the reagent's sensitivity. Here are the most common culprits and their solutions:

  • Presence of Water: Grignard reagents are extremely reactive with protic solvents, including water. Even trace amounts of moisture in the glassware, starting materials, or solvent will quench the reaction.

    • Troubleshooting:

      • Thoroughly flame-dry or oven-dry all glassware before use.

      • Use anhydrous solvents. It is best practice to use freshly distilled solvents over a suitable drying agent.

      • Ensure your starting materials (alkyl halide and ketone) are dry.

  • Inactive Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

    • Troubleshooting:

      • Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface.

      • Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium surface to activate it.

      • Add a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Improper Reaction Initiation: The reaction can sometimes be slow to start.

    • Troubleshooting:

      • Gently warm the flask with a heat gun.

      • Once the reaction starts (indicated by bubbling and a cloudy appearance), ensure it does not proceed too vigorously by cooling with a water bath if necessary.

Q2: My dehydration of 3,4,4-trimethylheptan-4-ol is producing a mixture of alkene isomers. How can I control the product distribution and isolate the desired intermediate?

A2: The acid-catalyzed dehydration of tertiary alcohols often leads to a mixture of alkene isomers due to the formation of a carbocation intermediate that can be deprotonated at different adjacent carbons.[1][2]

  • Understanding the Products: In the case of 3,4,4-trimethylheptan-4-ol, you can expect the formation of at least two major alkene isomers: 3,4,4-trimethyl-3-heptene and 3,4,4-trimethyl-2-heptene (via rearrangement). The relative amounts of these products will depend on their thermodynamic stability (Zaitsev's rule).

  • Troubleshooting Isomer Formation:

    • Reaction Conditions: While it is difficult to completely prevent the formation of multiple isomers in this type of reaction, you can sometimes influence the product ratio by carefully controlling the reaction temperature and the choice of acid catalyst.[1]

    • Purification: The most practical approach is to separate the desired alkene isomer from the mixture. Due to their similar structures, the boiling points of these isomers are likely to be very close, making simple distillation challenging.

      • Fractional Distillation: A highly efficient fractional distillation column may be required to separate isomers with close boiling points.[3]

      • Preparative Gas Chromatography (GC): For obtaining a highly pure sample of a specific isomer, preparative GC is an effective, albeit more complex, technique.

Q3: The final hydrogenation step is not going to completion, or I am observing side reactions. What should I consider?

A3: Incomplete hydrogenation or the occurrence of side reactions can often be attributed to the catalyst or reaction conditions.

  • Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Platinum oxide) can lose its activity over time or be poisoned by impurities.

    • Troubleshooting:

      • Use fresh, high-quality catalyst.

      • Ensure the starting alkene is free of impurities that could poison the catalyst (e.g., sulfur compounds).

  • Reaction Conditions:

    • Hydrogen Pressure: Ensure an adequate pressure of hydrogen gas is maintained throughout the reaction.

    • Temperature and Reaction Time: The reaction may require optimization of temperature and time to ensure it goes to completion. Monitor the reaction progress using techniques like GC-MS or NMR.

  • Side Reactions: While catalytic hydrogenation of alkenes is generally a clean reaction, sometimes isomerization of the double bond can occur before hydrogenation, which is less of a concern if the goal is the fully saturated alkane.[4]

Data Presentation

The following table summarizes key quantitative data for the compounds involved in a plausible synthesis of this compound. Please note that reaction yields are typical estimates for these types of reactions and may vary based on experimental conditions.

Compound/Reaction StepMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Typical Yield (%)
Starting Material
3-Pentanone (B124093)C₅H₁₀O86.13102-
1-Bromopropane (B46711)C₃H₇Br122.9971-
Intermediate 1
3,4,4-Trimethylheptan-4-olC₁₀H₂₂O158.28~180-190 (estimated)70-90% (Grignard Reaction)[5]
Intermediate 2 (Isomer Mixture) 80-95% (Dehydration)[1]
3,4,4-Trimethyl-3-hepteneC₁₀H₂₀140.27~155-165 (estimated)
Final Product
This compound C₁₀H₂₂ 142.28 164 [6]>95% (Hydrogenation) [7]
Potential Isomeric Impurity
3,3,4-TrimethylheptaneC₁₀H₂₂142.28162.5[8]-

Experimental Protocols

Below are detailed methodologies for the key experimental steps in the synthesis of this compound.

Protocol 1: Synthesis of 3,4,4-Trimethylheptan-4-ol via Grignard Reaction

  • Objective: To synthesize the tertiary alcohol precursor, 3,4,4-trimethylheptan-4-ol.

  • Materials: Magnesium turnings, 1-bromopropane, anhydrous diethyl ether or THF, 3-pentanone, iodine crystal (optional), dilute HCl or saturated NH₄Cl solution.

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask. If activation is needed, add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromopropane solution to the magnesium turnings to initiate the reaction.

    • Once the reaction begins, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

    • Cool the reaction mixture in an ice bath.

    • Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and remove the solvent under reduced pressure to obtain the crude 3,4,4-trimethylheptan-4-ol. Purify by distillation if necessary.

Protocol 2: Dehydration of 3,4,4-Trimethylheptan-4-ol

  • Objective: To convert the tertiary alcohol to a mixture of trimethylheptene isomers.

  • Materials: 3,4,4-trimethylheptan-4-ol, concentrated sulfuric acid or phosphoric acid, anhydrous sodium sulfate.

  • Procedure:

    • Place the 3,4,4-trimethylheptan-4-ol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

    • Set up a simple distillation apparatus.

    • Gently heat the mixture to the appropriate temperature (typically 25-80°C for tertiary alcohols) to distill the alkene product as it is formed.[1]

    • Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter. The product is a mixture of alkene isomers.

Protocol 3: Hydrogenation of Trimethylheptene Isomers

  • Objective: To saturate the double bond of the alkene isomers to produce this compound.

  • Materials: Trimethylheptene isomer mixture, ethanol (B145695) or ethyl acetate (B1210297) (solvent), 10% Palladium on Carbon (Pd/C) catalyst, hydrogen gas source.

  • Procedure:

    • Dissolve the alkene mixture in a suitable solvent like ethanol in a hydrogenation flask.

    • Carefully add the Pd/C catalyst.

    • Connect the flask to a hydrogen gas source and flush the system with hydrogen.

    • Stir the mixture vigorously under a hydrogen atmosphere (typically balloon pressure is sufficient for laboratory scale) until the reaction is complete (as monitored by TLC or GC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the final product by fractional distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start 1-Bromopropane + 3-Pentanone + Mg grignard Formation of 3,4,4-Trimethylheptan-4-ol start->grignard Anhydrous Ether dehydration Acid-Catalyzed Dehydration grignard->dehydration H₂SO₄, Heat alkenes Mixture of Trimethylheptene Isomers dehydration->alkenes hydrogenation Catalytic Hydrogenation alkenes->hydrogenation H₂, Pd/C product Pure this compound hydrogenation->product dehydration_isomers alcohol 3,4,4-Trimethylheptan-4-ol carbocation Tertiary Carbocation Intermediate alcohol->carbocation Protonation & Loss of H₂O alkene1 3,4,4-Trimethyl-3-heptene (Major Product) carbocation->alkene1 Deprotonation at C3 alkene2 3,4,4-Trimethyl-2-heptene (Minor Product, via rearrangement) carbocation->alkene2 Hydride Shift & Deprotonation grignard_troubleshooting start Low/No Yield in Grignard Reaction q1 Is all glassware completely dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are solvents and reagents anhydrous? a1_yes->q2 sol1 Flame-dry or oven-dry all glassware before use. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the magnesium surface activated? a2_yes->q3 sol2 Use freshly distilled anhydrous solvents. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Reaction should proceed. If not, check starting material purity. a3_yes->end sol3 Activate Mg with iodine or by crushing. a3_no->sol3 sol3->end

References

Optimizing Friedel-Crafts reaction conditions for 3,4,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Friedel-Crafts Reactions

Welcome to the technical support center for Friedel-Crafts reactions. This guide provides troubleshooting advice and answers to frequently asked questions, specifically tailored for researchers, scientists, and drug development professionals. Our focus is on the challenges encountered when synthesizing complex, branched molecules like 3,4,4-trimethylheptane using Friedel-Crafts methodologies.

Frequently Asked Questions (FAQs)

Q1: Can I directly synthesize this compound using a standard Friedel-Crafts alkylation?

A1: The classical Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring.[1][2] Synthesizing a non-aromatic, branched alkane like this compound directly is not a standard application of this reaction. While Lewis acid-catalyzed alkylations of alkanes exist, they are notoriously difficult to control and often result in a complex mixture of products due to carbocation rearrangements and cracking.[3][4] A multi-step synthesis involving a Friedel-Crafts reaction on an aromatic precursor is a more viable, controllable strategy.

Q2: What is carbocation rearrangement and why is it a major issue for my synthesis?

A2: Carbocation rearrangement is a process in which the intermediate carbocation in a reaction reorganizes to form a more stable carbocation.[5] This typically occurs through a hydride or alkyl shift.[5][6] For instance, a less stable primary or secondary carbocation will rearrange to a more stable secondary or tertiary one if possible.[4][6] This is a significant drawback in Friedel-Crafts alkylation because it leads to the formation of isomeric products other than the one intended.[3][7] For a target molecule with a specific branching pattern like this compound, this is a critical obstacle.

Q3: How can I avoid carbocation rearrangement in my reaction?

A3: The most effective way to prevent carbocation rearrangement is to use Friedel-Crafts acylation instead of alkylation.[3][8] The acylium ion intermediate in an acylation reaction is resonance-stabilized and does not undergo rearrangement.[2][9] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1] This two-step process provides the desired linear alkyl product without isomeric impurities.[3]

Q4: My Friedel-Crafts alkylation is producing multiple alkylated products (polyalkylation). How can I prevent this?

A4: Polyalkylation occurs because the initial alkylated product is often more reactive than the starting material due to the electron-donating nature of the alkyl group.[9][10][11] To minimize this, you can use a large excess of the aromatic substrate, which increases the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.[12] Alternatively, Friedel-Crafts acylation is not prone to polysubstitution because the acyl group is electron-withdrawing, which deactivates the aromatic ring to further substitution.[9][13][14]

Q5: What are the most common Lewis acid catalysts for Friedel-Crafts reactions, and how do I choose one?

A5: The most common Lewis acid catalyst is aluminum chloride (AlCl₃).[15][16] Other options include FeCl₃, BF₃, and solid acid catalysts like zeolites.[16][17] The choice of catalyst depends on the reactivity of your substrates and the desired reaction conditions. Highly reactive substrates may require a milder catalyst to prevent side reactions. For industrial applications, solid acid catalysts like zeolites are often preferred as they are more environmentally friendly and easier to handle.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[3] Ensure all glassware is oven-dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the catalyst if possible.
Insufficient Catalyst (Acylation) In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][3] Therefore, stoichiometric or even excess amounts of the catalyst are often required.
Deactivated Aromatic Substrate Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally too deactivated to undergo Friedel-Crafts reactions.[5] Similarly, amines (-NH₂, -NHR) will react with the Lewis acid, deactivating the ring.[11] If possible, choose a more activated substrate or a different synthetic route.
Low Reaction Temperature If the reaction is too slow, a gradual increase in temperature may improve the yield. Monitor the reaction closely for the formation of side products.[12]

Problem 2: Formation of the Wrong Isomer (Product of Rearrangement)

Possible Cause Solution
Carbocation Rearrangement This is the most common cause of isomeric products in Friedel-Crafts alkylation.[5] The primary carbocation formed from a starting material like 1-chlorobutane (B31608) will rearrange to the more stable sec-butyl carbocation.[4]
Thermodynamic vs. Kinetic Control The ratio of isomeric products can sometimes be influenced by reaction temperature and time. Lower temperatures may favor the kinetically controlled product, while higher temperatures can favor the more stable, thermodynamically controlled product.
Best Solution To guarantee the formation of a specific isomer without rearrangement, the most reliable strategy is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3][6]

Problem 3: The Reaction Mixture is Dark or Charred

Possible Cause Solution
Reaction is too Exothermic Friedel-Crafts reactions can be highly exothermic. Uncontrolled temperature increases can lead to decomposition and charring.
Control Reaction Rate Perform the reaction at a lower temperature (e.g., in an ice bath). Add the alkylating/acylating agent or the catalyst slowly and dropwise to maintain control over the reaction rate and temperature.[12]

Data Summary Tables

Table 1: Effect of Lewis Acid Catalyst on a Representative Alkylation

CatalystRelative ReactivityTypical ConditionsCommon Issues
AlCl₃ Very High0°C to RT, AnhydrousStrong, can promote side reactions, moisture sensitive.[16]
FeCl₃ High25°C to 80°C, AnhydrousLess reactive than AlCl₃, but still very effective.[15]
BF₃ ModerateGas, often used with a co-catalystEasier to handle for some applications.
Zeolites (H-Y, H-beta) ModerateHigher temperatures, Flow systemsHeterogeneous, reusable, environmentally friendly.[18]

Table 2: Influence of Solvent on Friedel-Crafts Acylation Selectivity

SolventPolarityObserved Effect on Selectivity (Naphthalene Acetylation)
Carbon Disulfide (CS₂) Non-polarFavors kinetic product (alpha-substitution).[19]
Dichloromethane (B109758) (CH₂Cl₂) Polar AproticOften favors kinetic product.[19]
Nitrobenzene (C₆H₅NO₂) Polar AproticFavors thermodynamic product (beta-substitution).[19]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation

Disclaimer: This is a general protocol and must be optimized for specific substrates and reagents.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagents: In the flask, place the aromatic substrate and a suitable anhydrous solvent (e.g., CS₂ or excess aromatic substrate).[5]

  • Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly and carefully add the anhydrous aluminum chloride (AlCl₃) catalyst in portions.

  • Alkylating Agent Addition: Add the alkyl halide dropwise from the dropping funnel to the stirred mixture while maintaining the low temperature.[5]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat as needed. Monitor the reaction progress using TLC or GC.

  • Work-up: Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic layers and wash with a dilute sodium bicarbonate solution, followed by brine.[5]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.[5]

Protocol 2: General Procedure for Friedel-Crafts Acylation

  • Setup: Use the same inert-atmosphere setup as for the alkylation protocol.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (stoichiometric amount or slight excess) in an anhydrous solvent like dichloromethane (DCM).[3]

  • Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add the acyl chloride (or anhydride) to the stirred suspension.[3]

  • Substrate Addition: Add the aromatic substrate dropwise to the reaction mixture at 0°C.[3]

  • Reaction: After addition, allow the mixture to stir at 0°C or room temperature until the reaction is complete (monitor by TLC/GC).

  • Work-up and Purification: Follow the same work-up, extraction, and purification steps as described in the alkylation protocol.[3]

Visual Guides and Workflows

Troubleshooting_Workflow start Experiment Start problem Problem Encountered? (e.g., Low Yield, Wrong Product) start->problem check_reagents Verify Reagent & Catalyst Quality (Anhydrous? Fresh?) problem->check_reagents Yes success Successful Synthesis problem->success No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions rearrangement Isomer Mixture Observed? check_conditions->rearrangement polyalkylation Polyalkylation Observed? rearrangement->polyalkylation No use_acylation SOLUTION: Use Acylation-Reduction Pathway rearrangement->use_acylation Yes excess_arene SOLUTION: Use Large Excess of Arene polyalkylation->excess_arene Yes optimize Optimize Conditions (e.g., Change Catalyst, Solvent, Temp) polyalkylation->optimize No use_acylation->success excess_arene->success optimize->success

Caption: Troubleshooting workflow for common Friedel-Crafts reaction issues.

Alkylation_vs_Acylation cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation + Reduction a_start Alkyl Halide + Lewis Acid a_carbocation Carbocation Intermediate a_start->a_carbocation a_rearrange Rearrangement Possible! a_carbocation->a_rearrange a_product Mixture of Alkyl-Aromatics a_carbocation->a_product No Rearrangement a_rearrange->a_product b_start Acyl Halide + Lewis Acid b_acylium Acylium Ion (Resonance Stabilized) b_start->b_acylium b_norearrange No Rearrangement b_acylium->b_norearrange b_ketone Aryl Ketone (Single Isomer) b_norearrange->b_ketone b_reduction Reduction (e.g., Wolff-Kishner) b_ketone->b_reduction b_product Single Alkyl-Aromatic Isomer b_reduction->b_product start_node Goal: Synthesize Specific Branched Alkyl-Aromatic start_node->a_start Direct Route start_node->b_start Controlled Route

Caption: Logical choice between alkylation and acylation to control product isomerism.

Carbocation_Rearrangement start 1-Chloropropane + AlCl₃ primary_cat Primary Carbocation (Unstable) H₃C−CH₂−C⁺H₂ start->primary_cat hydride_shift 1,2-Hydride Shift primary_cat->hydride_shift secondary_cat Secondary Carbocation (More Stable) H₃C−C⁺H−CH₃ hydride_shift->secondary_cat attack { Benzene Attack } secondary_cat->attack product Final Product Isopropylbenzene (Cumene) attack->product

Caption: Mechanism of carbocation rearrangement via a 1,2-hydride shift.

References

Technical Support Center: Separation of 3,4,4-Trimethylheptane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 3,4,4-trimethylheptane from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its structural isomers?

The primary challenge lies in the similar physicochemical properties of C10H22 isomers.[1] These isomers have the same molecular weight and often exhibit very close boiling points and polarities, making their separation by conventional techniques like fractional distillation and standard gas chromatography difficult.[2]

Q2: Which separation technique is more suitable for separating this compound from its isomers: fractional distillation or gas chromatography?

Both techniques can be employed, but the choice depends on the required purity and the specific isomers in the mixture.

  • Fractional Distillation is a viable option when there are noticeable differences in the boiling points of the isomers. However, for isomers with very close boiling points, this method may require a distillation column with a very high number of theoretical plates and a high reflux ratio, which can be energy-intensive.[3]

  • Gas Chromatography (GC) , particularly with high-resolution capillary columns, offers superior separation for isomers with very similar boiling points.[4] Specialized stationary phases can provide the necessary selectivity to resolve these closely related compounds.[2]

Q3: How does the structure of an alkane isomer affect its boiling point?

Generally, for alkanes with the same number of carbon atoms, increased branching leads to a lower boiling point.[1] This is because branching reduces the molecule's surface area, leading to weaker intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, resulting in a lower boiling point.

Q4: What is "peak tailing" in gas chromatography and how can I prevent it when analyzing trimethylheptane isomers?

Peak tailing is an asymmetry in the chromatographic peak, where the latter half of the peak is broader than the front half.[5] This can be caused by several factors, including active sites in the column or liner, column contamination, or improper column installation.[5][6] To prevent peak tailing with alkane isomers, ensure you are using a well-deactivated liner and a high-quality, non-polar capillary column. Regularly conditioning the column and ensuring a clean injection system are also crucial preventative measures.[5]

Q5: Can spectroscopic methods like NMR and IR be used to differentiate between this compound and its isomers?

Yes, spectroscopic methods are essential for the definitive identification of isomers after separation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing isomers by analyzing the unique chemical environment of each proton and carbon atom in the molecule.[7][8] The number of signals, their chemical shifts, and splitting patterns in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule's structure.[7]

  • Infrared (IR) spectroscopy can also help differentiate isomers by identifying characteristic vibrational frequencies of different molecular bonds. While the IR spectra of alkane isomers can be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification.[9]

Data Presentation

Table 1: Boiling Points of this compound and Selected Structural Isomers
IsomerIUPAC NameBoiling Point (°C)
C10H22n-Decane174.1
C10H222-Methylnonane167.8
C10H223-Methylnonane168.1
C10H224-Methylnonane166.6
C10H225-Methylnonane165.8
C10H22 This compound 164 [10]
C10H222,2,3-Trimethylheptane162.2
C10H222,2,4-Trimethylheptane157.1
C10H222,2,5-Trimethylheptane157.6
C10H223,3,5-Trimethylheptane159.8
Table 2: Gas Chromatography Retention Data for this compound
Kovats Retention Index (Standard Non-polar)Stationary PhaseTemperature (°C)
932Squalane100
932.2Squalane60
932OV-101Not specified
932Polydimethyl siloxaneNot specified

Data sourced from NIST Chemistry WebBook.[11]

Experimental Protocols

Protocol 1: Separation of C10H22 Isomers by Fractional Distillation

Objective: To separate a mixture of this compound and its structural isomers based on their boiling point differences.

Materials:

  • Mixture of C10H22 isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are securely connected.

  • Charging the Flask: Add the C10H22 isomer mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds of its volume.

  • Heating: Begin gentle heating of the flask using the heating mantle.

  • Equilibration: As the mixture boils, the vapor will rise into the fractionating column. Allow the column to equilibrate, where a temperature gradient is established.

  • Fraction Collection: The most volatile isomer (lowest boiling point) will reach the top of the column first.[12] When the temperature at the distillation head stabilizes at the boiling point of the first isomer, begin collecting the distillate in a receiving flask.

  • Temperature Monitoring: Monitor the temperature closely. A sharp increase in temperature indicates that the next, less volatile isomer is beginning to distill.

  • Changing Fractions: When the temperature begins to rise, change the receiving flask to collect the next fraction.

  • Completion: Continue the process until all desired fractions are collected. Turn off the heating mantle and allow the apparatus to cool completely before disassembly.

Protocol 2: Separation of C10H22 Isomers by Gas Chromatography (GC)

Objective: To achieve high-resolution separation of this compound from its structural isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: High-resolution capillary column (e.g., 50 m x 0.25 mm ID, 0.5 µm film thickness) with a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 2°C/min to 200°C.

    • Final hold: Hold at 200°C for 10 minutes.

  • Detector: FID at 280°C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the C10H22 isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane).

  • Instrument Setup: Set up the GC according to the conditions listed above and allow the system to equilibrate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Start the data acquisition as the oven temperature program begins.

  • Data Analysis: Identify the peaks in the resulting chromatogram based on their retention times.[13] Compare the retention times with those of known standards or use Kovats retention indices for identification. The peak area can be used for quantitative analysis.

Troubleshooting Guides

Troubleshooting Fractional Distillation
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Insufficient column efficiency (too few theoretical plates).Use a longer or more efficient fractionating column (e.g., a packed column).
Reflux ratio is too low.Increase the reflux ratio by adjusting the distillation rate.
Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.
Flooding of the Column Excessive boil-up rate.Reduce the heat input to the distillation flask.
Bumping (violent boiling) Lack of boiling chips or uneven heating.Add fresh boiling chips before starting. Ensure the heating mantle is in good contact with the flask.
Troubleshooting Gas Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution/Overlapping Peaks Inappropriate stationary phase.Use a column with a different selectivity. For alkanes, a non-polar phase is generally suitable, but specialized phases may offer better resolution for specific isomers.
Oven temperature program is too fast.Decrease the temperature ramp rate to improve separation.
Column is overloaded.Dilute the sample or use a split injection with a higher split ratio.
Peak Tailing [5]Active sites in the inlet liner or column.[5]Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Column contamination.Trim the first few centimeters of the column.[5]
Improper column installation.[5]Ensure the column is installed at the correct depth in the injector and detector.
Ghost Peaks Contamination in the syringe, septum, or inlet.[6]Clean the syringe. Replace the septum and inlet liner.
Carryover from a previous injection.Run a blank solvent injection to clean the system.
Irreproducible Retention Times Fluctuations in carrier gas flow rate.Check for leaks in the gas lines. Ensure the gas regulator is functioning correctly.
Inconsistent oven temperature.Calibrate the GC oven temperature.

Visualizations

Experimental_Workflow_Distillation cluster_prep Preparation cluster_process Distillation Process cluster_completion Completion & Analysis A Assemble Fractional Distillation Apparatus B Charge Flask with Isomer Mixture & Boiling Chips A->B C Gentle Heating B->C D Column Equilibration C->D E Collect First Fraction (Lowest Boiling Point) D->E F Monitor Temperature E->F G Change Receiving Flask for Next Fraction F->G Temp Rises H Cool Apparatus F->H Separation Complete G->F I Analyze Fractions (e.g., by GC-MS) H->I

Caption: Experimental workflow for fractional distillation.

Troubleshooting_GC_Poor_Resolution Start Poor Resolution / Overlapping Peaks Q1 Is the oven temperature ramp rate too fast? Start->Q1 A1 Decrease temperature ramp rate. Q1->A1 Yes Q2 Is the column overloaded? Q1->Q2 No End Resolution Improved A1->End A2 Dilute sample or increase split ratio. Q2->A2 Yes Q3 Is the stationary phase appropriate? Q2->Q3 No A2->End A3 Select a column with different selectivity. Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting logic for poor GC resolution.

References

Purification techniques for 3,4,4-trimethylheptane after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4,4-trimethylheptane after synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The nature of impurities largely depends on the synthetic route employed.

  • Friedel-Crafts Alkylation: Unreacted starting materials (e.g., heptane (B126788) isomers, alkyl halides), regioisomers (other trimethylheptane isomers), and polyalkylated products are common. Carbocation rearrangements can also lead to a mixture of branched alkane isomers.

  • Grignard Reaction: Impurities may include unreacted Grignard reagent, byproducts from the hydrolysis of the Grignard reagent, and other organometallic residues.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The two most common and effective methods are fractional distillation and preparative gas chromatography (preparative GC).

Q3: When should I choose fractional distillation over preparative GC?

A3: Fractional distillation is a good choice for separating components with significantly different boiling points. It is suitable for removing unreacted starting materials or byproducts that have a boiling point difference of at least 20-30°C from this compound (boiling point ~164°C). However, separating closely boiling isomers can be challenging. Preparative GC offers much higher separation efficiency and is ideal for isolating high-purity this compound from its isomers.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: Provides information on the number of components in the sample and their relative abundance. The mass spectrum of the main peak can confirm the identity of this compound.

  • ¹H and ¹³C NMR: Confirms the chemical structure of the compound and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Troubleshooting Guides

Fractional Distillation
Issue Potential Cause Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column (e.g., Vigreux or packed column).- Pack the column with a high-efficiency packing material (e.g., Raschig rings, metal sponge).- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.
Bumping or Irregular Boiling Uneven heating or lack of boiling chips/stirring.- Use a heating mantle for uniform heating.- Add fresh boiling chips or use a magnetic stirrer.- Ensure the distillation flask is not more than two-thirds full.
Flooding of the Column Excessive heating rate.- Reduce the heat input to the distillation flask.- Ensure the column is properly insulated to maintain a consistent temperature gradient.
Product Contamination Inefficient fractionation or carryover.- Ensure a slow and steady distillation rate.- Discard an appropriate forerun and after-run fraction.- Check for leaks in the distillation apparatus.
Preparative Gas Chromatography (Preparative GC)
Issue Potential Cause Troubleshooting Steps
Poor Peak Resolution Inappropriate column or temperature program.- Select a column with a stationary phase suitable for separating alkane isomers (e.g., non-polar phases like DB-1 or HP-5).- Optimize the temperature program (slower ramp rates can improve separation).- Use a longer column for increased resolution.
Peak Tailing Active sites in the injector or column; column overload.- Use a deactivated liner in the injector.- Reduce the injection volume.- Ensure the column is properly conditioned.
Low Recovery of Purified Product Inefficient trapping of the eluting compound.- Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).- Optimize the timing of the fraction collection to match the peak elution time.
Sample Decomposition High injector or column temperature.- Lower the injector and oven temperatures to the minimum required for efficient volatilization and elution.

Quantitative Data Summary

The following table summarizes typical purity levels achievable with different purification techniques for branched C10 alkanes.

Purification Technique Typical Starting Purity Achievable Final Purity Throughput Key Advantage
Fractional Distillation 70-90%95-98%HighGood for bulk purification and removal of components with significantly different boiling points.
Preparative Gas Chromatography 80-95%>99.5%LowExcellent for high-purity isolation and separation of closely boiling isomers.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips to the round-bottom flask (do not fill more than two-thirds).

  • Turn on the cooling water to the condenser.

  • Begin gentle heating of the flask.

  • Observe the temperature at the distillation head. Collect the initial distillate (forerun) in a separate flask until the temperature stabilizes near the boiling point of the lowest boiling impurity.

  • Change the receiving flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~164°C).

  • Monitor the temperature closely. If the temperature rises significantly, change the receiving flask to collect the higher boiling fraction (after-run).

  • Stop the distillation before the flask runs dry.

  • Analyze the collected fractions for purity using GC-MS.

Protocol 2: Preparative Gas Chromatography of this compound

Objective: To obtain high-purity this compound by separating it from its isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a preparative-scale injector, column, and fraction collector.

  • Column: Non-polar capillary column (e.g., 30 m x 0.53 mm ID, 1.0 µm film thickness with a dimethylpolysiloxane stationary phase).

  • Carrier Gas: Helium or Nitrogen, with an optimized flow rate.

  • Injector Temperature: 200°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 10 minutes.

  • Detector: Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter to the fraction collector.

  • Fraction Collector: Cooled trap (e.g., liquid nitrogen).

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of a volatile solvent (e.g., pentane).

  • Inject an analytical-scale sample to determine the retention time of this compound and its isomers.

  • Based on the analytical run, set the collection window for the preparative run to correspond to the elution of the this compound peak.

  • Perform multiple injections of the sample onto the preparative GC system.

  • Collect the desired fraction in the cooled trap.

  • After all runs are complete, allow the trap to warm to room temperature and recover the purified liquid product.

  • Confirm the purity of the collected fraction using analytical GC-MS.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Bulk Purification PrepGC Preparative GC Distillation->PrepGC High-Purity Separation GCMS GC-MS Distillation->GCMS PrepGC->GCMS PureProduct High-Purity This compound PrepGC->PureProduct GCMS->PureProduct NMR NMR NMR->PureProduct

Caption: Purification workflow for this compound.

TroubleshootingTree cluster_distillation Fractional Distillation Issues cluster_gc Preparative GC Issues Start Poor Purification Result PoorSep Poor Isomer Separation Start->PoorSep Bumping Irregular Boiling Start->Bumping Flooding Column Flooding Start->Flooding PoorRes Poor Peak Resolution Start->PoorRes Tailing Peak Tailing Start->Tailing LowRec Low Recovery Start->LowRec Sol1 Increase column length/efficiency PoorSep->Sol1 Solution Sol2 Add boiling chips/ use magnetic stirrer Bumping->Sol2 Solution Sol3 Reduce heating rate Flooding->Sol3 Solution Sol4 Optimize temperature program/change column PoorRes->Sol4 Solution Sol5 Reduce injection volume/use deactivated liner Tailing->Sol5 Solution Sol6 Ensure efficient cold trapping LowRec->Sol6 Solution

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Overcoming Co-elution Issues in GC Analysis of C10 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to resolving co-elution challenges in the Gas Chromatographic (GC) analysis of C10 isomers. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing C10 isomers?

A1: Co-elution of C10 isomers is a common challenge due to their similar physicochemical properties. The primary reasons for this issue include:

  • Inappropriate GC Column: The stationary phase chemistry may not be selective enough to differentiate between structurally similar isomers.

  • Suboptimal Oven Temperature Program: A temperature ramp rate that is too fast or an initial temperature that is too high can prevent proper separation.

  • Incorrect Carrier Gas Flow Rate: The flow rate may be too high or low, moving it away from the optimal velocity for maximum efficiency.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and asymmetric peaks.

  • System Contamination: Active sites in the injector liner, column, or detector can cause unwanted interactions with the analytes, leading to peak tailing.

Q2: How can I confirm that I have a co-elution issue with my C10 isomers?

A2: An asymmetrical peak with a shoulder is a strong indicator of co-elution.[1] If you are using a mass spectrometer (MS) detector, you can further investigate by:

  • Examining Mass Spectra Across the Peak: Acquire mass spectra at different points (the beginning, apex, and end) of the chromatographic peak. If the mass spectra or the ion ratios change across the peak, it confirms the presence of more than one compound.

  • Using Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ. Plotting the EICs for characteristic ions of each potential isomer can help reveal the presence of multiple compounds under a single peak.

Q3: Which type of GC column is best for separating C10 isomers?

A3: The choice of the GC column is the most critical factor. The ideal stationary phase depends on the specific C10 isomers you are analyzing:

  • For non-polar C10 alkanes (e.g., n-decane and its branched isomers): A non-polar stationary phase is generally recommended. These columns separate compounds primarily based on their boiling points.[2][3]

  • For C10 isomers with differences in polarity or aromaticity (e.g., alkylbenzenes): A mid-polarity to polar stationary phase may be necessary to provide alternative selectivity based on dipole-dipole or π-π interactions.

  • For complex mixtures of C10 isomers: A multi-dimensional GC system with a Deans Switch, which utilizes two columns of different polarity (e.g., a non-polar boiling point column and a PLOT column), can provide enhanced separation for both heavy and light hydrocarbon fractions.[4]

Q4: How does temperature programming affect the separation of C10 isomers?

A4: Temperature programming is a powerful tool for improving the resolution of closely eluting compounds.[5] By gradually increasing the oven temperature during the analysis, you can:

  • Enhance the separation of early-eluting isomers: A lower initial temperature increases the interaction of volatile isomers with the stationary phase.

  • Improve peak shape for later-eluting isomers: A temperature ramp reduces the retention time of less volatile compounds, resulting in sharper peaks.

  • Resolve critical pairs: A slower temperature ramp rate or introducing an isothermal hold just below the elution temperature of a co-eluting pair can often achieve separation.

Troubleshooting Guide

If you are experiencing co-elution of C10 isomers, follow this systematic troubleshooting workflow:

TroubleshootingWorkflow start Start: Co-elution of C10 Isomers Observed check_system Step 1: Verify GC System Performance start->check_system confirm_coelution Step 2: Confirm Co-elution with MS check_system->confirm_coelution System OK evaluate_column Step 3: Evaluate GC Column Selection confirm_coelution->evaluate_column Co-elution Confirmed optimize_temp Step 4: Optimize Temperature Program evaluate_column->optimize_temp Column Appropriate consider_advanced Consider Advanced Techniques (e.g., MDGC) evaluate_column->consider_advanced Inappropriate Column adjust_flow Step 5: Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow Co-elution Persists resolved Resolution Achieved optimize_temp->resolved Issue Resolved check_injection Step 6: Check Injection Parameters adjust_flow->check_injection Co-elution Persists adjust_flow->resolved Issue Resolved check_injection->resolved Issue Resolved check_injection->consider_advanced Co-elution Persists consider_advanced->resolved

Caption: A step-by-step workflow for troubleshooting co-elution issues in the GC analysis of C10 isomers.

Data Presentation

Comparison of Stationary Phases for C8-C10 Diastereomeric Alkanes

The separation of diastereomers is particularly challenging. The following table presents the difference in retention indices (δI) for some C8-C10 diastereomeric alkanes on various stationary phases at 40°C. A larger δI value indicates better separation.

Diastereomeric AlkaneSqualane (Non-polar)Ucon LB (Polar)SE-30 (Non-polar)PBO (Liquid Crystal)PrBHP (Liquid Crystal)
3,4-Dimethylhexane 0.00.00.30.00.9
3,5-Dimethylheptane 0.00.01.11.53.3
3,6-Dimethyloctane 0.81.01.42.54.5
4,6-Dimethyloctane 0.00.00.01.22.2
3,7-Dimethylnonane 0.00.00.61.02.0
4,7-Dimethyldecane 0.00.00.00.01.1
5,7-Dimethyldecane 0.00.00.00.00.0

Data sourced from a study on isomeric hydrocarbon separation.[6]

Experimental Protocols

Protocol 1: Analysis of C1-C10 Hydrocarbons on a Wide-Bore Column

This method is suitable for the general analysis of light hydrocarbons, including C10 isomers, in natural gas.

  • GC System: Standard Gas Chromatograph with FID

  • Column: Agilent CP-Al2O3/KCl, 10 m x 0.53 mm fused silica (B1680970) PLOT[7]

  • Oven Temperature Program: 30°C to 200°C at 10°C/min[7]

  • Carrier Gas: Hydrogen at 13 kPa (6 mL/min)[7]

  • Injector: Direct Injector[7]

  • Detector: FID[7]

Protocol 2: High-Resolution Analysis of C1-C10 Hydrocarbons using a Deans Switch

This advanced method provides high resolution for a wide range of hydrocarbons by utilizing two columns.

  • GC System: Agilent 7890A GC with a Capillary Flow Technology (CFT) Deans Switch and dual FIDs[4]

  • Primary Column: Agilent DB-1, 100% Dimethylpolysiloxane[4]

  • Secondary Column: Agilent HP-PLOT Q[4]

  • Oven Temperature Program: A suitable temperature program is developed to first separate the light fraction (C1-C5) on the DB-1 column, which is then heart-cut to the HP-PLOT Q column for further separation. The heavier fraction (C6 and above) continues on the DB-1 column to the second FID.[4]

  • Carrier Gas: Helium or Hydrogen[4]

Protocol 3: Separation of Methyl-Branched Alkanes

This protocol is optimized for the detailed analysis of complex mixtures of methyl-branched alkanes.

  • GC System: Hewlett-Packard model 6890 with on-column injection and FID[8]

  • Column: 25 m x 0.20 mm ID, 0.25 µm film of DB-1 (non-polar)[8]

  • Oven Temperature Program: 60°C (hold 2 min) to 220°C at 20°C/min, then 220°C to 310°C at 3°C/min (hold 30 min)[8]

  • Carrier Gas: Hydrogen[8]

Key Factors Influencing C10 Isomer Separation

The successful separation of C10 isomers depends on the interplay of several factors related to the isomers' properties and the GC method parameters. The following diagram illustrates these relationships.

GC_Factors cluster_isomers C10 Isomer Properties cluster_gc_params GC Method Parameters boiling_point Boiling Point separation Separation (Resolution) boiling_point->separation Primary factor on non-polar columns polarity Polarity / Dipole Moment polarity->separation Influences separation on polar columns column_polarity Stationary Phase Polarity column_polarity->polarity Interaction column_polarity->separation Determines selectivity temp_program Temperature Program temp_program->boiling_point Interaction temp_program->separation Optimizes resolution and analysis time flow_rate Carrier Gas Flow Rate flow_rate->separation Affects efficiency

References

Technical Support Center: 3,4,4-Trimethylheptane Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4,4-trimethylheptane in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C10H22. The expected molecular ion peak will have a mass-to-charge ratio (m/z) of approximately 142.28. However, for branched alkanes, the molecular ion peak may be weak or even absent in the mass spectrum due to the high propensity for fragmentation.[1][2]

Q2: What are the anticipated major fragments for this compound?

A2: Due to its branched structure, this compound is expected to fragment preferentially at the branching points to form more stable secondary and tertiary carbocations.[1][2] Cleavage at the C4 position is likely to be a dominant fragmentation pathway.

Q3: Why am I not seeing a molecular ion peak in my mass spectrum?

A3: The absence of a molecular ion peak is common for highly branched alkanes like this compound.[1][2] The energy of the ionization source (typically 70 eV for electron ionization) can be sufficient to cause immediate fragmentation of the unstable molecular ion. If confirming the molecular weight is critical, consider using a softer ionization technique, such as chemical ionization (CI).

Q4: What could be the cause of unexpected peaks in my spectrum?

A4: Unexpected peaks can arise from several sources, including contamination from the GC-MS system (e.g., column bleed, septum bleed, pump oil), impurities in the sample, or co-elution with another compound.[3][4][5] It is crucial to run a blank analysis to identify system-related contaminants.

Predicted Fragmentation of this compound

The fragmentation of this compound is predicted to occur primarily at the C3-C4 and C4-C5 bonds due to the quaternary carbon at the C4 position, which leads to the formation of stable tertiary carbocations.

Predicted Mass Spectrum Data for this compound

m/zPredicted Fragment IonRelative AbundanceNotes
43[C3H7]+HighPropyl cation, a common fragment for alkanes.
57[C4H9]+HighButyl cation, often the base peak for branched alkanes.[6]
71[C5H11]+ModeratePentyl cation, resulting from the loss of a propyl group.
85[C6H13]+ModerateHexyl cation, resulting from the loss of an ethyl group.
99[C7H15]+LowHeptyl cation, resulting from the loss of a methyl group.
142[C10H22]+•Very Low / AbsentMolecular Ion.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) is recommended. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the injector liner or column, column overloading, or improper column installation.[7][8]

  • Troubleshooting Steps:

    • Check for Activity: Inject a standard mixture containing a polar compound. If it tails, the system has active sites.

    • Remedy for Activity: Replace the injector liner with a new, deactivated liner. Trim the first 10-20 cm of the analytical column.

    • Check for Overloading: Dilute the sample and reinject. If peak shape improves, the original sample was too concentrated.

    • Verify Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.

Issue 2: Low Sensitivity or No Peaks

  • Possible Cause: Leaks in the system, low sample concentration, contaminated ion source, or detector issues.[9][10][11][12]

  • Troubleshooting Steps:

    • Check for Leaks: Use an electronic leak detector to check all fittings from the injector to the detector.

    • Verify Sample Concentration: Prepare a fresh, more concentrated sample and inject.

    • Clean Ion Source: If the background is high or sensitivity has degraded over time, the ion source may need cleaning. Follow the manufacturer's instructions for cleaning the ion source.

    • Check Detector: Ensure the detector is turned on and the correct voltages are applied.

Issue 3: High Background Noise or Contamination Peaks

  • Possible Cause: Contaminated carrier gas, column bleed, septum bleed, or pump oil backstreaming.[3][4][5]

  • Troubleshooting Steps:

    • Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are not exhausted.

    • Condition the Column: Bake out the column at a temperature slightly above the final oven temperature of your method (do not exceed the column's maximum temperature limit).

    • Replace Consumables: Replace the septum and injector liner.

    • Run a Blank: Inject a blank solvent to determine if the contamination is coming from the sample or the system.

Visualizations

FragmentationPathway Predicted Fragmentation of this compound M This compound (m/z 142) F1 Loss of C3H7• (Propyl radical) M->F1 F2 Loss of C4H9• (Butyl radical) M->F2 F3 Loss of C2H5• (Ethyl radical) M->F3 Frag1 [C7H15]+ (m/z 99) F1->Frag1 Cleavage at C3-C4 Frag2 [C6H13]+ (m/z 85) F2->Frag2 Cleavage at C4-C5 Frag3 [C5H11]+ (m/z 71) F3->Frag3 Further Fragmentation Frag4 [C4H9]+ (m/z 57) Frag2->Frag4 Rearrangement

Caption: Predicted fragmentation pathways for this compound.

TroubleshootingWorkflow GC-MS Troubleshooting Workflow Start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) CheckMethod Review Method Parameters (Temperatures, Flow Rates) Start->CheckMethod CheckSystem Inspect GC-MS System CheckMethod->CheckSystem LeakCheck Perform Leak Check CheckSystem->LeakCheck Consumables Check Consumables (Septum, Liner, Column) CheckSystem->Consumables BlankRun Run Blank Solvent LeakCheck->BlankRun Consumables->BlankRun StandardRun Inject Standard BlankRun->StandardRun EvaluateData Evaluate New Data StandardRun->EvaluateData Resolve Issue Resolved EvaluateData->Resolve Problem Fixed Consult Consult Instrument Manual or Technical Support EvaluateData->Consult Problem Persists

Caption: A systematic workflow for troubleshooting common GC-MS issues.

References

Improving the yield of 3,4,4-trimethylheptane in alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,4,4-trimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining this compound?

A1: The main synthetic strategies for this compound include:

  • Grignard Reaction: This is often the preferred method for achieving the specific 3,4,4-trimethyl substitution pattern with high regioselectivity. It typically involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation or a direct reduction of the intermediate tertiary alcohol.

  • Friedel-Crafts Alkylation: While a common method for alkylating aromatic compounds, its application to alkanes for synthesizing a specific isomer like this compound can be challenging due to potential carbocation rearrangements and the formation of multiple isomers.[1][2][3] Careful selection of starting materials and reaction conditions is crucial to favor the desired product.

Q2: Why is carbocation rearrangement a significant issue in the synthesis of this compound, particularly via Friedel-Crafts alkylation?

A2: The formation of a quaternary carbon at the C4 position involves a tertiary carbocation intermediate. In Friedel-Crafts alkylation, less stable primary or secondary carbocations, which might be initially formed from the alkylating agent, have a high propensity to rearrange to more stable carbocations through hydride or alkyl shifts.[2][3] This can lead to a mixture of isomers rather than the desired this compound.

Q3: What are the most critical parameters to control to maximize the yield of this compound?

A3: To optimize the yield, careful control of the following parameters is essential:

  • Temperature: Reaction temperature significantly influences the rate of reaction and the prevalence of side reactions. Low temperatures are often favored to control the reaction's exothermicity and minimize side product formation.

  • Catalyst: In Friedel-Crafts alkylation, the choice and concentration of the Lewis acid catalyst (e.g., AlCl₃) are critical.[4] For Grignard reactions, ensuring the magnesium is activated and the reaction is initiated is key.

  • Reactant Stoichiometry: The ratio of the reactants can influence the extent of the reaction and the formation of byproducts.

  • Solvent: The use of an appropriate anhydrous solvent is crucial, especially for Grignard reactions, to prevent quenching of the reagent.[5]

Q4: What are the expected side products in the synthesis of this compound?

A4: Potential side products can include:

  • Isomers: Other trimethylheptane isomers (e.g., 2,3,4-trimethylheptane, 3,3,4-trimethylheptane) can form, especially in reactions prone to carbocation rearrangements.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the product mixture.

  • Larger Alkanes: In some alkylation reactions, poly-alkylation or dimerization can lead to the formation of larger hydrocarbon molecules.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Causes Solutions
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or air. 2. Inactive Catalyst (Friedel-Crafts): The Lewis acid catalyst (e.g., AlCl₃) may be hydrated.[4] 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a fresh, unopened container of the Lewis acid catalyst. 3. Gradually and carefully increase the reaction temperature while monitoring the reaction progress.
Formation of Multiple Isomers 1. Carbocation Rearrangement (Friedel-Crafts): The reaction conditions are promoting the formation of more stable carbocations, leading to different isomers.[2][3] 2. Lack of Regioselectivity: The chosen synthetic route does not favor the formation of the desired isomer.1. Consider a synthetic route less prone to rearrangement, such as the Grignard synthesis outlined below. For Friedel-Crafts, try using a bulkier catalyst or lower reaction temperatures. 2. Re-evaluate the synthetic strategy. The Grignard approach offers better control over the final structure.
Presence of a Significant Amount of Starting Material 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. 2. Insufficient Reagent: The stoichiometry of the reactants may not be optimal.1. Extend the reaction time and/or cautiously increase the temperature. Monitor the reaction progress using techniques like GC-MS. 2. Ensure the limiting reagent is appropriate for the reaction and consider using a slight excess of the other reactant.
Charring or Darkening of the Reaction Mixture 1. Reaction is too Vigorous: The reaction may be proceeding too quickly, leading to decomposition. 2. High Catalyst Concentration: An excess of Lewis acid catalyst can promote side reactions and decomposition.1. Control the rate of addition of the reagents, especially during exothermic steps. Maintain a lower reaction temperature using an ice bath. 2. Optimize the catalyst loading to the minimum effective amount.

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This protocol outlines a plausible synthetic route to this compound with a high degree of regioselectivity.

Step 1: Synthesis of 3,4-dimethyl-3-hexanol (B103804)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere using nitrogen or argon.

  • Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.2 equivalents) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 2-bromobutane solution to the magnesium turnings. If the reaction does not start (indicated by bubbling), gently warm the flask or add a small crystal of iodine.

  • Addition: Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the Grignard reagent has formed (the magnesium has been consumed), cool the flask in an ice bath. Add a solution of 3-pentanone (B124093) (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude 3,4-dimethyl-3-hexanol can be purified by distillation under reduced pressure.

Step 2: Dehydration of 3,4-dimethyl-3-hexanol to form 3,4-dimethyl-3-hexene (B97073)

  • Apparatus Setup: In a round-bottom flask, place the purified 3,4-dimethyl-3-hexanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Dehydration: Gently heat the mixture and distill the resulting alkene.

  • Workup: Wash the collected distillate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride.

Step 3: Hydrogenation of 3,4-dimethyl-3-hexene to form 3,4-dimethylhexane (B165660)

  • Hydrogenation Setup: In a suitable hydrogenation apparatus, dissolve the 3,4-dimethyl-3-hexene in a solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by GC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent by distillation.

Step 4: Methylation of 3,4-dimethylhexane (Conceptual)

Note: Direct selective methylation of an alkane at a specific tertiary carbon is challenging. The following is a conceptual representation of a potential final step, though in practice, a different synthetic design might be more efficient.

  • Alkylation: A final methylation step would be required to introduce the last methyl group at the C4 position. This could theoretically be achieved through a carefully controlled free-radical halogenation followed by a coupling reaction, but this would likely result in a mixture of products. A more controlled synthesis would build the carbon skeleton with the quaternary center already in place.

Data Presentation

The following table provides hypothetical data to illustrate the effect of key reaction parameters on the yield of a target branched alkane in an alkylation reaction. This data is for illustrative purposes only and does not represent experimentally verified results for the synthesis of this compound.

Experiment Temperature (°C) Catalyst (mol%) Reactant Ratio (Alkene:Alkane) Reaction Time (h) Yield of Target Isomer (%)
1051:5265
22551:5250
30101:5275
4051:10270
5051:5472

Visualizations

Reaction_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation cluster_step4 Step 4: Conceptual Methylation A 2-Bromobutane + Mg B sec-Butylmagnesium bromide A->B in Et2O D 3,4-Dimethyl-3-hexanol B->D C 3-Pentanone C->D E 3,4-Dimethyl-3-hexanol F 3,4-Dimethyl-3-hexene E->F H+, Heat G 3,4-Dimethyl-3-hexene H 3,4-Dimethylhexane G->H H2, Pd/C I 3,4-Dimethylhexane J This compound I->J Methylating Agent

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product CheckReagents Check Reagent Purity and Anhydrous Conditions Start->CheckReagents CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckTime Assess Reaction Time Start->CheckTime Optimize Optimize Reaction Conditions CheckReagents->Optimize CheckCatalyst->Optimize CheckTemp->Optimize CheckTime->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of Synthesized 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4,4-trimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The nature of impurities largely depends on the synthetic route employed.

  • Friedel-Crafts Alkylation: This method can lead to the formation of constitutional isomers of this compound due to carbocation rearrangements. Polyalkylation products, where more than the desired number of methyl groups are added to the heptane (B126788) backbone, can also be a significant impurity. Unreacted starting materials, such as heptane and the alkylating agent, may also be present.

  • Catalytic Cracking: This industrial process typically yields a complex mixture of hydrocarbons. Impurities can include other decane (B31447) isomers (both branched and linear), alkanes with different chain lengths (C9, C11, etc.), alkenes, and small amounts of aromatic compounds.

Q2: Which purification method is most suitable for removing isomeric impurities?

A2: The choice of purification method depends on the specific isomers present and the desired purity level.

  • Fractional Distillation is effective if the isomers have sufficiently different boiling points.

  • Adsorption using Molecular Sieves is a powerful technique for separating isomers based on their size and shape.

  • Urea (B33335) Adduction is particularly useful for removing any linear alkane impurities from the branched product.

Q3: How can I assess the purity of my this compound sample?

A3: Gas chromatography with a flame ionization detector (GC-FID) is the most common and effective method for assessing the purity of volatile compounds like this compound. By comparing the retention time of the main peak with a known standard and analyzing the area percentages of all peaks in the chromatogram, you can determine the purity and identify potential impurities.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers during fractional distillation.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate compounds with close boiling points.- Use a longer fractionating column.- Use a more efficient column packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation Rate is Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.- Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second of distillate).
Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient separation.- Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.
Similar Boiling Points of Isomers: The boiling points of the impurities are very close to that of this compound.- Consider using a different purification technique, such as preparative gas chromatography or adsorption using molecular sieves, which separates based on properties other than boiling point.

Boiling Points of Selected Decane Isomers:

CompoundBoiling Point (°C)
n-Decane174.1
This compound 164 [1]
3,4,5-Trimethylheptane162.5[2]
2,2,3-Trimethylheptane160.4
2,2,4-Trimethylheptane157.1
2,2,5-Trimethylheptane156.9
Adsorption using Molecular Sieves

Issue: Incomplete removal of linear or less-branched alkane impurities.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Incorrect Pore Size of Molecular Sieve: The pore size of the molecular sieve is too large, allowing the impurity molecules to pass through along with the desired product.- Use a molecular sieve with a smaller pore size. For separating linear alkanes from branched alkanes, 5A molecular sieves are commonly used as their pores are large enough to admit n-alkanes but exclude branched isomers.
Insufficient Amount of Molecular Sieve: The amount of molecular sieve used is not enough to adsorb all the impurities.- Increase the amount of molecular sieve used. The optimal ratio of adsorbent to sample should be determined experimentally.
Inadequate Activation of Molecular Sieve: The molecular sieves contain adsorbed water, which reduces their capacity for adsorbing hydrocarbons.- Activate the molecular sieves by heating them in a furnace at the recommended temperature (typically 300-450°C) under a stream of inert gas or under vacuum before use.
Competition for Adsorption Sites: The presence of other small molecules (e.g., water, methanol) can compete with the target impurities for adsorption sites.- Ensure the sample is dry and free of polar solvents before passing it through the molecular sieve column.
Urea Adduction

Issue: Low yield of purified this compound.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Co-precipitation of Branched Alkanes: While urea preferentially forms adducts with linear alkanes, some branched isomers can be entrapped in the crystal lattice, leading to loss of product.- Optimize the ratio of urea, solvent (e.g., methanol), and your crude product. A higher dilution may improve selectivity.
Incomplete Decomposition of the Adduct: Not all the linear alkane-urea adduct has been decomposed, resulting in contamination of the final product with urea.- Ensure complete decomposition of the adduct by using a sufficient amount of hot water and vigorous stirring.
Loss of Product During Washing: The purified this compound is washed away with the solvent used to rinse the urea adduct.- Use a minimal amount of a non-polar, volatile solvent (e.g., cold pentane (B18724) or hexane) to wash the filtrate containing your product.

Illustrative Efficiency of Urea Adduction for n-Alkane Removal:

Purification Stepn-Alkane Purity in AdductOverall Efficiency
First Adduction90.2%-
Fourth Successive Adduction99.8%28.2%
Data from a study on separating n-alkanes from kerosene, illustrating the principle of enrichment through successive adductions.[3]

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To separate this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Clamps and stand

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Wrap the fractionating column with glass wool or aluminum foil for insulation.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The temperature should rise and then stabilize at the boiling point of the first fraction (the most volatile impurity).

  • Collect the first fraction in a receiving flask until the temperature begins to rise again.

  • Change the receiving flask and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (164°C).

  • Stop the distillation when the temperature starts to fluctuate or drop, or when only a small amount of liquid remains in the distilling flask.

  • Analyze the purity of the collected fraction using GC-FID.

Protocol 2: Purification using 5A Molecular Sieves

Objective: To remove linear and less-branched alkane impurities from synthesized this compound.

Materials:

  • Crude this compound

  • 5A molecular sieves (activated)

  • Chromatography column

  • Anhydrous n-pentane or n-hexane

  • Glass wool

  • Collection flasks

Procedure:

  • Activate the 5A molecular sieves by heating them in a furnace at 350°C for at least 4 hours. Allow them to cool to room temperature in a desiccator.

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Carefully pack the column with the activated molecular sieves.

  • Pre-wet the column with a small amount of anhydrous n-pentane.

  • Dissolve the crude this compound in a minimal amount of anhydrous n-pentane.

  • Carefully load the sample onto the top of the molecular sieve bed.

  • Elute the column with anhydrous n-pentane, collecting the eluate in fractions. The highly branched this compound will pass through the column, while the linear and less-branched impurities will be retained.

  • Monitor the composition of the fractions using GC-FID.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)

Objective: To determine the purity of the synthesized and purified this compound.

Materials:

  • Purified this compound sample

  • Hexane (B92381) or pentane (GC grade)

  • Gas chromatograph with a flame ionization detector (FID)

  • A non-polar capillary column (e.g., DB-1, HP-5)

GC-FID Parameters (Example):

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar capillary column
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Detector Temperature 280°C
Oven Program Initial temp: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold at 200°C for 5 min
Injection Volume 1 µL
Split Ratio 50:1

Procedure:

  • Prepare a dilute solution of the this compound sample in hexane (e.g., 1 mg/mL).

  • Inject the sample into the GC-FID system.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (if a standard is available).

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Boiling Point Difference Molecular Sieves Molecular Sieves Fractional Distillation->Molecular Sieves Size/Shape Difference Urea Adduction Urea Adduction Molecular Sieves->Urea Adduction Linear vs. Branched Purity Check (GC-FID) Purity Check (GC-FID) Urea Adduction->Purity Check (GC-FID) Purity Check (GC-FID)->Fractional Distillation Further Purification Needed Pure this compound Pure this compound Purity Check (GC-FID)->Pure this compound Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Boiling Point Difference >10°C? Boiling Point Difference >10°C? Impure Product->Boiling Point Difference >10°C? Fractional Distillation Fractional Distillation Boiling Point Difference >10°C?->Fractional Distillation Yes Isomers with Different Shapes? Isomers with Different Shapes? Boiling Point Difference >10°C?->Isomers with Different Shapes? No Pure Product Pure Product Fractional Distillation->Pure Product Molecular Sieves Molecular Sieves Isomers with Different Shapes?->Molecular Sieves Yes Linear Alkane Impurities? Linear Alkane Impurities? Isomers with Different Shapes?->Linear Alkane Impurities? No Molecular Sieves->Pure Product Urea Adduction Urea Adduction Linear Alkane Impurities?->Urea Adduction Yes Linear Alkane Impurities?->Pure Product No Urea Adduction->Pure Product

Caption: Decision tree for selecting a suitable purification method.

References

Stability and storage considerations for 3,4,4-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3,4,4-trimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. It is crucial to keep the container tightly closed to prevent the ingress of moisture and atmospheric contaminants. Storage in an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability, especially for high-purity standards.

Q2: What is the general stability of this compound under typical laboratory conditions?

A2: this compound is a saturated branched alkane and is considered chemically stable under standard laboratory conditions. Branched alkanes are thermodynamically more stable than their straight-chain isomers. However, prolonged exposure to heat, light (especially UV), and oxidizing agents can lead to degradation.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound are oxidation and thermal decomposition (pyrolysis).

  • Oxidation: In the presence of oxygen, especially when initiated by heat or light, hydroperoxides can form, which can further decompose into a variety of oxygenated products, including alcohols, ketones, and carboxylic acids.

  • Thermal Decomposition (Pyrolysis): At elevated temperatures, typically above its boiling point, this compound can undergo cracking, breaking down into smaller, more volatile alkanes and alkenes. The rate of pyrolysis increases with molecular weight and branching in an alkane.[1]

Q4: What are the known incompatible materials with this compound?

A4: this compound is incompatible with strong oxidizing agents such as peroxides, nitrates, and perchlorates, as these can lead to vigorous or explosive reactions. Contact with halogens should also be avoided, as this can lead to substitution reactions, particularly in the presence of UV light.

Q5: How can I assess the purity of my this compound sample?

A5: Gas chromatography (GC) with a flame ionization detector (FID) is the most common and effective method for assessing the purity of this compound. A non-polar capillary column is typically used for the separation of hydrocarbon isomers. Gas chromatography-mass spectrometry (GC-MS) can be employed for the identification of any impurities or degradation products.

Stability and Physical Properties Data

The following tables summarize key stability and physical property data for this compound.

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendation
Storage Temperature Cool, ambient temperature
Atmosphere Inert gas (e.g., Nitrogen, Argon) for long-term storage
Container Tightly sealed, chemically resistant (e.g., amber glass)
Light Exposure Store in the dark or in amber containers to protect from light
Incompatible Materials Strong oxidizing agents, halogens

Table 2: Physical and Thermophysical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
Boiling Point Approximately 173 °C[2]
Melting Point Approximately -90 °C[2]
Density Approximately 0.7 g/cm³ at room temperature[2]
Flash Point 44.1 ± 11.7 °C
Vapor Pressure Data available over a range of temperatures

Troubleshooting Guide: Experimental Issues

This guide addresses common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent results in quantitative analysis by Gas Chromatography (GC).

  • Possible Cause 1: Sample Volatility and Syringe Handling. Due to its relatively high boiling point, discrimination during injection can occur.

    • Solution: Use a heated, gas-tight syringe and an autosampler for reproducible injections. Ensure the injection port temperature is sufficiently high (e.g., 250-280°C) to ensure complete and rapid vaporization.

  • Possible Cause 2: Column Overloading. Injecting too concentrated a sample can lead to peak fronting or tailing and poor resolution.

    • Solution: Dilute the sample in a suitable non-polar solvent (e.g., hexane (B92381), pentane). Optimize the injection volume and split ratio to ensure the column capacity is not exceeded.

  • Possible Cause 3: Isomeric Impurities. Commercial this compound may contain other C10 isomers with similar boiling points, leading to co-elution.

    • Solution: Use a high-resolution capillary GC column (e.g., >50 m length, small internal diameter). Optimize the temperature program with a slow ramp rate to improve the separation of closely eluting isomers.

Issue 2: Evidence of sample degradation (e.g., appearance of new peaks in GC analysis).

  • Possible Cause 1: Improper Storage. Exposure to air and light over time can lead to oxidation.

    • Solution: Purge the vial headspace with an inert gas before sealing. Store samples in amber vials in a cool, dark place. For long-term storage, refrigeration under an inert atmosphere is recommended.

  • Possible Cause 2: Thermal Decomposition in the GC Inlet. Excessively high injector temperatures can cause the breakdown of the analyte.

    • Solution: While a high inlet temperature is needed for vaporization, avoid unnecessarily high temperatures. Check for the appearance of smaller alkane and alkene peaks in the chromatogram, which may indicate thermal degradation. A temperature optimization study may be necessary.

Issue 3: Difficulty in dissolving or handling the compound.

  • Possible Cause: Low Ambient Temperatures. Although the melting point is low, at very cold laboratory temperatures, the viscosity may increase.

    • Solution: Gently warm the sample to room temperature before use to ensure homogeneity and ease of pipetting.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound via Gas Chromatography

This protocol is adapted from the principles outlined in ASTM D6468 for the high-temperature stability of liquid hydrocarbons.

  • Objective: To assess the thermal stability of this compound over time at an elevated temperature.

  • Materials:

    • This compound sample

    • High-purity nitrogen or argon gas

    • GC-grade hexane (or other suitable solvent)

    • Amber glass vials with PTFE-lined screw caps

    • Gas chromatograph with FID

    • High-resolution non-polar capillary GC column (e.g., DB-1, HP-5)

    • Oven or heating block capable of maintaining a constant temperature (e.g., 60°C ± 1°C)

  • Procedure:

    • Initial Sample Analysis (T=0):

      • Prepare a stock solution of this compound in hexane (e.g., 1000 µg/mL).

      • Prepare a series of dilutions for calibration.

      • Analyze the initial sample by GC to determine its initial purity and to serve as the baseline.

    • Sample Preparation for Stability Study:

      • Aliquot the this compound into several amber glass vials (e.g., 1 mL per vial).

      • Purge the headspace of each vial with nitrogen or argon for 30 seconds.

      • Tightly seal the vials.

    • Accelerated Aging:

      • Place the sealed vials in an oven set to a constant elevated temperature (e.g., 60°C). This temperature should be high enough to accelerate degradation but well below the boiling point of the compound.

    • Time-Point Analysis:

      • At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks), remove one vial from the oven.

      • Allow the vial to cool to room temperature.

      • Prepare a sample for GC analysis by diluting an aliquot in hexane to the same concentration as the T=0 sample.

      • Analyze the sample by GC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the purity of this compound at each time point.

    • Identify and quantify any new peaks that appear in the chromatogram, which represent degradation products.

    • Plot the percentage of this compound remaining versus time to determine the degradation rate at the elevated temperature.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Time-Point Analysis cluster_data Data Evaluation start Obtain this compound Sample initial_analysis Initial Purity Analysis (T=0) via GC start->initial_analysis aliquot Aliquot into Vials under Inert Atmosphere initial_analysis->aliquot aging Store at Elevated Temperature (e.g., 60°C) aliquot->aging time_points Remove Samples at Intervals (1, 2, 4, 8, 12 weeks) aging->time_points gc_analysis GC Analysis of Aged Samples time_points->gc_analysis data_analysis Calculate Purity and Degradation Products gc_analysis->data_analysis report Determine Degradation Rate and Stability Profile data_analysis->report GC_Troubleshooting_Logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Problems cluster_purity Purity and Contamination start GC Analysis Issue Identified rt_shift Retention Time Shift? start->rt_shift peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape extra_peaks Unexpected Peaks? start->extra_peaks check_flow Check Carrier Gas Flow Rate and Pressure rt_shift->check_flow check_oven Verify Oven Temperature Program rt_shift->check_oven check_leaks Perform Leak Check rt_shift->check_leaks check_overload Reduce Sample Concentration / Increase Split peak_shape->check_overload check_inlet Check Inlet Liner and Temperature peak_shape->check_inlet check_column Inspect/Trim GC Column Inlet peak_shape->check_column check_sample_prep Review Sample Preparation and Solvents extra_peaks->check_sample_prep check_carryover Run Blank to Check for Carryover extra_peaks->check_carryover check_degradation Suspect Degradation (See Stability FAQs) extra_peaks->check_degradation

References

Minimizing by-product formation in 3,4,4-trimethylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,4-trimethylheptane. Our focus is on minimizing by-product formation to ensure high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective laboratory-scale synthesis of this compound is a three-step process:

  • Grignard Reaction: The reaction of 3,3-dimethyl-2-pentanone (B1585287) with ethylmagnesium bromide to produce the tertiary alcohol, 3,4,4-trimethyl-3-heptanol.

  • Dehydration: The acid-catalyzed dehydration of 3,4,4-trimethyl-3-heptanol to yield a mixture of isomeric alkenes, predominantly 3,4,4-trimethyl-3-heptene.

  • Hydrogenation: The catalytic hydrogenation of the alkene mixture to afford the final product, this compound.

Q2: What are the primary by-products to be aware of during this synthesis?

The main by-products are formed during the Grignard and dehydration steps. During the Grignard reaction, the primary by-product is the enolate of the starting ketone, which upon workup, regenerates the ketone.[1] The dehydration step can lead to the formation of isomeric alkenes.

Q3: How can I purify the final this compound product?

Fractional distillation is a suitable method for purifying the final product, as branched alkanes have distinct boiling points from potential linear or less branched by-products.[2] For removal of any unreacted alkenes, catalytic hydrogenation followed by distillation is effective.

Troubleshooting Guides

Step 1: Grignard Reaction with Ethylmagnesium Bromide

Issue: Low yield of the desired tertiary alcohol (3,4,4-trimethyl-3-heptanol) and recovery of starting ketone (3,3-dimethyl-2-pentanone).

Possible Cause:

  • Enolization of the ketone: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[1] This is more prevalent with sterically hindered ketones.

  • Reaction with moisture or air: Grignard reagents are highly reactive towards water and oxygen.[3]

  • Inactive magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction with ethyl bromide.[1]

Solutions:

ParameterRecommended Action
Reaction Temperature Maintain a low temperature (e.g., 0 °C) during the addition of the ketone to the Grignard reagent to favor nucleophilic addition over enolization.
Reagent Purity Use anhydrous solvents (diethyl ether or THF) and dry glassware.[3] Conduct the reaction under an inert atmosphere (nitrogen or argon).[3]
Magnesium Activation Activate the magnesium turnings with a small crystal of iodine or by gentle heating under an inert atmosphere before the addition of ethyl bromide.[1][3]
Order of Addition Slowly add the ketone solution to the Grignard reagent to maintain a high concentration of the Grignard reagent, which can favor the desired reaction.
Step 2: Dehydration of 3,4,4-trimethyl-3-heptanol

Issue: Formation of multiple alkene isomers.

Possible Cause:

  • Non-regioselective elimination: Acid-catalyzed dehydration of tertiary alcohols can proceed via an E1 mechanism, leading to the formation of a carbocation intermediate that can lose a proton from different adjacent carbons, resulting in a mixture of alkene isomers.[4]

Solutions:

ParameterRecommended Action
Choice of Acid Use a milder dehydrating agent, such as iodine in refluxing toluene (B28343) or p-toluenesulfonic acid, to potentially improve the selectivity for the most stable alkene (Zaitsev's rule).
Reaction Temperature Control the reaction temperature carefully. Lower temperatures may favor the formation of the thermodynamically more stable alkene.
Purification The resulting alkene mixture is often used directly in the next step without extensive purification, as the subsequent hydrogenation will convert all isomers to the desired alkane. If necessary, fractional distillation can be attempted to separate isomers with different boiling points.[5]

Experimental Protocols

Synthesis of this compound

This protocol details the three-step synthesis of this compound.

Step 1: Synthesis of 3,4,4-trimethyl-3-heptanol via Grignard Reaction

  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.[1][3]

    • Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining bromoethane solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3,3-dimethyl-2-pentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 3,4,4-trimethyl-3-heptanol.

Step 2: Dehydration of 3,4,4-trimethyl-3-heptanol

  • Place the crude 3,4,4-trimethyl-3-heptanol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture and distill the resulting alkene(s) as they form.[6]

  • Wash the distillate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride. The product is a mixture of alkene isomers, primarily 3,4,4-trimethyl-3-heptene.

Step 3: Hydrogenation of the Alkene Mixture

  • Dissolve the alkene mixture from the previous step in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (as monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by fractional distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start1 3,3-Dimethyl-2-pentanone + Ethylmagnesium Bromide product1 3,4,4-Trimethyl-3-heptanol start1->product1 Nucleophilic Addition byproduct1 Enolate of Ketone start1->byproduct1 Enolization (Side Reaction) product1_input 3,4,4-Trimethyl-3-heptanol product2 3,4,4-Trimethyl-3-heptene product1_input->product2 Acid-Catalyzed Elimination byproduct2 Isomeric Alkenes product1_input->byproduct2 Side Reaction product2_input Alkene Mixture final_product This compound product2_input->final_product Catalytic Reduction Troubleshooting_Grignard issue Low Yield of Tertiary Alcohol cause1 Enolization of Ketone issue->cause1 cause2 Reaction with H2O/O2 issue->cause2 cause3 Inactive Magnesium issue->cause3 solution1 Low Reaction Temperature cause1->solution1 solution2 Anhydrous Conditions & Inert Atmosphere cause2->solution2 solution3 Activate Magnesium cause3->solution3

References

Validation & Comparative

A Comparative Analysis of 3,4,4-Trimethylheptane and Other Decane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical and performance characteristics of C10H22 isomers, providing essential data for their application in research and development.

Decane (B31447), a saturated hydrocarbon with the molecular formula C10H22, exists as 75 constitutional isomers, each exhibiting unique physical and chemical properties.[1][2][3][4] This guide provides a comparative analysis of 3,4,4-trimethylheptane and other representative decane isomers, offering valuable data for researchers, scientists, and drug development professionals who utilize these compounds as solvents, reference standards, or in fuel-related research. This analysis focuses on the interplay between molecular structure and key properties such as boiling point, density, and combustion performance.

Physicochemical Properties: The Influence of Molecular Branching

The degree of branching in decane isomers significantly impacts their intermolecular van der Waals forces, leading to distinct differences in their physical properties. Generally, increased branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact. This weakening of intermolecular forces leads to lower boiling and melting points compared to the linear n-decane.

Below is a table summarizing the key physicochemical properties of n-decane, this compound, and other selected decane isomers.

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-DecaneLinear174.1[5][6]-29.7[5][6]0.730 (at 20°C)[2]
2-MethylnonaneModerately Branched167.8-0.737 (at 20°C)
This compound Highly Branched 161.1 -53.99 [7]0.753
2,2,4-TrimethylheptaneHighly Branched148.15[8]-0.7275 (at 20°C)[8]
2,2,3,3-TetramethylhexaneVery Highly Branched158[1]--
2,2,5-TrimethylheptaneHighly Branched149.2-0.731 (at 20°C)

Performance Characteristics: A Focus on Combustion Properties

In the context of internal combustion engines, the structure of hydrocarbon isomers plays a critical role in their combustion characteristics, particularly their resistance to knocking. The octane (B31449) number is a standard measure of a fuel's ability to resist autoignition. Highly branched alkanes tend to have higher octane numbers, making them desirable components in gasoline.

While specific octane ratings for all decane isomers are not exhaustively compiled, the general trend indicates a significant increase in both Research Octane Number (RON) and Motor Octane Number (MON) with increased branching and centricity of the branches.

Propertyn-DecaneBranched Decane Isomers
Octane Number LowHigh
Ignition Delay Time ShorterLonger
Soot Formation HigherGenerally Lower

The higher octane numbers of branched isomers are attributed to their different reaction pathways during combustion, which are less prone to the chain reactions that lead to knocking.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the comparative analysis of chemical compounds. Below are summaries of standard methodologies for determining key properties discussed in this guide.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Boiling chips

Procedure:

  • Place a small volume of the alkane isomer in the round-bottom flask along with a few boiling chips.

  • Assemble the distillation apparatus with the thermometer bulb positioned at the level of the side arm leading to the condenser.

  • Gently heat the flask.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Octane Number

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[9][10][11][12][13]

ASTM D2699: Research Octane Number (RON) This method simulates fuel performance under low-speed, mild driving conditions.[10][12][13][14][15] The CFR engine is operated at 600 rpm with a specified intake air temperature.[10] The knock intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane).[10]

ASTM D2700: Motor Octane Number (MON) This method evaluates fuel performance under more severe, high-speed conditions.[9][11][16][17][18] The CFR engine is operated at a higher speed (900 rpm) and a higher intake mixture temperature.[9] Similar to the RON test, the knock intensity is compared against primary reference fuels.[9]

Measurement of Ignition Delay Time

Ignition delay time, a critical parameter in combustion kinetics, is often measured using a shock tube.[19][20][21][22][23]

Principle: A shock wave rapidly heats and pressurizes a fuel/oxidizer mixture, and the time until ignition is measured.[19]

Apparatus:

  • Shock tube with driver and driven sections separated by a diaphragm

  • High-speed pressure transducers

  • Optical diagnostics (e.g., for detecting chemiluminescence from excited OH* radicals)

  • Data acquisition system

Procedure:

  • The driven section of the shock tube is filled with the test gas mixture (decane isomer and an oxidizer).

  • The driver section is filled with a high-pressure driver gas.

  • The diaphragm is ruptured, generating a shock wave that propagates into the driven section, compressing and heating the test gas.

  • Pressure transducers and optical sensors record the changes in pressure and light emission over time.

  • The ignition delay time is defined as the time between the passage of the shock wave and the onset of rapid combustion, typically indicated by a sharp rise in pressure and light emission.[19]

Visualizing Structure-Property Relationships

The following diagram illustrates the conceptual relationship between the molecular structure of decane isomers and their key physicochemical and performance properties.

G cluster_structure Molecular Structure cluster_properties Properties Linear (n-Decane) Linear (n-Decane) High Boiling Point High Boiling Point Linear (n-Decane)->High Boiling Point Stronger van der Waals forces Low Octane Number Low Octane Number Linear (n-Decane)->Low Octane Number Prone to autoignition Moderately Branched Moderately Branched Moderate Boiling Point Moderate Boiling Point Moderately Branched->Moderate Boiling Point Highly Branched (e.g., this compound) Highly Branched (e.g., this compound) Low Boiling Point Low Boiling Point Highly Branched (e.g., this compound)->Low Boiling Point Weaker van der Waals forces High Octane Number High Octane Number Highly Branched (e.g., this compound)->High Octane Number Resistant to autoignition

Structure-Property Relationship of Decane Isomers

Conclusion

The 75 isomers of decane offer a diverse range of physicochemical and performance characteristics.[1][2][3][4] For researchers and professionals in drug development and related fields, understanding the nuances of these isomers is crucial for selecting the appropriate compound for a given application. While n-decane provides a baseline for a linear alkane, branched isomers like this compound offer distinct properties, such as lower boiling points and superior anti-knock characteristics. The provided data and experimental protocols serve as a foundational guide for the informed selection and utilization of these important hydrocarbons.

References

Navigating the Spectral Maze: A Guide to Cross-Referencing 3,4,4-Trimethylheptane Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. Spectroscopic analysis provides a powerful toolkit for this purpose, but the effective use of these techniques relies on the ability to cross-reference experimental data with established spectral databases. This guide provides a comparative framework for utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for the analysis of aliphatic hydrocarbons, with a focus on the challenges and strategies involved when direct spectral data is elusive, using 3,4,4-trimethylheptane as a case study.

Comparative Spectral Data of Trimethylheptane Isomers

The following table summarizes key spectral information for isomers of this compound, sourced from the NIST Chemistry WebBook. This data serves as a reference for what researchers can expect to find and how to interpret it.

Spectroscopic TechniqueIsomerKey Data PointsDatabase Source
Mass Spectrometry (GC-MS) 3,3,4-TrimethylheptaneMajor m/z peaks: 43, 57, 71, 85, 113NIST
3,4,5-TrimethylheptaneMajor m/z peaks: 43, 57, 71, 85, 99NIST
Infrared (IR) Spectroscopy 3,3,4-TrimethylheptaneVapor Phase (cm⁻¹): 2960 (C-H stretch), 1465 (C-H bend), 1380 (C-H bend)NIST
Gas Chromatography This compoundKovats Retention Index (non-polar column): 932[1][2]NIST

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate compound identification. Below are detailed methodologies for the key spectroscopic techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile organic compounds.

Methodology:

  • Sample Preparation: A dilute solution of the alkane sample is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph's heated injection port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-1.0 mL of deuterated solvent) is typically required due to the lower natural abundance of ¹³C.

  • Data Acquisition: Similar to ¹H NMR, but with a different radiofrequency range. Proton decoupling is commonly used to simplify the spectrum by removing C-H splitting.

  • Data Processing: Fourier transformation and subsequent processing yield the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for Liquid Samples:

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

  • Data Acquisition: The salt plates are placed in the spectrometer's sample holder. An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each frequency.

  • Data Processing: The data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹) to generate the IR spectrum.

Workflow for Spectral Data Cross-Referencing

The process of identifying a compound through spectral data involves a logical workflow. The following diagram, generated using Graphviz, illustrates the steps for cross-referencing spectral data with databases, including the decision points when data for a specific compound is not available.

cross_referencing_workflow cluster_0 Data Acquisition cluster_1 Database Search cluster_2 Data Analysis & Confirmation Acquire Experimental Spectra Acquire Experimental Spectra Search by Name/CAS Number Search by Name/CAS Number Acquire Experimental Spectra->Search by Name/CAS Number Data Found? Data Found? Search by Name/CAS Number->Data Found? Search for Isomers/Analogs Search for Isomers/Analogs Data Found?->Search for Isomers/Analogs No Compare Experimental and Database Spectra Compare Experimental and Database Spectra Data Found?->Compare Experimental and Database Spectra Yes Utilize Predicted Spectra Utilize Predicted Spectra Search for Isomers/Analogs->Utilize Predicted Spectra Analyze Isomer/Analog Data Analyze Isomer/Analog Data Search for Isomers/Analogs->Analyze Isomer/Analog Data Utilize Predicted Spectra->Analyze Isomer/Analog Data Structure Confirmation Structure Confirmation Compare Experimental and Database Spectra->Structure Confirmation Analyze Isomer/Analog Data->Structure Confirmation

Workflow for cross-referencing spectral data with databases.

This guide underscores the importance of a systematic approach to spectral data analysis. While the absence of readily available experimental data for a specific compound like this compound presents a challenge, a comparative analysis of its isomers, coupled with a thorough understanding of experimental protocols and a structured cross-referencing workflow, can provide valuable insights for researchers. As spectral databases continue to expand, the direct identification of a wider range of compounds will become more feasible.

References

A Comparative Analysis of the Octane Number of 3,4,4-Trimethylheptane and Other Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of organic compounds is paramount. This guide provides a comparative analysis of the octane (B31449) number of 3,4,4-trimethylheptane relative to other branched alkanes, supported by available experimental data and standardized testing protocols.

The octane number is a critical measure of a fuel's ability to resist autoignition, or "knocking," in an internal combustion engine. Higher octane numbers are indicative of greater fuel stability under compression. This property is intrinsically linked to the molecular structure of the hydrocarbon. Generally, increased branching and a more compact molecular structure lead to a higher octane number.

Comparative Data of Branched Alkanes

To contextualize the expected performance of this compound, the following table summarizes the Research Octane Number (RON) and Motor Octane Number (MON) for several other representative branched alkanes.

CompoundChemical StructureResearch Octane Number (RON)Motor Octane Number (MON)
Isooctane (B107328) (2,2,4-Trimethylpentane) (CH₃)₃CCH₂CH(CH₃)₂100[1][2][3]100[4]
2,3-Dimethylbutane (CH₃)₂CHCH(CH₃)₂103.194.3
2-Methylhexane CH₃(CH₂)₃CH(CH₃)₂42.446.4
n-Heptane CH₃(CH₂)₅CH₃0[1][2][3]0[1]
This compound (Estimated) CH₃CH₂CH(CH₃)C(CH₃)₂CH₂CH₂CH₃HighHigh

Note: The octane number for this compound is an estimation based on established structure-activity relationships.

Experimental Protocols for Octane Number Determination

The octane numbers (RON and MON) of spark-ignition engine fuels are determined using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][5][6]

Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is a measure of a fuel's anti-knock performance under mild operating conditions, representative of city driving with lower speeds and frequent acceleration.[6][7]

Methodology:

  • The CFR engine is operated at a constant speed of 600 rpm.[5][8]

  • The intake air temperature is maintained at a relatively low level.[9]

  • The spark timing is fixed.[8]

  • The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the test fuel.

  • This knock intensity is then compared to that of primary reference fuels (PRFs), which are mixtures of isooctane (RON 100) and n-heptane (RON 0).[8]

  • The RON of the test fuel is the percentage by volume of isooctane in the PRF blend that matches the knock intensity of the sample.[2]

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) evaluates a fuel's anti-knock characteristics under more severe conditions, simulating high-speed, high-load driving on a highway.[10][11]

Methodology:

  • The CFR engine is operated at a higher speed of 900 rpm.[1][12]

  • The fuel-air mixture is preheated to a higher temperature.[1]

  • The ignition timing is varied with the compression ratio.

  • Similar to the RON test, the compression ratio is adjusted to produce a standard knock intensity for the test fuel.

  • This is then compared to the knock intensity of PRF blends.

  • The MON of the test fuel is the percentage by volume of isooctane in the PRF blend that produces the same knock intensity.

Logical Relationship of Alkane Structure to Octane Number

The following diagram illustrates the relationship between the molecular structure of the compared alkanes and their expected or known octane numbers. Increased branching and a more central location of the branches generally lead to higher octane numbers.

G Relationship Between Alkane Structure and Octane Number node_nHeptane n-Heptane RON: 0 MON: 0 node_2Methylhexane 2-Methylhexane RON: 42.4 MON: 46.4 node_nHeptane->node_2Methylhexane Increased Branching node_344Trimethylheptane This compound RON: Estimated High MON: Estimated High node_2Methylhexane->node_344Trimethylheptane Increased & More Central Branching node_23Dimethylbutane 2,3-Dimethylbutane RON: 103.1 MON: 94.3 node_344Trimethylheptane->node_23Dimethylbutane More Compact Structure node_Isooctane Isooctane (2,2,4-Trimethylpentane) RON: 100 MON: 100 node_23Dimethylbutane->node_Isooctane Optimized Branching

Caption: Comparative octane numbers based on alkane branching.

References

A Comparative Analysis of 3,4,4-Trimethylheptane and n-Decane as Fuel Components

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance characteristics of the branched-chain alkane 3,4,4-trimethylheptane versus the straight-chain n-decane reveals significant differences in their combustion behavior. This guide provides researchers, scientists, and fuel development professionals with a comparative overview of these two C10 isomers, supported by available experimental data and established structure-property relationships.

The molecular structure of a hydrocarbon fuel plays a pivotal role in its combustion performance, influencing key parameters such as ignition quality and combustion efficiency. While both this compound and n-decane share the same chemical formula (C10H22), their distinct structural arrangements—a highly branched versus a linear chain—lead to contrasting fuel properties.

Executive Summary of Performance Comparison

Fuel PropertyThis compoundn-DecanePerformance Implication
Cetane Number (CN) Estimated < 20~77n-Decane exhibits significantly better ignition quality, making it more suitable for diesel engines.
Ignition Delay LongerShorterThe shorter ignition delay of n-decane is characteristic of high cetane fuels.
Octane (B31449) Rating High (inferred)LowThis compound is expected to have better anti-knock properties, making it more suitable for spark-ignition engines.
Heat of Combustion Slightly LowerSlightly HigherBranched alkanes generally have a slightly lower heat of combustion compared to their straight-chain counterparts.[1]

Detailed Performance Analysis

Cetane Number and Ignition Quality

The cetane number (CN) is a critical measure of a fuel's ignition quality in a compression-ignition (diesel) engine. A higher cetane number indicates a shorter ignition delay period, leading to smoother and more efficient combustion.

n-Decane has a well-documented experimental cetane number of approximately 77.[2] This high value is characteristic of straight-chain alkanes and signifies excellent ignition quality.

Ignition Delay

Ignition delay is the time lapse between the start of fuel injection and the onset of combustion. It is inversely related to the cetane number.

n-Decane exhibits a shorter ignition delay, a direct consequence of its high cetane number. Experimental data from shock tubes and rapid compression machines confirm that n-decane autoignites relatively quickly under diesel engine-relevant conditions.[5][6]

This compound , with its inferred low cetane number, will have a significantly longer ignition delay compared to n-decane under the same conditions. The complex, branched structure is more resistant to the pre-ignition chemical reactions that lead to autoignition.

Experimental Protocols

The determination of fuel performance parameters relies on standardized and specialized experimental setups.

Cetane Number Measurement (ASTM D613)

The cetane number is experimentally determined using a Cooperative Fuel Research (CFR) engine. The standard test method, ASTM D613, involves comparing the ignition delay of the test fuel with that of reference fuels (blends of n-hexadecane with a cetane number of 100 and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) with a cetane number of 15).[7] The compression ratio of the engine is adjusted until the test fuel exhibits a specific ignition delay, and the cetane number is then determined by the reference fuel blend that gives the same ignition delay at the same compression ratio.

Ignition Delay Measurement

Ignition delay times are typically measured using devices like shock tubes and rapid compression machines.

  • Shock Tube: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. A test fuel-air mixture is introduced into the driven section. The bursting of the diaphragm generates a shock wave that travels through the test mixture, rapidly increasing its temperature and pressure and inducing autoignition. The ignition delay is the time between the passage of the shock wave and the onset of combustion, which is typically detected by measuring pressure rise or light emission from the combustion event.[5][6]

  • Rapid Compression Machine (RCM): An RCM uses a piston to rapidly compress a fuel-air mixture, simulating the compression stroke of an internal combustion engine. The ignition delay is the time from the end of compression to the start of combustion, again detected by a rapid pressure increase.

Logical Relationship of Molecular Structure to Fuel Performance

The following diagram illustrates the relationship between the molecular structure of an alkane and its key fuel performance indicators.

FuelPerformance cluster_structure Molecular Structure cluster_properties Fuel Properties Linear Chain (n-Decane) Linear Chain (n-Decane) High Cetane Number High Cetane Number Linear Chain (n-Decane)->High Cetane Number leads to Low Octane Rating Low Octane Rating Linear Chain (n-Decane)->Low Octane Rating correlates with Branched Chain (this compound) Branched Chain (this compound) Low Cetane Number Low Cetane Number Branched Chain (this compound)->Low Cetane Number leads to High Octane Rating High Octane Rating Branched Chain (this compound)->High Octane Rating correlates with Short Ignition Delay Short Ignition Delay High Cetane Number->Short Ignition Delay results in Long Ignition Delay Long Ignition Delay Low Cetane Number->Long Ignition Delay results in

Caption: Molecular structure's influence on fuel properties.

Conclusion

References

Identification and differentiation of trimethylheptane isomers by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical analytical challenge. Trimethylheptane isomers (C₁₀H₂₂), with their identical molecular weight, present a classic case where mass spectrometry, particularly when coupled with gas chromatography, becomes an indispensable tool for their differentiation. This guide provides a comparative analysis of mass spectrometric data for various trimethylheptane isomers, supported by experimental protocols and data visualizations to aid in their unambiguous identification.

Introduction to Isomer Differentiation by Mass Spectrometry

Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. Consequently, their accurate identification is paramount in fields ranging from petroleum analysis to pharmaceutical development. Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While isomers have the same molecular mass, their structural differences can lead to unique fragmentation patterns upon ionization, providing a basis for their differentiation.

Gas chromatography-mass spectrometry (GC-MS) is a particularly effective method for analyzing volatile compounds like trimethylheptane isomers.[1] In GC-MS, the gas chromatograph first separates the isomers based on their boiling points and interactions with the chromatographic column. The separated isomers then enter the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum for each.

Comparison of Mass Spectral Data

The primary method for differentiating trimethylheptane isomers using mass spectrometry is through the analysis of their electron ionization (EI) mass spectra. The molecular ion peak (M⁺) for all trimethylheptane isomers will appear at an m/z of 142, corresponding to the molecular weight of C₁₀H₂₂.[2][3][4][5][6][7] However, the fragmentation patterns, which result from the breaking of C-C bonds, are highly dependent on the structure of the isomer and the stability of the resulting carbocations. More highly branched isomers tend to form more stable tertiary and quaternary carbocations, leading to characteristic fragment ions.

Below is a summary of the key mass spectral fragments and Kovats retention indices for several trimethylheptane isomers. The retention index is a normalized measure of the retention time in gas chromatography, which aids in the identification of compounds.

IsomerMolecular Ion (m/z 142) Relative IntensityKey Fragment Ions (m/z) and their Relative IntensitiesKovats Retention Index (Non-polar column)
2,2,4-Trimethylheptane Low to absent57 (100%), 43, 71, 85876
2,4,4-Trimethylheptane Low to absent57 (100%), 43, 71, 85889
2,5,5-Trimethylheptane Low to absent57 (100%), 43, 71, 85892
3,3,5-Trimethylheptane Low to absent71 (100%), 43, 57, 85Not readily available
3,4,5-Trimethylheptane Low to absent71 (100%), 43, 57, 99Not readily available
2,4,6-Trimethylheptane Low to absent43 (100%), 57, 71, 85Not readily available

Data compiled from the NIST Chemistry WebBook.[2][3][4][5][6][7]

Note: The relative intensities of fragment ions can vary slightly depending on the specific instrumentation and analytical conditions. However, the base peak (the most intense peak) is a strong indicator for a particular isomer. For example, a base peak at m/z 57 is characteristic of isomers with a tert-butyl group, while a base peak at m/z 71 can indicate a different branching pattern.

Experimental Protocols

A typical experimental setup for the analysis of trimethylheptane isomers involves GC-MS with electron ionization.

1. Sample Preparation:

  • Dilute the sample containing trimethylheptane isomers in a volatile organic solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (e.g., 1-10 ppm).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

    • Hold: Maintain 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[8]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 35-200.

  • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4. Data Analysis:

  • Identify the peaks corresponding to the trimethylheptane isomers based on their retention times.

  • Compare the acquired mass spectra with reference spectra from a database (e.g., NIST).

  • Analyze the fragmentation patterns to confirm the identity of each isomer.

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for identifying and differentiating trimethylheptane isomers.

experimental_workflow Experimental Workflow for Trimethylheptane Isomer Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Trimethylheptane Isomer Mixture dilution Dilution in Volatile Solvent sample->dilution injection Injection into GC dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization fragmentation Molecular Fragmentation ionization->fragmentation detection Mass Analysis and Detection fragmentation->detection chromatogram Total Ion Chromatogram detection->chromatogram mass_spectra Mass Spectra of Separated Isomers chromatogram->mass_spectra identification Isomer Identification mass_spectra->identification database NIST/Wiley Library database->identification

Caption: Workflow for the analysis of trimethylheptane isomers using GC-MS.

differentiation_logic Logic for Differentiating Trimethylheptane Isomers start GC-MS Data Acquisition rt Retention Time Comparison start->rt ms Mass Spectrum Analysis rt->ms Separated Peaks frag Fragmentation Pattern Analysis ms->frag Molecular Ion at m/z 142 base Base Peak Identification frag->base Unique Fragment Ions end Isomer Identification base->end Characteristic m/z

Caption: Logical flow for the differentiation of trimethylheptane isomers.

Conclusion

The differentiation of trimethylheptane isomers is readily achievable using GC-MS with electron ionization. While all isomers exhibit a molecular ion at m/z 142, their distinct fragmentation patterns, particularly the base peaks, serve as reliable fingerprints for their identification.[9][10] The combination of chromatographic retention data and mass spectral information provides a robust and definitive method for the analysis of these and other isomeric compounds. This guide provides the fundamental data and methodologies to assist researchers in this analytical task.

References

A Comparative Analysis of Kovats Retention Indices for C10 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of volatile and semi-volatile organic compounds is paramount. Gas chromatography (GC) is a cornerstone technique for this purpose, and the Kovats retention index (RI) system provides a standardized method for reporting and comparing retention data, mitigating variations between different instruments and laboratories.[1][2][3] This guide offers a comparative analysis of Kovats retention indices for a series of C10 branched alkanes, presenting experimental data to aid in compound identification and method development.

The Kovats retention index normalizes the retention time of a compound to the retention times of adjacent n-alkanes, which serve as reference points.[1][2][3] This dimensionless value is more stable than retention time alone and is influenced by factors such as the analyte's volatility and its interaction with the stationary phase of the GC column.[3] Understanding the relationship between molecular structure and retention index is crucial for predicting the elution order of isomers and for the tentative identification of unknown compounds.

Comparative Kovats Retention Index Data for C10 Branched Alkanes

The following table summarizes the experimental Kovats retention indices for various C10 branched alkanes on standard non-polar and semi-standard non-polar gas chromatography columns. The data has been compiled from publicly available databases and represents the average of multiple experimental values where available.

Compound NameIUPAC NameCAS NumberKovats RI (Standard Non-Polar)Kovats RI (Semi-Standard Non-Polar)
2,3-Dimethyloctane2,3-Dimethyloctane7146-60-3951.0961.9
2,4-Dimethyloctane2,4-Dimethyloctane4032-94-4917.4915.6
2,5-Dimethyloctane2,5-Dimethyloctane15869-89-3926.5922.0
2,6-Dimethyloctane2,6-Dimethyloctane2051-30-1933.7933.5
3,3-Dimethyloctane3,3-Dimethyloctane4110-44-5937.5932.0
3,4-Dimethyloctane3,4-Dimethyloctane15869-92-8938.0936.0
3,5-Dimethyloctane3,5-Dimethyloctane15869-93-9925.7921.9
3-Ethyl-2-methylheptane3-Ethyl-2-methylheptane52896-89-6957.0Not Available
3-Ethyl-5-methylheptane3-Ethyl-5-methylheptane52896-90-9938.0Not Available
4-Propylheptane4-Propylheptane3178-29-8945.6923.4
2,2,5,5-Tetramethylhexane2,2,5,5-Tetramethylhexane1071-81-4820.0838.0

Experimental Protocol for Kovats Retention Index Determination

The determination of Kovats retention indices is a standardized procedure in gas chromatography. The following outlines the key steps involved in obtaining the experimental data presented in this guide.

Materials and Instrumentation
  • Gas Chromatograph (GC): A GC system equipped with a flame ionization detector (FID) is typically used.

  • GC Column: A non-polar or semi-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase, is commonly employed for alkane analysis.

  • n-Alkane Standard Mixture: A certified reference mixture of n-alkanes (e.g., C8-C20) is required for calibration.

  • Analytes: Pure samples of the C10 branched alkanes of interest.

  • Solvent: A volatile solvent such as hexane (B92381) or pentane (B18724) for sample dilution.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the Kovats retention index of a target compound.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_calc Calculation prep_alkane Prepare n-alkane standard solution gc_alkane Inject n-alkane standard prep_alkane->gc_alkane prep_analyte Prepare analyte solution gc_analyte Inject analyte prep_analyte->gc_analyte get_rt_alkane Record retention times of n-alkanes gc_alkane->get_rt_alkane get_rt_analyte Record retention time of analyte gc_analyte->get_rt_analyte identify_bracketing Identify bracketing n-alkanes get_rt_alkane->identify_bracketing get_rt_analyte->identify_bracketing calculate_ri Calculate Kovats Retention Index identify_bracketing->calculate_ri

Figure 1: Workflow for Kovats Retention Index Determination.

Detailed Steps:
  • Preparation of Standards and Samples:

    • Prepare a dilute solution of the n-alkane standard mixture in a suitable solvent.

    • Prepare a dilute solution of the C10 branched alkane analyte in the same solvent.

  • Gas Chromatographic Analysis:

    • Set up the gas chromatograph with the appropriate column and operating conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate).

    • Inject the n-alkane standard mixture and record the retention times of each n-alkane.

    • Inject the analyte solution under the identical chromatographic conditions and record its retention time.

  • Calculation of the Kovats Retention Index:

    • The Kovats retention index (I) is calculated using the following formula for temperature-programmed GC:[1]

      I = 100 * [n + (N - n) * (t_r(analyte) - t_r(n)) / (t_r(N) - t_r(n))]

      Where:

      • n is the carbon number of the n-alkane eluting immediately before the analyte.

      • N is the carbon number of the n-alkane eluting immediately after the analyte.

      • t_r(analyte) is the retention time of the analyte.

      • t_r(n) is the retention time of the n-alkane with carbon number n.

      • t_r(N) is the retention time of the n-alkane with carbon number N.

Structure-Retention Index Relationship

The molecular structure of an alkane significantly influences its retention index. Generally, for a given carbon number, a more compact, highly branched structure leads to a lower retention index (earlier elution) compared to a more linear structure. This is due to the lower boiling point and reduced interaction with the non-polar stationary phase of the more branched isomers.

The following diagram illustrates this general principle.

G linear Linear Alkane (e.g., n-Decane) branched Branched Alkane (e.g., Dimethyloctane) boiling_point Boiling Point linear->boiling_point Higher interaction Stationary Phase Interaction linear->interaction Stronger highly_branched Highly Branched Alkane (e.g., Tetramethylhexane) branched->boiling_point Lower branched->interaction Weaker highly_branched->boiling_point Lowest highly_branched->interaction Weakest ri_value Retention Index Value boiling_point->ri_value interaction->ri_value

Figure 2: Relationship between Alkane Structure and Retention Index.

This guide provides a valuable resource for researchers working with C10 branched alkanes. The tabulated Kovats retention indices, coupled with the detailed experimental protocol, can aid in the identification of these compounds and the development of robust analytical methods. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles governing the gas chromatographic separation of these isomers.

References

A Comparative Purity Analysis of Commercial 3,4,4-Trimethylheptane Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount for accurate and reproducible experimental results. This guide provides a comparative assessment of commercial 3,4,4-trimethylheptane standards, offering insights into their typical purity profiles and the analytical methods used for their determination. The information presented herein is a synthesized representation based on common industry standards and analytical practices.

Comparison of Purity Specifications

The purity of commercially available this compound standards is typically high, often exceeding 98%. The primary analytical method for determining the purity of such volatile, non-polar compounds is Gas Chromatography with Flame Ionization Detection (GC-FID). Potential impurities often include structurally similar C10 alkane isomers, which may arise during the synthesis process. Common synthesis routes, such as the alkylation of heptane, can lead to the formation of various trimethylheptane and dimethyl-octane isomers.[1][2]

Below is a summary table of typical specifications for commercial this compound standards from representative suppliers.

SupplierProduct NumberStated Purity (%)Analytical MethodPotential Impurities
Supplier AA-123≥ 99.0GC-FIDIsomeric C10 Alkanes
Supplier BB-456> 98GC-FIDOther Trimethylheptane Isomers
Supplier CC-789≥ 99.5 (High Purity)High-Resolution GC-FIDDimethyl-octane Isomers

Experimental Protocol: Purity Assessment by GC-FID

A robust and reliable method for determining the purity of this compound is essential. Gas chromatography is a powerful technique for separating volatile compounds, and the flame ionization detector provides excellent sensitivity for hydrocarbons.[3][4][5]

Objective: To determine the purity of a commercial this compound standard and identify any potential isomeric impurities using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

  • This compound standard

  • High-purity hexane (B92381) (or other suitable solvent)

  • Reference standards of potential impurities (e.g., other trimethylheptane isomers), if available.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for hydrocarbon analysis (e.g., DB-1, HP-5ms, or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler or manual syringe

  • Data acquisition and processing software

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in hexane (e.g., 1000 µg/mL).

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: Increase to 150 °C at a rate of 5 °C/min

      • Hold: Hold at 150 °C for 5 minutes

    • Detector Temperature: 280 °C

  • Analysis:

    • Inject the prepared sample into the GC-FID system.

    • Record the chromatogram.

    • Identify the main peak corresponding to this compound based on its retention time.

    • Identify any impurity peaks. If reference standards are available, confirm the identity of impurities by comparing retention times.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the this compound standard using the area percent method:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of a commercial this compound standard.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Analysis cluster_result Final Result A Obtain Commercial This compound Standard B Prepare Dilute Solution in High-Purity Hexane A->B C Inject Sample into GC-FID System B->C Sample Injection D Acquire Chromatogram C->D E Integrate Peak Areas D->E Chromatographic Data F Calculate Purity (Area Percent Method) E->F G Identify Impurities (if applicable) E->G H Purity Report F->H G->H

Purity Assessment Workflow

This comprehensive approach ensures a thorough and accurate evaluation of the purity of commercial this compound standards, providing researchers with the confidence needed for their scientific endeavors.

References

Navigating the Maze of Volatile Organics: An Inter-Laboratory Comparison Guide for 3,4,4-Trimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of 3,4,4-trimethylheptane, a branched alkane that can be of interest as a volatile organic compound (VOC) in various matrices, including air and biological samples. In the absence of a formal, publicly available inter-laboratory comparison study for this specific compound, this document presents a synthesized comparison based on established analytical techniques and performance data for similar analytes. This guide is intended to serve as a practical resource for laboratories aiming to develop, validate, or compare their methods for the analysis of this compound.

Introduction to this compound Analysis

This compound (C₁₀H₂₂) is a saturated branched alkane. Its detection and quantification are pertinent in environmental monitoring, occupational health, and potentially as a biomarker in breath analysis. The primary analytical technique for such volatile, non-polar compounds is Gas Chromatography (GC) coupled with a sensitive detector, most commonly a Mass Spectrometer (MS). Sample introduction methods, particularly for air or headspace analysis, often involve thermal desorption (TD) for pre-concentration and efficient transfer of the analyte to the GC system.

This guide will explore a hypothetical inter-laboratory comparison to provide a framework for evaluating analytical performance. Key performance indicators such as accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) will be presented in a comparative format.

Hypothetical Inter-Laboratory Comparison Study

To illustrate the expected performance of different laboratories and analytical setups, we present a hypothetical inter-laboratory comparison involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was tasked with analyzing a certified reference material of this compound in a nitrogen matrix at a concentration of 20 µg/m³.

Data Presentation

The following table summarizes the quantitative performance data from the hypothetical inter-laboratory comparison.

Performance Metric Lab A Lab B Lab C Lab D Lab E
Mean Measured Concentration (µg/m³) 19.520.819.921.520.2
Accuracy (Recovery %) 97.5%104.0%99.5%107.5%101.0%
Precision (RSD %) 4.5%5.2%3.8%6.1%4.1%
Limit of Detection (LOD) (µg/m³) 0.50.80.41.00.6
Limit of Quantification (LOQ) (µg/m³) 1.52.41.23.01.8
Comparison of Analytical Methods

The table below outlines the different analytical methodologies employed by each participating laboratory in this hypothetical study. This highlights the key variables that can influence analytical performance. Non-polar stationary phases are the industry standard for the separation of alkanes, which primarily elute based on their boiling points.

Parameter Lab A Lab B Lab C Lab D Lab E
Sample Introduction Thermal DesorptionThermal DesorptionThermal DesorptionHeadspaceThermal Desorption
GC Column Agilent DB-5msRestek Rxi-5Sil MSPhenomenex ZB-5Agilent HP-5msRestek Rtx-5
Column Dimensions 30m x 0.25mm x 0.25µm30m x 0.25mm x 0.50µm60m x 0.25mm x 0.25µm30m x 0.32mm x 0.25µm30m x 0.25mm x 0.25µm
Carrier Gas HeliumHeliumHydrogenHeliumHelium
Detector Mass SpectrometerMass SpectrometerMass SpectrometerMass SpectrometerMass Spectrometer
Ionization Mode Electron IonizationElectron IonizationElectron IonizationElectron IonizationElectron Ionization
Quantification Ions (m/z) 57, 71, 8557, 71, 8557, 71, 8557, 71, 8557, 71, 85

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following sections outline a standardized protocol for the analysis of this compound in an air matrix using thermal desorption gas chromatography-mass spectrometry (TD-GC-MS), which is a common and robust method for such analyses.

Sample Collection and Preparation
  • Sorbent Tube Selection: Utilize conditioned stainless steel thermal desorption tubes packed with a suitable sorbent for C10 alkanes, such as Tenax® TA or a multi-bed sorbent.

  • Sample Collection: Draw a known volume of air (e.g., 1-5 liters) through the sorbent tube using a calibrated sampling pump at a flow rate of 50-200 mL/min.

  • Field Blanks: Prepare field blank tubes by handling them in the same manner as the sample tubes at the sampling site, but without drawing air through them.

  • Storage and Transport: After sampling, seal the tubes with long-term storage caps (B75204) and transport them to the laboratory under refrigerated conditions.

Thermal Desorption and GC-MS Analysis
  • Internal Standard Spiking: Prior to analysis, spike each tube (including blanks and calibration standards) with a known amount of an internal standard (e.g., deuterated toluene).

  • Thermal Desorption:

    • Primary (Tube) Desorption: Place the sorbent tube in the thermal desorber. Desorb the analytes by heating the tube to 280-300°C for 5-10 minutes with a flow of inert carrier gas.

    • Cryo-Focusing: Trap the desorbed analytes onto a cooled focusing trap (e.g., at -10°C to -30°C) to ensure sharp chromatographic peaks.

    • Secondary (Trap) Desorption: Rapidly heat the focusing trap to 300-320°C to inject the analytes onto the GC column.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Use helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Data Acquisition: Operate in both full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

    • Quantification Ions: Use characteristic fragment ions for this compound (e.g., m/z 57, 71, 85).

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a certified this compound standard solution onto clean sorbent tubes.

  • Calibration Curve: Generate a multi-point calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the samples by applying the response factor from the calibration curve to the measured peak area ratios.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis SorbentTube Conditioned Sorbent Tube AirSampling Air Sampling (1-5 L) SorbentTube->AirSampling FieldBlank Field Blank Preparation SorbentTube->FieldBlank Storage Storage & Transport AirSampling->Storage FieldBlank->Storage IS_Spiking Internal Standard Spiking Storage->IS_Spiking TD Thermal Desorption IS_Spiking->TD GC Gas Chromatography TD->GC MS Mass Spectrometry GC->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis

Caption: General workflow for the analysis of this compound in air samples.

Logical Relationship of Performance Metrics

performance_metrics MethodValidation Analytical Method Validation Accuracy Accuracy (Closeness to True Value) MethodValidation->Accuracy Precision Precision (Reproducibility) MethodValidation->Precision Sensitivity Sensitivity MethodValidation->Sensitivity Specificity Specificity MethodValidation->Specificity Recovery Recovery Studies Accuracy->Recovery RSD Relative Standard Deviation Precision->RSD LOD Limit of Detection Sensitivity->LOD LOQ Limit of Quantification Sensitivity->LOQ Interference Interference Studies Specificity->Interference

Spectroscopic Scrutiny: A Comparative Analysis of 3,4,4-Trimethylheptane and 3,3,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers navigating the structural nuances of two isomeric alkanes through spectroscopic methodologies.

In the landscape of organic chemistry and drug development, the precise identification and characterization of molecular structures are paramount. Isomeric compounds, with their identical molecular formulas but distinct atomic arrangements, often present a significant analytical challenge. This guide provides a detailed spectroscopic comparison of two such isomers: 3,4,4-trimethylheptane and 3,3,5-trimethylheptane (B1193924). By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—we delineate the subtle yet critical differences in their spectral profiles, offering a foundational resource for their unambiguous differentiation.

Molecular Structures at a Glance

Before delving into the spectroscopic data, it is essential to visualize the structural differences between the two isomers. This compound features a quaternary carbon at the C4 position, bonded to two methyl groups, a propyl group, and a sec-butyl group. In contrast, 3,3,5-trimethylheptane possesses a quaternary carbon at the C3 position and a chiral center at the C5 position. These structural distinctions give rise to unique spectroscopic signatures.

Data Presentation: A Tabular Comparison

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Assignment This compound (Predicted) 3,3,5-Trimethylheptane (Predicted)
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm)
-CH₃ (C1, C7)0.88t
-CH₂- (C2, C6)1.25q
-CH- (C3)1.65m
-C(CH₃)₂ (C4)0.85s
-CH₂- (C5)1.25q
-CH(CH₃)- (C5)--
-C(CH₃)₂ (C3)--
-CH₃ (C3-Me, C5-Me)0.83 (d), 0.85 (s)d, s

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Assignment This compound (Predicted) 3,3,5-Trimethylheptane (Predicted)
Chemical Shift (ppm) Carbon Type Chemical Shift (ppm)
C1, C714.5CH₃
C2, C623.5CH₂
C349.5CH
C438.0C
C523.5CH₂
C3-Me, C4-Me, C5-Me16.0, 25.0CH₃

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode This compound (Predicted/Reference) 3,3,5-Trimethylheptane (Experimental) [1]
Wavenumber (cm⁻¹) Intensity Wavenumber (cm⁻¹)
C-H Stretch (alkane)~2960-2870Strong
C-H Bend (CH₃, CH₂)~1465, 1380Medium
C-C StretchFingerprint RegionVariable

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (this compound) Relative Intensity (3,3,5-Trimethylheptane) [2]Plausible Fragment Ion
142LowLow[C₁₀H₂₂]⁺ (Molecular Ion)
127LowLow[M-CH₃]⁺
99ModerateModerate[M-C₃H₇]⁺
85HighHigh[M-C₄H₉]⁺
71HighHigh[M-C₅H₁₁]⁺
57Very HighVery High[C₄H₉]⁺ (Base Peak)
43HighHigh[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of approximately 5-10 mg of the liquid alkane is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy : Proton NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans (typically 8-16) are collected to achieve an adequate signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. The spectral width is typically set to 200-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a neat spectrum is typically obtained. A single drop of the alkane is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : The salt plates are mounted in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : The liquid alkane sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization : Electron Ionization (EI) is a common method for alkanes. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomeric alkanes.

Spectroscopic_Comparison Spectroscopic Comparison Workflow cluster_isomers Isomeric Alkanes cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_conclusion Structural Elucidation Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3,3,5-Trimethylheptane Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts Multiplicities NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Fragmentation Patterns m/z Ratios MS->MS_Data Conclusion Differentiated Structures NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for isomeric differentiation.

References

Safety Operating Guide

Proper Disposal of 3,4,4-Trimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3,4,4-trimethylheptane are critical for ensuring laboratory safety and regulatory compliance. This document provides immediate, actionable information for researchers, scientists, and drug development professionals.

As a flammable, non-halogenated aliphatic hydrocarbon, this compound requires careful management as hazardous waste. Adherence to federal and local regulations is paramount to protect both laboratory personnel and the environment.

Key Safety and Disposal Information

Proper disposal of this compound is governed by its chemical properties and associated hazards. The following table summarizes essential data for safe handling and waste management.

ParameterValue/InformationSource
Chemical Formula C₁₀H₂₂PubChem[1]
CAS Number 20278-88-0PubChem[1]
Physical State LiquidN/A
Hazards Flammable liquid. May cause skin and eye irritation. May be harmful if swallowed or inhaled.Extrapolated from similar isomers
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]ECHEMI SDS[2]
RCRA Waste Code D001 (Ignitable Waste)California DTSC[3], EPA[4]
Personal Protective Equipment (PPE) Safety goggles with side-shields, fire/flame resistant and impervious clothing, full-face respirator if exposure limits are exceeded.[2]ECHEMI SDS[2]
Incompatible Materials Strong oxidizing agents.Sigma-Aldrich SDS[5]
Accidental Release Measures Absorb with an inert, non-combustible material (e.g., sand, diatomite) and place in a sealed container for disposal.[6]CPAChem SDS[6]

Experimental Protocol: Waste Accumulation and Preparation for Disposal

This protocol outlines the standard operating procedure for the accumulation and preparation of waste this compound for disposal.

1. Waste Collection:

  • Designate a specific, properly labeled, and sealed waste container for this compound.

  • The container must be made of a compatible material (e.g., glass or a suitable plastic) and kept closed when not in use.

  • Store the waste container in a well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials.[2]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Include the accumulation start date on the label.

3. Segregation:

  • Do not mix this compound waste with other waste streams, particularly halogenated solvents or strong oxidizers.

4. Request for Disposal:

  • Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, submit a request for chemical waste pickup.

  • Ensure all required documentation is completed accurately.

5. Final Preparation for Pickup:

  • Securely close the container lid.

  • Wipe the exterior of the container to remove any contamination.

  • Ensure the label is legible and fully visible.

  • Transport the container to the designated waste accumulation area using a secondary containment carrier.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3,4,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 3,4,4-Trimethylheptane, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a thorough risk assessment is crucial to determine the appropriate level of personal protective equipment. The following PPE is generally required to prevent skin and eye contact, and respiratory exposure.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] For operations with a higher risk of splashing, a full-face shield should be used in addition to safety goggles.

  • Skin Protection :

    • Protective Clothing : Wear fire/flame resistant and impervious clothing, such as a lab coat.[1] For larger quantities or tasks with a high splash risk, a chemical-resistant apron or coveralls should be worn.[4]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below exposure limits.[1][4] If exposure limits are exceeded or if symptoms of irritation occur, a full-face respirator with appropriate organic vapor cartridges should be used.[1] Respirator selection must be based on the airborne concentration of the contaminant.[5][6]

Quantitative Data for Respirator Selection

The selection of respiratory protection is guided by the Assigned Protection Factor (APF), which indicates the level of protection a respirator is expected to provide.

Respirator TypeAssigned Protection Factor (APF)Conditions for Use
Half-Mask Air-Purifying Respirator (APR)10Up to 10 times the Permissible Exposure Limit (PEL).[5][7]
Full-Facepiece Air-Purifying Respirator (APR)50Up to 50 times the PEL.[5][7] Also required if the substance is an eye irritant.[5]
Powered Air-Purifying Respirator (PAPR) with Hood25Up to 25 times the PEL.[7]
Supplied-Air Respirator (SAR) in Continuous Flow Mode50Up to 50 times the PEL.
Full-Facepiece Self-Contained Breathing Apparatus (SCBA)10,000Required for Immediately Dangerous to Life or Health (IDLH) atmospheres.[8]

Note: All tight-fitting respirators require a fit test before use.[8]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment & Planning cluster_1 PPE Selection Logic cluster_2 Execution start Start: Plan to Handle This compound risk_assessment 1. Conduct Risk Assessment (Quantity, Task, Duration) start->risk_assessment check_ventilation 2. Verify Adequate Ventilation (e.g., Certified Chemical Fume Hood) risk_assessment->check_ventilation decision_splash Potential for Splash or High Vapor Concentration? check_ventilation->decision_splash ppe_standard Standard PPE Required decision_splash->ppe_standard  No ppe_enhanced Enhanced PPE Required decision_splash->ppe_enhanced  Yes decision_respirator Vapors > PEL or Ventilation Inadequate? ppe_standard->decision_respirator ppe_details_standard • Safety Goggles with Side-Shields • Chemical-Resistant Gloves (Nitrile) • Flame-Resistant Lab Coat ppe_standard->ppe_details_standard ppe_enhanced->decision_respirator ppe_details_enhanced • Full-Face Shield over Goggles • Chemical-Resistant Gloves (Nitrile/Butyl) • Chemical-Resistant Apron/Coveralls ppe_enhanced->ppe_details_enhanced respirator_needed Full-Face Respirator with Organic Vapor Cartridge decision_respirator->respirator_needed  Yes proceed Proceed with Handling Task decision_respirator->proceed  No respirator_needed->proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling

A. Preparation and Pre-Handling

  • Designate Area : Clearly designate the work area for handling this compound.[9]

  • Ventilation : Ensure the chemical fume hood or other ventilation system is operational and certified.

  • Gather Materials : Assemble all necessary equipment, including the chemical, spill containment materials, and waste containers, inside the fume hood.

  • Emergency Equipment : Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[10]

  • Don PPE : Put on all required PPE as determined by the risk assessment workflow above.

B. Handling Procedure

  • Grounding : Use proper grounding procedures for containers and receiving equipment to avoid static electricity buildup, especially during transfers.[4][11]

  • Use Non-Sparking Tools : Employ spark-free tools when handling the chemical to prevent ignition.[4]

  • Avoid Inhalation and Contact : Handle the chemical carefully to avoid breathing vapors and direct contact with skin or eyes.[4]

  • Container Management : Keep containers tightly closed when not in use.[1][4]

C. Post-Handling and Doffing PPE

  • Secure Chemical : Tightly seal the this compound container and store it in a cool, dry, and well-ventilated place away from incompatible materials.[1][4]

  • Decontaminate : Wipe down the work surface and any equipment used.

  • Doff PPE : Remove PPE in a manner that avoids self-contamination. Remove gloves last, turning them inside out as they are removed.

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical.[4]

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Chemical Waste :

    • This compound must be disposed of as hazardous waste.[9]

    • The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]

    • Do not discharge the chemical or its waste into sewer systems or waterways.[1]

  • Contaminated Materials :

    • Containers : Empty containers may retain explosive vapors.[4] They can be triple-rinsed (with an appropriate solvent) and offered for recycling or reconditioning.[1] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[1]

    • Spill Debris and PPE : All contaminated materials (e.g., absorbent pads, used gloves) must be collected in a suitable, closed container, labeled as hazardous waste, and disposed of through a licensed waste management firm.[4][9]

Emergency Procedures

A. Accidental Release or Spill

  • Evacuate and Alert : Evacuate personnel from the immediate area and alert others.

  • Remove Ignition Sources : Immediately remove all sources of ignition (sparks, open flames, hot surfaces).[4][11]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Wearing appropriate PPE, contain and absorb the spill using vermiculite, dry sand, or other non-combustible absorbent material.[4]

  • Collection : Collect the absorbed material and residues using non-sparking tools and place them into a sealed, labeled container for hazardous waste disposal.[4][11]

B. Personal Exposure

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.